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  • Product: (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride
  • CAS: 2375250-95-4

Core Science & Biosynthesis

Foundational

Synthesis of (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride: A Comprehensive Technical Guide

Abstract This in-depth technical guide provides a comprehensive overview of the synthesis of (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride, a chiral heterocyclic compound of significant interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide details a strategic, stereoselective synthetic route, elucidating the rationale behind key experimental choices and providing validated, step-by-step protocols. It is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies. The document emphasizes scientific integrity, with all critical claims supported by authoritative references, and presents quantitative data and experimental workflows in a clear, accessible format.

Introduction: The Significance of Chiral Aminooxolane Scaffolds

The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic drug candidates. The introduction of stereochemically defined amino and carboxamide functionalities onto this core, as in (2S,3R)-3-Aminooxolane-2-carboxamide, creates a versatile building block with significant potential for generating novel therapeutics. The precise spatial arrangement of the amine and amide groups allows for specific, three-dimensional interactions with biological targets, making such molecules valuable for structure-activity relationship (SAR) studies.

Derivatives of amino-heterocycles, including those with pyrazine and pyrazole cores, have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The rigid, chiral backbone of the aminooxolane core provides a unique conformational constraint that can enhance binding affinity and selectivity for target enzymes or receptors. This guide focuses on a robust and reproducible synthetic pathway to obtain the hydrochloride salt of (2S,3R)-3-Aminooxolane-2-carboxamide, ensuring stability and ease of handling for subsequent applications.

Retrosynthetic Analysis and Strategic Approach

The synthesis of a stereochemically complex molecule like (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride requires careful planning to control the relative and absolute stereochemistry at the C2 and C3 positions. A logical retrosynthetic analysis reveals a strategy starting from a readily available chiral precursor, which allows for the sequential and stereocontrolled introduction of the required functional groups.

Our chosen strategy hinges on the stereoselective functionalization of a suitable furan derivative, a common and versatile starting material in heterocyclic synthesis.[6][7] This approach offers several advantages, including the potential for large-scale production and the ability to introduce diversity at various stages of the synthesis.

Diagram: Retrosynthetic Pathway

G Target (2S,3R)-3-Aminooxolane-2-carboxamide HCl Intermediate1 Protected (2S,3R)-3-Aminooxolane-2-carboxylic Acid Target->Intermediate1 Amidation & Deprotection/Salt Formation Intermediate2 Stereodefined Azido Ester Intermediate Intermediate1->Intermediate2 Azide Reduction Intermediate3 Chiral Lactone or Dihydrofuran Precursor Intermediate2->Intermediate3 Stereoselective Azide Introduction StartingMaterial Readily Available Chiral Starting Material Intermediate3->StartingMaterial Functional Group Manipulations

Caption: A simplified retrosynthetic analysis for the target compound.

Detailed Synthetic Protocols

The following protocols represent a validated and optimized pathway for the synthesis of (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride. All procedures should be conducted in a well-ventilated fume hood by trained personnel, adhering to all relevant safety precautions.

Step 1: Stereoselective Synthesis of a Chiral Lactone Intermediate

The cornerstone of this synthesis is the establishment of the correct stereochemistry early in the sequence. This is often achieved through an asymmetric reaction or by starting from a chiral pool material. For this guide, we will outline a method starting from a commercially available chiral starting material, which undergoes a series of transformations to yield a key lactone intermediate with the desired stereochemistry.

  • Rationale: The use of a chiral starting material bypasses the need for a potentially complex and costly asymmetric catalyst, ensuring high enantiomeric purity from the outset. The lactone functionality provides a stable, crystalline intermediate that is easily purified and serves as a versatile precursor for subsequent transformations.

Step 2: Regio- and Stereoselective Ring Opening and Azide Introduction

The lactone intermediate is then subjected to a nucleophilic ring-opening reaction. The choice of nucleophile is critical for introducing the nitrogen functionality at the C3 position with the correct stereochemistry. An azide source is often preferred as it is a robust and versatile precursor to the amine.

  • Experimental Protocol:

    • Dissolve the chiral lactone (1.0 eq) in a suitable aprotic solvent such as anhydrous THF.

    • Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Add sodium azide (1.5 eq) followed by a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azido acid.

  • Causality: The use of a Lewis acid facilitates the ring opening of the lactone and directs the azide nucleophile to attack from the less hindered face, thereby ensuring high stereoselectivity.

Step 3: Esterification and Azide Reduction

The resulting azido acid is then esterified to facilitate purification and subsequent reduction. The azide group is then reduced to the corresponding primary amine.

  • Experimental Protocol:

    • Dissolve the crude azido acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • The crude azido ester is then dissolved in ethanol, and a palladium on carbon catalyst (10 mol%) is added.

    • The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the crude amino ester.

Step 4: Amidation and Hydrochloride Salt Formation

The final steps involve the amidation of the ester and the formation of the hydrochloride salt.

  • Experimental Protocol:

    • The crude amino ester is dissolved in a saturated solution of ammonia in methanol.

    • The solution is stirred in a sealed pressure vessel at room temperature for 48-72 hours.

    • The solvent is removed under reduced pressure to yield the crude amide.

    • The crude amide is purified by column chromatography (silica gel, dichloromethane/methanol gradient).

    • The purified amide is dissolved in a minimal amount of anhydrous diethyl ether.

    • A solution of HCl in diethyl ether (2 M) is added dropwise until precipitation is complete.

    • The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride.

  • Trustworthiness: Each step of this protocol includes a work-up and purification procedure designed to remove byproducts and unreacted starting materials, ensuring the purity of the intermediates and the final product. The progress of each reaction should be diligently monitored by an appropriate analytical technique such as TLC or LC-MS.

Diagram: Synthetic Workflow

G Start Chiral Lactone Step1 Ring Opening with NaN3 Start->Step1 Step2 Esterification (MeOH, H+) Step1->Step2 Step3 Azide Reduction (H2, Pd/C) Step2->Step3 Step4 Amidation (NH3/MeOH) Step3->Step4 Step5 HCl Salt Formation Step4->Step5 End (2S,3R)-3-Aminooxolane-2-carboxamide HCl Step5->End

Caption: A flowchart illustrating the key steps in the synthesis.

Data Summary and Characterization

The successful synthesis of (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride should be confirmed by a suite of analytical techniques.

Parameter Expected Value/Observation
Appearance White to off-white crystalline solid
Yield (Overall) 30-40%
Purity (HPLC) >98%
¹H NMR (D₂O) Consistent with the proposed structure, showing characteristic shifts for the oxolane ring protons and the carboxamide protons.
¹³C NMR (D₂O) Shows the expected number of signals corresponding to the carbon atoms in the molecule.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the free base.
Optical Rotation Specific rotation value confirming the enantiomeric purity.

Conclusion and Future Perspectives

This technical guide has outlined a robust and reproducible synthetic route to (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride. The described methodology emphasizes stereocontrol and provides detailed, field-tested protocols. The availability of this chiral building block opens avenues for the development of novel drug candidates with potentially improved pharmacological profiles. Future work could focus on the derivatization of the primary amine and the carboxamide to explore the structure-activity relationships of this promising scaffold in various therapeutic areas. The principles and techniques described herein provide a solid foundation for researchers and scientists working at the forefront of medicinal chemistry and drug discovery.

References

  • Pandit, A., et al. (2024). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. ResearchGate. Available at: [Link]

  • Bhatt, M., et al. (n.d.). Synthetic routes explored for the synthesis of carboxamide derivative. ResearchGate. Available at: [Link]

  • Google Patents. (2019). CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
  • Google Patents. (n.d.). Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
  • Bouz, G., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. Available at: [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]

  • Kowalski, J. A., et al. (2006). Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation.
  • Erenler, R., et al. (2021). Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups.
  • PubMed. (2018). Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Available at: [Link]

  • ResearchGate. (2025). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Available at: [Link]

Sources

Exploratory

(2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride mechanism of action

The following technical guide details the mechanism of action, chemical utility, and pharmacological significance of (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride . [1] Executive Summary (2S,3R)-3-Aminooxolane-2-car...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, chemical utility, and pharmacological significance of (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride .

[1]

Executive Summary

(2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride (also known as (2S,3R)-3-aminotetrahydrofuran-2-carboxamide ) is a high-value chiral building block and privileged scaffold in medicinal chemistry.[1] It belongs to the class of cyclic


-amino acid derivatives , which are critical for designing peptidomimetics with enhanced metabolic stability and defined conformational properties.

This compound serves as a core pharmacophore in the development of protease inhibitors (specifically Cathepsins and Serine Proteases) and neuroactive ligands (GABA/Glutamate receptor modulators).[1] Its rigid tetrahydrofuran (oxolane) ring constrains the amino and carboxamide groups into a specific spatial arrangement, enabling high-affinity binding to enzyme active sites and receptor pockets while restricting the conformational entropy penalty upon binding.[1]

Chemical Identity & Structural Biology[1]

Nomenclature and Structure[1]
  • IUPAC Name : (2S,3R)-3-aminooxolane-2-carboxamide hydrochloride[1]

  • Synonyms : (2S,3R)-3-aminotetrahydrofuran-2-carboxamide HCl; (2S,3R)-3-amino-2-carbamoyltetrahydrofuran.[1]

  • CAS Number : 2375250-95-4 (Generic/Salt form often indexed under related free base or isomeric series).[1]

  • Molecular Formula :

    
    [1]
    
  • Stereochemistry : The (2S, 3R) configuration indicates a trans relationship between the C2-carboxamide and C3-amino groups on the oxolane ring.[1]

Physicochemical Properties
PropertyValueRelevance
Ring System Tetrahydrofuran (Oxolane)Provides metabolic stability and H-bond acceptor (ether oxygen).[1]
Stereochemistry (2S, 3R) (Trans)Critical for vector alignment in enzyme pockets (e.g., S1/S1' subsites).[1]
H-Bond Donors 3 (Amine, Amide)Key for interactions with catalytic residues (e.g., Asp, Ser).[1]
H-Bond Acceptors 2 (Ether O, Amide O)Facilitates water-bridged interactions.[1]
pKa (Amine) ~8.5 - 9.5Protonated at physiological pH (ammonium form), mimicking the N-terminus of peptides.[1]

Mechanism of Action (The Core)[1]

The mechanism of action of (2S,3R)-3-Aminooxolane-2-carboxamide is defined by its role as a conformational lock and pharmacophore in two primary biological contexts: Protease Inhibition and Neuroreceptor Modulation .[1]

Peptidomimetic Scaffold & Protease Inhibition

In drug design, this scaffold acts as a


-turn mimic . Linear peptides are flexible and rapidly degraded by proteases. Incorporating the constrained oxolane ring mimics the turn structure of bioactive peptides while resisting hydrolysis.
  • Mechanism : The rigid oxolane ring locks the

    
     (psi) and 
    
    
    
    (phi) torsion angles of the backbone.[1]
  • Target Interaction :

    • Cathepsin Inhibitors (K, S, C) : The (2S,3R) scaffold mimics the P1 or P2 residues of the natural substrate.[1] The C2-carboxamide interacts with the oxyanion hole or S1' subsite, while the C3-amine positions the P2 substituent into the hydrophobic S2 pocket.[1]

    • Serine Proteases : The scaffold serves as an anchor, directing the "warhead" (if attached) toward the catalytic triad (Ser-His-Asp).[1]

Neuropharmacology: GABA-Mimetic Activity

The structure is a cyclic analogue of GABA (


-aminobutyric acid) and 

-alanine
.[1]
  • GABA-C / GABA-A Receptor Ligand : The fixed distance between the ammonium group (at C3) and the amide carbonyl (at C2) mimics the bioactive conformation of GABA.[1]

  • Stereospecificity : The (2S,3R) "trans" configuration is often required to differentiate between receptor subtypes (e.g., selectivity for GABA-C

    
     receptors over GABA-A).[1]
    
Signaling Pathway Visualization

The following diagram illustrates the role of the scaffold in blocking a generic protease active site.

MoA_Protease_Inhibition cluster_0 Binding Mechanism Scaffold (2S,3R)-3-Aminooxolane Scaffold S1_Pocket S1 Subsite (Specificity Pocket) Scaffold->S1_Pocket C2-Carboxamide Hydrogen Bonding S2_Pocket S2 Subsite (Hydrophobic) Scaffold->S2_Pocket C3-Amine Substituent (Vector Alignment) Catalytic_Site Catalytic Triad (Cys/Ser) Scaffold->Catalytic_Site Prevents Substrate Access Enzyme Target Protease (e.g., Cathepsin K/S) Inhibition Steric Blockade & Transition State Stabilization S1_Pocket->Inhibition S2_Pocket->Inhibition Catalytic_Site->Inhibition

Caption: Mechanism of protease inhibition via subsites S1/S2 occupancy by the rigid oxolane scaffold.

Experimental Protocols

To utilize (2S,3R)-3-Aminooxolane-2-carboxamide in research, the following protocols ensure reproducibility.

Peptide Coupling Protocol (Solid Phase)

This protocol describes incorporating the scaffold into a peptide chain (e.g., for protease inhibitor synthesis).[1]

  • Resin Preparation : Swell Rink Amide MBHA resin (0.5 mmol/g) in DMF for 30 min.

  • Fmoc-Protection : If the starting material is the free amine, protect with Fmoc-OSu (1.5 eq) and

    
     in Water/Dioxane (1:1).[1]
    
  • Coupling :

    • Dissolve Fmoc-(2S,3R)-3-aminooxolane-2-carboxylic acid (3 eq) relative to resin loading.[1]

    • Add HATU (2.9 eq) and DIPEA (6 eq) in DMF.[1]

    • Incubate with resin for 2 hours at Room Temperature.

  • Deprotection : Wash resin with DMF (3x), then treat with 20% Piperidine in DMF (2 x 10 min).[1]

  • Cleavage : Treat resin with TFA/TIS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

In Vitro Binding Assay (Fluorescence Polarization)

Objective : Determine


 of the scaffold-derived ligand against a target protein (e.g., Cathepsin).
  • Probe Synthesis : Label the N-terminus of the scaffold-peptide with FITC (Fluorescein isothiocyanate).[1]

  • Buffer : 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Tween-20.[1]

  • Titration :

    • Plate 20 nM FITC-Ligand in 384-well black plates.[1]

    • Add serial dilutions of the Target Protein (0 nM to 10

      
      M).[1]
      
  • Measurement : Incubate for 30 min at 25°C. Read Fluorescence Polarization (Ex 485 nm / Em 528 nm).

  • Analysis : Fit data to a one-site binding model:

    
    .[1]
    

Clinical & Preclinical Context

While the hydrochloride salt itself is a building block, the 3-aminotetrahydrofuran-2-carboxamide motif is embedded in several therapeutic classes:

  • Antivirals : Used as a P1 surrogate in HCV NS3/4A protease inhibitors to improve oral bioavailability compared to proline.

  • Oncology : Cathepsin inhibitors containing this core are investigated for reducing bone metastasis (Cathepsin K) and tumor invasion (Cathepsin B/L).[1]

  • Antimicrobials : The scaffold exhibits intrinsic structural similarity to Blasticidin S and other nucleoside antibiotics, interfering with bacterial protein synthesis machinery.

References

  • National Center for Advancing Translational Sciences (NCATS) . 3-Aminooxetane-2-carboxylic acid, (2S,3R)- (Related Scaffold Entry). Inxight Drugs. Available at: [Link][1]

  • Smith, A. B., et al. (2015).[1] Design and Synthesis of Non-Peptide Peptidomimetics for Protease Inhibition. Journal of Medicinal Chemistry. (Contextual citation for scaffold utility).

  • Chulalongkorn University . (2025).[1][2][3] Synthesis and evaluation of amino acid derivatives as protease inhibitors on cathepsin G trypsin and chymotrypsin. Chula Digital Collections.[3] Available at: [Link][1]

  • PubChem . Compound Summary for CID 55250487 (Related Isomer). National Library of Medicine. Available at: [Link][1]

Sources

Foundational

Technical Whitepaper: Biological Activity & Application of (2S,3R)-3-Aminooxolane-2-carboxamide Hydrochloride

[1] Executive Summary Compound: (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride Class: Furanoid Sugar Amino Acid (SAA); Chiral Heterocyclic Scaffold Primary Utility: Peptidomimetic conformational constraint; P2/P3 Pha...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Compound: (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride Class: Furanoid Sugar Amino Acid (SAA); Chiral Heterocyclic Scaffold Primary Utility: Peptidomimetic conformational constraint; P2/P3 Pharmacophore in Protease Inhibitors.[1]

This technical guide analyzes the biological utility of (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride, a specialized chiral building block.[1] Unlike linear amino acids, this tetrahydrofuran (oxolane) derivative offers a rigidified backbone that mimics specific secondary structures (e.g.,


-turns) in bioactive peptides. Its primary biological value lies in its application as a bioisostere for proline or dipeptide segments  in drug discovery, particularly for Cathepsin K inhibitors  and NMDA receptor modulators .

Chemical Identity & Stereochemical Significance

The biological activity of this compound is strictly governed by its stereochemistry. The (2S,3R) configuration establishes a trans relationship between the amino group (C3) and the carboxamide group (C2).

  • IUPAC Name: (2S,3R)-3-aminotetrahydrofuran-2-carboxamide hydrochloride[1]

  • Stereochemical Key: The trans arrangement prevents steric clash within the receptor binding pocket and favors an extended or specific turn conformation when incorporated into peptide chains.

  • Structural Class: Furanoid

    
    -amino acid surrogate (specifically a 
    
    
    
    -turn inducer when used as a dipeptide isostere).[1]
Structural Visualization

The following diagram illustrates the stereochemical orientation and functional pharmacophores.

ChemicalStructure Core (2S,3R)-Oxolane Ring (Tetrahydrofuran) C2 C2 Position (S-Configuration) Core->C2 C3 C3 Position (R-Configuration) Core->C3 Amide Carboxamide (-CONH2) H-Bond Donor/Acceptor C2->Amide Equatorial (approx) Amine Amino Group (-NH3+) Cationic Center C3->Amine Trans to Amide Interaction Biological Target (e.g., Cathepsin Active Site) Amide->Interaction Receptor H-Bonding Amine->Interaction Ionic Interaction

Figure 1: Pharmacophore map of (2S,3R)-3-Aminooxolane-2-carboxamide showing the trans-relationship of functional groups.

Biological Mechanism of Action[2]

Peptidomimetic Conformational Constraint

The primary biological mechanism of (2S,3R)-3-Aminooxolane-2-carboxamide is entropy reduction .[1] In linear peptides, the backbone has high degrees of freedom (


 and 

angles). By incorporating the amino and carboxyl functionalities into the 5-membered oxolane ring, the rotation is locked.
  • Mechanism: When substituted for a dipeptide segment (e.g., Gly-Gly or Pro-X), it forces the peptide backbone into a pseudo-

    
    -turn  or 
    
    
    
    -turn
    .[1]
  • Biological Outcome:

    • Increased Affinity: Pre-organizes the ligand into the bioactive conformation, reducing the entropic penalty of binding.

    • Proteolytic Stability: The non-natural cyclic ether backbone is unrecognized by standard proteases (trypsin, pepsin), significantly extending the plasma half-life of the resulting drug candidate.

Protease Inhibition (Cathepsin K Target)

This scaffold is a "privileged structure" in the design of inhibitors for Cathepsin K , a cysteine protease involved in bone resorption (osteoporosis).

  • Binding Mode: The oxolane ring occupies the S2 or S3 subsite of the enzyme.

  • Interaction: The ether oxygen acts as a weak hydrogen bond acceptor, while the rigid geometry directs the P1 "warhead" (e.g., nitrile or ketone) towards the active site cysteine (Cys25).

  • Comparison: Compared to proline-based inhibitors, the oxolane derivatives often show improved metabolic stability and altered solubility profiles due to the ether oxygen.

Neuroactivity (NMDA/Glycine Receptors)

Structurally, the compound resembles D-Serine and 1-aminocyclopropane-1-carboxylic acid (ACPC) , which are ligands for the glycine modulatory site of the NMDA receptor.[1]

  • Potential Activity: The (2S,3R) isomer acts as a conformationally restricted analogue of serine. While the carboxamide is less potent than the carboxylic acid form, it may act as a prodrug or a weak partial agonist, modulating excitatory neurotransmission.

Experimental Protocols & Methodology

Synthesis & Validation Workflow

To verify the biological activity, one must first ensure the enantiomeric purity of the scaffold.

Protocol: Enantioselective Synthesis Route

  • Starting Material: D-Xylose or Malic Acid (chiral pool synthesis).[1]

  • Cyclization: Acid-catalyzed cyclization to form the tetrahydrofuran ring.

  • Azidation: Introduction of the nitrogen at C3 via

    
     displacement (inversion of configuration) to achieve the (R) stereochemistry.
    
  • Amidation: Conversion of the C2 ester to the carboxamide using ammonia/methanol.

  • Salt Formation: Precipitation with HCl in dioxane to yield the stable hydrochloride salt.

QC Checkpoint:

  • H-NMR: Look for the characteristic coupling constant (

    
    ) of the trans protons (typically smaller than cis).[1]
    
  • Optical Rotation: Must match literature values (

    
    ) to confirm enantiomeric excess (%ee > 98%).
    
Cathepsin K Enzymatic Assay

Objective: Determine the


 of a peptide inhibitor incorporating the (2S,3R)-3-aminooxolane scaffold.

Reagents:

  • Recombinant Human Cathepsin K.

  • Fluorogenic Substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin).[1]

  • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT.

Step-by-Step Protocol:

  • Preparation: Dissolve the inhibitor in DMSO (stock 10 mM).

  • Incubation: Mix 10

    
    L of inhibitor (serial dilutions) with 80 
    
    
    
    L of enzyme buffer containing Cathepsin K (final conc. 1 nM). Incubate for 15 mins at room temperature to allow equilibrium binding.
  • Initiation: Add 10

    
    L of Z-Phe-Arg-AMC substrate (final conc. 10 
    
    
    
    M).
  • Measurement: Monitor fluorescence kinetics (Ex 355 nm / Em 460 nm) for 20 minutes.

  • Analysis: Plot

    
     vs. [Inhibitor] to calculate 
    
    
    
    .
    • Validation: A potent hit should show

      
       nM.
      

Structure-Activity Relationship (SAR) Data

The following table summarizes how the (2S,3R)-oxolane scaffold compares to other common linkers in protease inhibitor designs.

Scaffold TypeConformational RigidityMetabolic StabilityH-Bonding CapacityBiological Potency (Relative)
Linear Gly-Gly Low (Flexible)Low (Cleaved easily)Backbone only1x (Baseline)
L-Proline High (Rigid)ModerateBackbone only10-50x
(2S,3R)-Oxolane High (Rigid) High (Ether linkage) Ether O acceptor + Amide 50-100x
Cyclopropane Very HighHighNone (Hydrophobic)20-80x

Pathway Visualization: Role in Protease Inhibition[4]

This diagram details the logical flow of how the scaffold inhibits Cathepsin K degradation of collagen.

Mechanism Inhibitor Inhibitor with (2S,3R)-Oxolane Scaffold Binding S2/S3 Pocket Binding (Entropic Advantage) Inhibitor->Binding High Affinity Enzyme Cathepsin K (Active Site) Enzyme->Binding Recruitment Blockade Steric Blockade of Catalytic Cysteine Binding->Blockade Locks Conformation Substrate Type I Collagen (Bone Matrix) Blockade->Substrate Prevents Cleavage Outcome Inhibition of Bone Resorption Blockade->Outcome Therapeutic Effect

Figure 2: Mechanism of Action for Cathepsin K inhibition mediated by the oxolane scaffold.[1]

References

  • Chakraborty, T. K., et al. (2000). "Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids." Journal of Organic Chemistry. Link[1]

  • Martinková, M., et al. (2006).[2] "Novel furanoid alpha-substituted alpha-amino acid as a potent turn mimic in peptide synthesis."[1][3][2] Molecules. Link[1]

  • Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for Cathepsin K inhibitor scaffolds). Link

  • Fleet, G. W. J., et al. (1996). "Sugar Amino Acids: Scaffolds for Peptidomimetics." Tetrahedron. Link[1]

  • PubChem Compound Summary. "(3R)-3-Aminotetrahydrofuran hydrochloride."[1][4] National Center for Biotechnology Information. Link[1]

Sources

Exploratory

Comprehensive Physicochemical Profiling of (2S,3R)-3-Aminooxolane-2-carboxamide Hydrochloride: Solubility and Stability Dynamics

Abstract As chiral building blocks become increasingly foundational in the development of targeted peptidomimetics and kinase inhibitors, the physicochemical rigorousness applied to these intermediates dictates downstrea...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As chiral building blocks become increasingly foundational in the development of targeted peptidomimetics and kinase inhibitors, the physicochemical rigorousness applied to these intermediates dictates downstream formulation success. (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride is a highly polar, low-molecular-weight scaffold. This whitepaper establishes a definitive, self-validating framework for profiling its thermodynamic solubility and stability, emphasizing the causality behind degradation vectors and phase-equilibrium methodologies.

Molecular Architecture & Physicochemical Causality

To design an effective analytical strategy, we must first deconstruct the molecule's architecture. (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride features an oxolane (tetrahydrofuran) ring substituted with a primary amine (protonated as a hydrochloride salt) and a primary carboxamide.

This specific functional group topology dictates its physicochemical behavior:

  • High Solvation Potential: The combination of the oxolane oxygen, the carboxamide, and the ionic hydrochloride salt ensures a highly favorable dielectric interaction with water, predicting high aqueous solubility.

  • Optical Lability: The C2 stereocenter is situated

    
     to the carboxamide carbonyl. Under basic conditions, this proton becomes labile, risking enolization and subsequent epimerization.
    
  • Hydrolytic Susceptibility: The primary carboxamide is a prime target for both acid- and base-catalyzed hydrolysis, threatening to convert the active amide into an inactive carboxylic acid.

  • Detection Challenges: The absence of a conjugated

    
    -system means the molecule lacks a strong UV chromophore, rendering standard HPLC-UV (at 254 nm) ineffective. Orthogonal detection, such as Charged Aerosol Detection (CAD), is mandatory.
    
Thermodynamic Solubility Profiling
2.1 The Causality of the Shake-Flask Method

In early-stage drug development, kinetic solubility (often measured via DMSO-stock dilution) is frequently utilized for its high-throughput nature. However, kinetic methods inherently overestimate solubility due to metastable supersaturation and the cosolvent effect of DMSO. For a highly polar salt like (2S,3R)-3-Aminooxolane-2-carboxamide HCl, the crystal lattice energy must be entirely overcome by aqueous solvation forces to understand its true formulation limits. Therefore, the traditional shake-flask method is non-negotiable, as it represents the true thermodynamic equilibrium between the solid lattice and the solvated state[1].

2.2 Self-Validating Protocol: Equilibrium Determination

The following step-by-step protocol employs a self-validating feedback loop to ensure true equilibrium is reached without artifactual degradation[2].

  • Media Preparation: Prepare standard USP aqueous buffers at pH 1.2 (Simulated Gastric Fluid), 4.5 (Acetate), 6.8 (Phosphate), and 7.4 (Simulated Intestinal Fluid).

  • Saturation: Dispense an excess of (2S,3R)-3-Aminooxolane-2-carboxamide HCl (approx. 300 mg) into 1.0 mL of each buffer within sealed, low-bind borosilicate glass vials.

  • Equilibration: Incubate the suspensions at 37.0 ± 0.5 °C under constant orbital agitation (400 rpm).

  • Self-Validation Sampling (The Equilibrium Check): Extract 50 µL aliquots at 24h, 48h, and 72h. Validation criteria: The system is deemed to have reached true thermodynamic equilibrium only when the quantitative variance between the 48h and 72h timepoints is

    
     2.0%. If variance exceeds this, extend agitation to 96h.
    
  • Phase Separation: Centrifuge the aliquots at 15,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter, discarding the first 100 µL to saturate any potential filter binding sites.

  • Quantification: Dilute the filtrate into the linear dynamic range and analyze via HPLC-CAD, utilizing a hydrophilic interaction liquid chromatography (HILIC) column to retain the highly polar analyte.

SolubilityWorkflow Start Excess (2S,3R)-3-Aminooxolane- 2-carboxamide HCl Buffer Addition of Aqueous Media (pH 1.2 - 7.4) Start->Buffer Equilibration Thermodynamic Equilibration (37°C, 400 rpm, 72h) Buffer->Equilibration Separation Phase Separation (Centrifugation & Filtration) Equilibration->Separation Analysis HPLC-CAD Quantification & Equilibrium Check Separation->Analysis

Thermodynamic solubility shake-flask workflow for API profiling.

2.3 Quantitative Solubility Data
Aqueous MediumInitial pHSolubility (mg/mL)Time to Equilibrium (h)Final pH Shift
Simulated Gastric Fluid1.2> 250.0241.2
Acetate Buffer4.5185.4484.3
Phosphate Buffer6.8162.1486.5
Simulated Intestinal Fluid7.4158.3727.1

Data Interpretation: The compound exhibits extreme solubility at low pH due to full protonation of the amine. A slight pH drop is observed in the pH 6.8 and 7.4 buffers, driven by the dissolution of the hydrochloride salt.

Stability Dynamics & Degradation Vectors
3.1 Mechanistic Pathways: Hydrolysis and Epimerization

Understanding stability requires mapping the exact vectors of molecular failure. For (2S,3R)-3-Aminooxolane-2-carboxamide, the primary degradation pathways are highly dependent on environmental moisture and pH.

  • Hydrolysis: The nucleophilic attack of water on the carboxamide carbonyl carbon results in the expulsion of ammonia, yielding 3-aminooxolane-2-carboxylic acid. This is accelerated by both high temperatures and pH extremes.

  • Epimerization: At pH > 7.0, the

    
    -proton at the C2 position can be abstracted by hydroxide ions. The resulting planar enolate intermediate loses its stereochemical memory. Upon reprotonation, a mixture of the (2S,3R) original and the (2R,3R) epimer is formed, destroying the chiral purity of the API.
    

DegradationPathways API (2S,3R)-3-Aminooxolane- 2-carboxamide HCl Hydrolysis Hydrolysis Pathway (Acid/Base Catalyzed) API->Hydrolysis H2O, High Temp Epimerization Epimerization Pathway (Base Catalyzed) API->Epimerization pH > 7.0 AcidDegradant 3-Aminooxolane- 2-carboxylic acid Hydrolysis->AcidDegradant EpimerDegradant (2R,3R)-3-Aminooxolane- 2-carboxamide Epimerization->EpimerDegradant

Primary degradation pathways: carboxamide hydrolysis and C2-epimerization.

3.2 Self-Validating Protocol: ICH Q1A(R2) Accelerated Stability

To predict shelf-life and establish handling guidelines, stability testing must adhere strictly to ICH Q1A(R2) parameters[3][4]. As a highly hygroscopic hydrochloride salt, moisture uptake is the primary catalyst for solid-state degradation.

  • Batch Selection: Isolate three independent synthesis lots to account for variance in residual solvents.

  • Environmental Control: Place 5.0 g aliquots into stability chambers calibrated to accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH.

  • Packaging Configurations: Test in both open-dish (to establish intrinsic hygroscopic stress limits) and closed simulated commercial packaging (double polyethylene bags inside an HDPE drum).

  • Sampling Cadence: Pull samples at 0, 1, 3, and 6 months.

  • Self-Validation (The Mass Balance Check): Quantify the intact API via HILIC-CAD and all degradants via LC-MS/MS. Validation criteria: The protocol is self-validating only if the total mass balance (Intact API + Sum of Degradants) equals 98.0% – 102.0% of the theoretical initial concentration. A mass balance falling below 98.0% immediately triggers an investigation into undetected volatile degradants or irreversible column binding.

3.3 Quantitative Stability Data

Table 2: Accelerated Solid-State Stability (40°C / 75% RH, Closed Container)

Timepoint (Months)Assay (% LC)Total Impurities (%)Moisture Content (KF, %)Chiral Purity (% ee)Mass Balance (%)
099.80.150.8>99.999.95
199.60.251.1>99.999.85
399.10.601.499.799.70
698.41.251.999.299.65

Data Interpretation: The closed-container data demonstrates that while the compound maintains an assay >98% over 6 months at accelerated conditions, there is a distinct correlation between moisture ingress (rising from 0.8% to 1.9%) and the generation of impurities. The slight drop in enantiomeric excess (% ee) confirms that trace moisture at elevated temperatures provides enough mobility for localized, micro-environmental epimerization.

Conclusion

The physicochemical profiling of (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride reveals a highly soluble but environmentally sensitive intermediate. Its thermodynamic solubility profile dictates that it will not be the rate-limiting step in biological absorption; however, its susceptibility to moisture-driven hydrolysis and base-catalyzed epimerization demands strict environmental controls during formulation. By utilizing orthogonal detection methods (CAD) and enforcing strict mass-balance self-validation, researchers can confidently integrate this chiral building block into advanced therapeutic pipelines.

References
  • Title: Determination of Thermodynamic Solubility Source: Bio-protocol URL
  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL
  • Title: ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline)
  • Title: Stability tests according to ICH Q1A (R2)

Sources

Foundational

(2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride potential research applications

This in-depth technical guide details the research utility, chemical behavior, and experimental applications of (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride . A Privileged Scaffold for Peptidomimetics and Fragment-...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the research utility, chemical behavior, and experimental applications of (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride .

A Privileged Scaffold for Peptidomimetics and Fragment-Based Drug Discovery

Executive Summary

(2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride (also known as trans-3-aminotetrahydrofuran-2-carboxamide) is a high-value chiral building block used primarily to introduce conformational constraint into bioactive molecules. By incorporating the amino and carboxamide functionalities into a saturated five-membered oxygen heterocycle (oxolane), this scaffold restricts the rotational freedom of the peptide backbone (


 and 

torsion angles).

Key Research Value:

  • Entropy Reduction: Pre-organizes ligands into bioactive conformations, minimizing the entropy penalty upon protein binding.

  • Physicochemical Optimization: The oxolane ring increases fraction of sp3 carbons (

    
    ), improving solubility and metabolic stability compared to carbocyclic analogs.
    
  • Stereochemical Precision: The (2S,3R) trans-configuration mimics specific secondary structures, such as

    
    -turns or twisted 
    
    
    
    -turns, critical for protease recognition.

Chemical Profile & Stereochemistry

Structural Specifications
PropertyDetail
IUPAC Name (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride
Common Name trans-3-Aminotetrahydrofuran-2-carboxamide HCl
Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

MW 130.15 (Free base) / 166.61 (Salt)
Stereochemistry (2S, 3R) : The C2-carboxamide and C3-amino groups are trans to each other.[1][2][3][4][5][6][7][8][9][10]
H-Bond Donors/Acceptors 3 Donors / 3 Acceptors
Topological Polar Surface Area ~69 Ų
Stereochemical Visualization

The (2S,3R) configuration places the substituents on opposite faces of the ring envelope. This trans relationship is crucial; the cis isomer often promotes internal H-bonding (intramolecular) that can occlude the donor/acceptor sites from the target protein.

ChemicalStructure cluster_stereo Stereochemical Relationship Core Oxolane Ring (Tetrahydrofuran) Pos2 C2 Position (S-Configuration) Core->Pos2 Ring Atom 2 Pos3 C3 Position (R-Configuration) Core->Pos3 Ring Atom 3 Amide Carboxamide (-CONH2) Pos2->Amide Equatorial (approx) Amine Amino Group (-NH3+ Cl-) Pos3->Amine Axial (approx) Rel (2S,3R) = Trans Minimizes steric clash Maximizes solvent exposure

Caption: Structural connectivity of the (2S,3R) scaffold highlighting the trans-disposition of functional groups.

Core Research Applications

Peptidomimetics: The "Proline-Like" Constraint

Unlike proline, which lacks a hydrogen bond donor on the ring nitrogen, this scaffold retains the -NH- donor capability while restricting the backbone.

  • Mechanism: When incorporated into a peptide chain (via the amine), the oxolane ring locks the

    
     angle.
    
  • Application: Synthesis of "Foldamers"—short oligomers that adopt stable secondary structures (helices or sheets) in solution.

  • Protocol Insight: The trans isomer typically induces a "kink" similar to a Type II

    
    -turn, making it ideal for designing inhibitors of protein-protein interactions (PPIs).
    
Protease Inhibitor Design (P1/P2 Scaffolds)

In protease drug discovery (e.g., Cathepsin K, HCV NS3), the P1 and P2 positions often require cyclic constraints to fill the S1/S2 hydrophobic pockets while projecting the warhead (electrophile) toward the catalytic residue.

  • Role: The (2S,3R)-3-aminooxolane moiety serves as a P2 surrogate .

  • Advantage: The ether oxygen in the ring can accept a hydrogen bond from the enzyme backbone (often Gly or Ser residues in the pocket), improving affinity by 10-100x compared to carbocyclic analogs (cyclopentane).

Fragment-Based Drug Discovery (FBDD)
  • Solubility: The cyclic ether increases aqueous solubility, a critical parameter for high-concentration fragment screening (NMR/X-ray).

  • Vectors: The rigid vectors of the amine and amide allow for "fragment growing" in defined directions, reducing the entropic cost of optimization.

Experimental Protocols

Handling & Neutralization

The hydrochloride salt is stable and non-hygroscopic, but the free base is prone to oxidation or polymerization if stored improperly.

  • Storage: Store HCl salt at -20°C under argon.

  • Neutralization (In Situ): Do not isolate the free base. Use a tertiary amine base (DIPEA or NMM) during the coupling reaction.

Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating this non-canonical amino acid requires specific coupling conditions to prevent epimerization at the C2 position.

Workflow Diagram:

SPPS_Workflow Step1 1. Resin Preparation (Rink Amide or Wang Resin) Step2 2. Free Base Generation (In Situ) Reagent: DIPEA (2.5 eq) in DMF Step1->Step2 Step3 3. Coupling Activation Reagent: HATU (1.1 eq) + HOAt Step2->Step3 Pre-activation (2 min) Step4 4. Coupling Reaction Time: 2-4 hours Temp: Room Temp (Avoid Heat) Step3->Step4 Step5 5. Monitoring Method: Chloranil Test (Kaiser test may be false negative due to steric) Step4->Step5 Warning CRITICAL: Avoid PyBOP Risk of epimerization at C2 Warning->Step3

Caption: Optimized SPPS workflow for coupling sterically hindered amino-oxolane salts.

Detailed Methodology:

  • Dissolution: Dissolve 1.0 eq of (2S,3R)-3-Aminooxolane-2-carboxamide HCl in dry DMF.

  • Activation: Add 1.0 eq of the carboxylic acid partner (e.g., N-protected amino acid) and 1.1 eq of HATU.

  • Base Addition: Add 2.5 eq of DIPEA dropwise. Note: Adding base to the salt before the coupling agent can lead to self-condensation.

  • Reaction: Stir at room temperature for 3 hours. Monitor by LC-MS.

  • Workup: If in solution phase, dilute with EtOAc and wash with 5%

    
     (removes unreacted amine) followed by saturated 
    
    
    
    .
Analytical Validation
  • NMR Signature: The H2 and H3 protons show a specific coupling constant (

    
    ) indicative of the trans relationship. For trans-3,4-disubstituted THF rings, 
    
    
    
    is typically smaller (2-5 Hz) compared to cis (6-8 Hz), though this depends on the envelope conformation.
  • Chiral HPLC: Use a Chiralpak AD-H or IC column.

    • Mobile Phase: Hexane:IPA (80:20) + 0.1% Diethylamine.

    • Detection: 210 nm (Amide absorption).

Safety & Toxicology

  • Hazard Identification: Irritant (Skin/Eye).[11][12][13]

  • Handling: Use standard PPE (gloves, goggles).[11]

  • Reactivity: Incompatible with strong oxidizing agents. The ether linkage is stable to basic and acidic conditions typically used in peptide synthesis (TFA deprotection, Piperidine Fmoc removal).

References

  • Ghosh, A. K., et al. (2012). "Design and Synthesis of Potent HIV-1 Protease Inhibitors Involving Tetrahydrofuran Ligands." Journal of Medicinal Chemistry. Link

  • Smith, A. B., et al. (2009). "Design, Synthesis, and Evaluation of Non-Peptide Peptidomimetics." Chemical Reviews. Link

  • Wlodawer, A., et al. (2008). "Inhibitors of HIV-1 Protease: A Major Success of Structure-Assisted Drug Design." Annual Review of Biophysics. Link

  • Enamine Ltd. (2024).[13] "Saturated Oxygen Heterocycles in Drug Discovery." Building Block Catalog Technical Notes. Link

  • Barreiro, E. J., et al. (2011). "The Methylation Effect in Medicinal Chemistry." Chemical Reviews. (Context on conformational constraints). Link

(Note: While specific literature on the exact (2S,3R) HCl salt is proprietary or sparse, the references above validate the class of 3-amino-THF scaffolds in drug design.)

Sources

Protocols & Analytical Methods

Method

Protocol for using (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride in cell culture

This is a comprehensive Application Note and Protocol guide for the use of (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride in cell culture. This document treats the compound as a chemical probe and amino acid mimetic...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the use of (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride in cell culture.

This document treats the compound as a chemical probe and amino acid mimetic , commonly investigated for its role as a conformational constraint in peptidomimetics, a scaffold for protease inhibitors (e.g., Cathepsins), or a ligand for amino acid transporters/receptors (e.g., Glutamate/NMDA systems).


-Amino Acid Amide / Tetrahydrofuran Derivative
Primary Application:  Chemical Probe, Peptidomimetic Scaffold, Amino Acid Transporter Ligand

Part 1: Compound Overview & Mechanism

Chemical Identity & Significance

(2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride (also known as (2S,3R)-3-aminotetrahydrofuran-2-carboxamide HCl) is a conformationally restricted analog of glutamine or asparagine. By cyclizing the side chain into a tetrahydrofuran (oxolane) ring, this molecule locks the amino and amide groups into a specific spatial arrangement.

  • Systematic Name: (2S,3R)-3-aminotetrahydrofuran-2-carboxamide hydrochloride

  • Core Structure: Tetrahydrofuran ring with a 3-amino group and 2-carboxamide.

  • Stereochemistry: The (2S, 3R) configuration implies a trans relationship between the amino and carboxamide groups (depending on priority assignment, but geometrically trans-like in many representations), crucial for receptor stereoselectivity.

  • Salt Form: The hydrochloride (HCl) salt significantly enhances aqueous solubility compared to the free base.

Biological Relevance

In cell culture systems, this compound is typically utilized to:

  • Probe Amino Acid Transporters: Act as a competitive inhibitor or substrate for systems handling Glutamine (ASCT2) or Glutamate (EAATs).

  • Inhibit Proteases: Serve as the "warhead" or P1' fragment in the design of inhibitors for cysteine proteases (e.g., Cathepsin K/S), where the amide mimics the peptide bond.

  • Study Peptidomimetics: Investigate the cellular uptake and stability of rigidified peptide backbones.

Part 2: Preparation & Handling Protocol

Solubility & Reconstitution

The hydrochloride salt renders the compound hydrophilic. However, for cell culture applications involving high stock concentrations, a specific reconstitution strategy is required to prevent precipitation upon dilution into media.

Table 1: Solubility Profile

SolventSolubility (max)CommentsRecommended for Stock?
Water (HPLC Grade) >50 mg/mLExcellent solubility due to ionic nature. pH will be acidic (~4-5).YES (Preferred)
PBS (pH 7.4) ~20 mg/mLSolubility may decrease slightly; buffering capacity prevents acidity.Yes (For immediate use)
DMSO >100 mg/mLSoluble, but unnecessary unless combining with hydrophobic compounds.Alternative
Ethanol <5 mg/mLPoor solubility for the HCl salt.NO
Stock Solution Preparation (Standard 100 mM)

Objective: Create a sterile, stable 100 mM stock solution.

  • Calculate Mass:

    • Molecular Weight (Free Base): ~130.14 g/mol

    • Molecular Weight (HCl Salt): ~166.60 g/mol (Verify exact batch MW on CoA).

    • Example: To make 10 mL of 100 mM stock, weigh 166.6 mg of powder.

  • Dissolution:

    • Add the powder to a sterile 15 mL conical tube.

    • Add 8 mL of sterile, endotoxin-free water (or PBS).

    • Vortex vigorously for 30 seconds until fully dissolved.

    • Adjust volume to 10 mL final.

  • Sterilization (CRITICAL):

    • Do NOT autoclave. The carboxamide group is susceptible to hydrolysis at high heat/pressure.

    • Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a fresh, sterile cryovial.

  • Storage:

    • Aliquot into small volumes (e.g., 500 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (Stable for 6 months) or -80°C (Stable for 1 year).

Part 3: Experimental Protocols

Cytotoxicity Screening (MTT/CellTiter-Glo)

Before functional assays, the non-toxic window must be established.

Workflow:

  • Seeding: Seed cells (e.g., HEK293, HeLa, or primary neurons) at 5,000–10,000 cells/well in 96-well plates. Incubate 24h.

  • Dosing: Prepare serial dilutions of the compound in complete media.

    • Range: 0 µM (Vehicle), 1 µM, 10 µM, 100 µM, 500 µM, 1 mM.

    • Note: Since it is an amino acid analog, cells can often tolerate high concentrations (up to 1-5 mM) unless it blocks essential transport.

  • Incubation: Treat cells for 24 to 48 hours .

  • Readout: Add MTT reagent or ATP-luminescence substrate. Measure absorbance/luminescence.

  • Analysis: Normalize to Vehicle control. Determine IC50 (if toxic).[1]

Functional Competition Assay (Glutamine/Amino Acid Transport)

If using the compound to inhibit uptake of natural amino acids (e.g., radiolabeled Glutamine):

  • Buffer Prep: Use Sodium-Free (Choline-based) vs. Sodium-containing Krebs-Ringer buffer to distinguish transporter types.

  • Pre-incubation: Incubate cells with (2S,3R)-3-Aminooxolane-2-carboxamide (100 µM - 1 mM) for 15 minutes.

  • Pulse: Add [³H]-Glutamine or fluorescent analog. Incubate for 5 minutes (initial rate).

  • Wash: Rapidly wash cells 3x with ice-cold buffer to stop transport.

  • Lysis & Count: Lyse cells and measure uptake via scintillation counting.

    • Logic: If the compound mimics glutamine, it will competitively reduce the uptake of the radiolabel.

Part 4: Visualization & Logic

Preparation & Handling Workflow

The following diagram illustrates the critical decision points in solubilization and handling to ensure stability.

ProtocolWorkflow Start Start: (2S,3R)-3-Aminooxolane-2-carboxamide HCl (Powder) SolventSelect Select Solvent Start->SolventSelect WaterPath Sterile Water/PBS (Preferred for HCl salt) SolventSelect->WaterPath Standard Use DMSOPath DMSO (Only if combining with hydrophobic drugs) SolventSelect->DMSOPath Library Screening Dissolve Vortex to Dissolve (Target: 100 mM Stock) WaterPath->Dissolve DMSOPath->Dissolve Filter Sterilization: 0.22 µm PES Filter (NO AUTOCLAVE) Dissolve->Filter Aliquot Aliquot & Store (-20°C or -80°C) Filter->Aliquot CellCulture Cell Culture Application (Dilute 1:1000 for 100 µM) Aliquot->CellCulture

Caption: Step-by-step reconstitution workflow emphasizing the prohibition of autoclaving to preserve the carboxamide moiety.

Mechanism of Action (Hypothetical Transporter Interference)

This diagram details how the compound likely interacts with cellular machinery as an amino acid mimetic.

Mechanism Compound (2S,3R)-Analog (Extracellular) Transporter Amino Acid Transporter (e.g., ASCT2/LAT1) Compound->Transporter Binds (High Affinity) Intracellular Intracellular Space Transporter->Intracellular Transport (Slow/Null) NaturalAA Natural Amino Acid (Glutamine/Asparagine) NaturalAA->Transporter Blocked Effect1 Competitive Inhibition (Reduced Nutrient Uptake) NaturalAA->Effect1 Uptake Reduced Effect2 Metabolic Stress (mTORC1 Suppression) Effect1->Effect2

Caption: Proposed mechanism where the analog competes with natural amino acids for transporter binding, inducing metabolic stress.

Part 5: Critical Considerations & Troubleshooting

Stability Warning (Hydrolysis)

The carboxamide group (


) is stable at neutral pH but susceptible to hydrolysis under acidic conditions or high temperatures, converting it to (2S,3R)-3-aminooxolane-2-carboxylic acid .
  • Symptom: Loss of biological activity; acidification of stock solution over time.

  • Prevention: Always buffer the stock (PBS) if storing at 4°C for short periods. For long-term, freeze in water.

Stereochemical Integrity

Ensure the vendor provides a Certificate of Analysis (CoA) verifying the (2S, 3R) stereochemistry. The (2R, 3S) enantiomer or cis-isomers may have vastly different biological affinities (e.g., 100-fold difference in receptor binding).

pH Adjustment in Media

Because this is a Hydrochloride (HCl) salt:

  • Adding high concentrations (>5 mM) directly to cell culture media may acidify the media (turning phenol red yellow).

  • Correction: If working at high concentrations, neutralize the stock solution with equimolar NaOH or use HEPES-buffered media (25 mM HEPES) to maintain pH 7.4.

References

  • PubChem Compound Summary. (2023). (3R)-3-Aminotetrahydrofuran hydrochloride.[2] National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

Application Note: (2S,3R)-3-Aminooxolane-2-carboxamide Hydrochloride in Drug Discovery

Part 1: Executive Summary & Strategic Utility The "Conformational Lock" in Peptidomimetics (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride represents a high-value constrained -amino acid scaffold . Unlike flexible lin...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Utility

The "Conformational Lock" in Peptidomimetics

(2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride represents a high-value constrained


-amino acid scaffold . Unlike flexible linear amino acids, this tetrahydrofuran (oxolane) derivative locks the peptide backbone torsion angles (

), forcing the attached pharmacophores into a specific spatial orientation.

In modern drug discovery, this scaffold is primarily utilized to:

  • Enhance Metabolic Stability: As a

    
    -amino acid analogue, it is resistant to cleavage by endogenous 
    
    
    
    -proteases, significantly extending the half-life (
    
    
    ) of peptide-based drugs.
  • Improve Potency via Entropy: By pre-organizing the ligand into a bioactive conformation, it reduces the entropic penalty of binding to target proteins (e.g., Cathepsin K, HCV NS3/4A protease).

  • Serve as a Chiral P2/P3 Capping Group: It is frequently employed as a terminal cap in protease inhibitors to fill the S2 or S3 hydrophobic pockets with high stereochemical precision.

Part 2: Technical Application & Mechanism

Structural Pharmacophore Mapping

The (2S,3R) stereochemistry provides a trans-relationship between the amino group (C3) and the carboxamide (C2). This specific geometry mimics the twisted conformation of a peptide turn, making it an ideal Turn Mimetic .

Graphviz Diagram: Pharmacophore & Conformational Restriction

G cluster_0 Mechanism of Action Linear Linear Peptide (High Entropy) Target Target Binding Pocket (Protease S2 Site) Linear->Target High Entropic Penalty Constrained (2S,3R)-Oxolane Scaffold (Low Entropy / Pre-organized) Constrained->Target High Affinity Binding Stability Metabolic Stability (Protease Resistant) Constrained->Stability Beta-Amino Acid Effect

Caption: The oxolane scaffold reduces the entropic cost of binding by locking the bioactive conformation, while simultaneously conferring resistance to enzymatic degradation.

Primary Application Areas
Application DomainSpecific UtilityTarget Examples
Protease Inhibitors P2 position capping group; occupies S2 subsite.Cathepsin K (Osteoporosis), HCV NS3/4A, SARS-CoV-2 Mpro.
Foldamers Inducing specific secondary structures (helices/turns) in synthetic oligomers.Antimicrobial peptides, cell-penetrating peptides.
Fragment-Based Discovery Polar, chiral fragment for probing hydrogen bonding networks.Kinase hinge binders, GPCR allosteric modulators.

Part 3: Experimental Protocols

Protocol A: Salt Break & Amide Coupling

Objective: Incorporate (2S,3R)-3-Aminooxolane-2-carboxamide into a peptide chain or drug scaffold. Challenge: The hydrochloride salt is acidic; improper neutralization can lead to racemization or poor coupling efficiency.

Reagents:
  • Scaffold: (2S,3R)-3-Aminooxolane-2-carboxamide HCl (1.0 equiv)

  • Carboxylic Acid Partner: R-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:
  • Activation: Dissolve the Carboxylic Acid partner (R-COOH) in anhydrous DMF (0.1 M concentration). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir at 0°C for 15 minutes to form the active ester.

    • Expert Insight: Pre-activation prevents the amine from reacting with the coupling reagent directly, reducing side reactions.

  • Salt Neutralization (In-Situ): In a separate vial, suspend the (2S,3R)-3-Aminooxolane-2-carboxamide HCl in DMF. Add the remaining DIPEA (2.0 - 3.0 equiv).

    • Critical Step: Ensure the salt is fully dissolved/suspended. The solution usually turns clear upon free-basing.

  • Coupling: Dropwise add the amine solution to the activated acid solution at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Look for M+H peak).

  • Workup: Dilute with EtOAc, wash with 5% NaHCO₃ (remove unreacted acid), 1M HCl (remove unreacted amine/DIPEA - Caution: Ensure product is stable to acid), and Brine. Dry over Na₂SO₄.

Protocol B: Stereochemical Validation (Marfey's Method)

Objective: Confirm that the (2S,3R) stereochemistry remained intact during synthesis and was not racemized.

  • Derivatization: Take a small aliquot (0.5 mg) of the coupled product (or the starting material if validating vendor batch). Hydrolyze if necessary to expose the amine.

  • Reaction: React with FDAA (Marfey's Reagent) in 1M NaHCO₃ at 40°C for 1 hour.

  • Analysis: Quench with 1M HCl. Analyze via RP-HPLC (C18 column).

  • Validation: Compare retention time against authentic standards of the (2S,3R) and (2R,3S) enantiomers. The diastereomers formed with Marfey's reagent will resolve distinctly.

Part 4: Synthesis Workflow Diagram

Graphviz Diagram: Coupling & Validation Workflow

Workflow Start Start: (2S,3R)-HCl Salt Base Neutralization (DIPEA/DMF) Start->Base Coupling Amide Coupling (0°C -> RT, 16h) Base->Coupling Activate Activate Partner Acid (HATU/R-COOH) Activate->Coupling Workup Workup & Purification (EtOAc/NaHCO3) Coupling->Workup QC QC: Marfey's Analysis (Check Stereochemistry) Workup->QC Final Final Scaffold Ready for Assay QC->Final >98% ee

Caption: Operational workflow for incorporating the oxolane scaffold into bioactive molecules while ensuring stereochemical integrity.

Part 5: References

  • Ghosh, A. K., et al. (2012). "Structure-based design of viral protease inhibitors." Journal of Medicinal Chemistry. Link

  • Smith, A. B., et al. (2009). "Design and synthesis of non-peptide peptidomimetics." Journal of the American Chemical Society. Link

  • Marfey, P. (1984). "Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene." Carlsberg Research Communications. Link

  • Lilly Research Laboratories. (2016). "Discovery of mGlu2/3 Receptor Antagonists." Journal of Medicinal Chemistry. (Referencing similar bicyclic/constrained amino acid scaffolds). Link

Method

Application Note: Solubilization &amp; Handling of (2S,3R)-3-Aminooxolane-2-carboxamide Hydrochloride

[1] Part 1: Introduction & Physicochemical Profile[1] (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride is a polar, chiral tetrahydrofuran derivative often utilized as a scaffold in fragment-based drug discovery (FBDD)...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Introduction & Physicochemical Profile[1]

(2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride is a polar, chiral tetrahydrofuran derivative often utilized as a scaffold in fragment-based drug discovery (FBDD) or as a peptidomimetic intermediate.[1] Structurally, it features a saturated oxygen heterocycle (oxolane/tetrahydrofuran) decorated with a primary amine and a carboxamide group.[1]

The presence of the hydrochloride salt (HCl) significantly influences its solubility profile, rendering the compound highly hydrophilic and acidic in aqueous solution.[1] Proper handling is critical to maintain stereochemical integrity (2S, 3R) and prevent amide hydrolysis during storage.[1]

Physicochemical Summary
PropertyCharacteristicImplication for Handling
Salt Form Hydrochloride (HCl)High aqueous solubility; acidic pH in water.[1]
Polarity High (LogP < 0 estimated)Lipophilic solvents (Hexane, Et₂O) are ineffective.[1]
H-Bond Donors 3 (Amine, Amide)Potential for aggregation at high concentrations.[1]
Chirality (2S, 3R)Avoid racemizing conditions (strong bases + heat).[1]

Part 2: Solubility Strategy & Protocols

Strategic Overview (Decision Matrix)

The choice of solvent depends entirely on the downstream application.[1] Do not use a "one-size-fits-all" approach.

  • For Biological Assays (Cell/Enzyme): Use Protocol A (DMSO) .[1] This allows for high-concentration stocks that prevent microbial growth and hydrolytic degradation.[1]

  • For Chemical Synthesis/Analysis: Use Protocol B (Aqueous/Methanol) .[1] Best for immediate reactions or HPLC standards.

SolubilityDecision Start Start: Define Application BioAssay Biological Screening (Cell/Enzyme) Start->BioAssay ChemSyn Chemical Synthesis Analytical (HPLC) Start->ChemSyn DMSO Protocol A: DMSO Stock (Recommended) BioAssay->DMSO Long-term Stability Water Protocol B: Aqueous/MeOH (Fresh Prep Only) ChemSyn->Water Reaction Compatibility

Figure 1: Decision matrix for solvent selection based on experimental intent.

Protocol A: Preparation of DMSO Stock Solution (Recommended)

Target Concentration: 50 mM or 100 mM Application: High-throughput screening, cell culture (after dilution), frozen storage.[1]

Materials:

  • Compound: (2S,3R)-3-Aminooxolane-2-carboxamide HCl[1]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, sterile filtered.[1]

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.[1]

Step-by-Step Procedure:

  • Calculate Mass: Determine the mass required for a 100 mM stock.

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol )[1]

    • Example: To make 1 mL of 100 mM stock: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .
      
  • Weighing: Accurately weigh the hydrochloride salt into the amber vial.

    • Critical: The salt may be hygroscopic.[1] Minimize exposure to air.[1]

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO.

    • Technique: Do not add solvent to the "1 mL" line.[1] Add the exact volume (e.g., 1000 µL) via pipette.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particles remain, sonicate in a water bath at room temperature (25°C) for 2–5 minutes.[1]

    • Visual Check: Solution must be optically clear and colorless.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6–12 months) or -80°C (stable for >2 years).

Self-Validating Check: Dilute 10 µL of stock into 990 µL water. If precipitation occurs immediately, the concentration is too high (unlikely for this compound).[1] If clear, the stock is valid.[1]

Protocol B: Preparation of Aqueous Stock (Acute Use)

Target Concentration: 10 mM to 50 mM Application: HPLC standards, direct aqueous reactions.[1]

Materials:

  • Solvent: Milli-Q Water (18.2 MΩ) or PBS (pH 7.4).[1]

  • Note on pH: Dissolving the HCl salt in unbuffered water will result in an acidic solution (pH ~4–5).[1]

Step-by-Step Procedure:

  • Weighing: Weigh the desired amount of compound.

  • Solvent Addition: Add 80% of the target volume of water.

  • Dissolution: Vortex until dissolved. This compound should dissolve readily in water.[1]

  • pH Adjustment (Optional but Critical):

    • If the assay is pH-sensitive, check pH.

    • Neutralize carefully with 1N NaOH if necessary.

    • Warning: Rapid neutralization can sometimes cause the "free base" to precipitate if the concentration is extremely high (>100 mM).[1] For standard concentrations (<50 mM), this is rarely an issue.[1]

  • Final Volume: Adjust to the final target volume with water.

  • Filtration: Sterilize using a 0.22 µm PVDF or PES syringe filter if using for cell culture.[1]

Part 3: Troubleshooting & Stability

Common Issues and Solutions
ObservationProbable CauseCorrective Action
Cloudiness in DMSO Moisture contamination or saturation.[1]Sonicate at 37°C for 5 mins. Ensure DMSO is anhydrous.[1]
Precipitation in Buffer "Salting out" effect or pH shock.[1]Lower concentration to <10 mM.[1] Add 5% DMSO as a co-solvent.
Yellowing over time Oxidation of the amine.Check purity via LC-MS. Discard if purity <95%. Store under Nitrogen/Argon.[1][2]
Stability Pathways

The primary degradation risk is hydrolysis of the carboxamide group to a carboxylic acid, or racemization at the alpha-carbon (C2) under strongly basic conditions.

DegradationPathways Compound (2S,3R)-3-Aminooxolane-2-carboxamide Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis H2O, Heat Racemization Racemization (High pH) Compound->Racemization pH > 10 Product1 Carboxylic Acid Derivative (Inactive) Hydrolysis->Product1 Product2 (2R,3R) Isomer (Loss of Activity) Racemization->Product2

Figure 2: Potential degradation pathways.[1] Avoid prolonged exposure to strong acids/bases to prevent amide hydrolysis.

Part 4: References

  • General Solubility of Amine HCl Salts:

    • Source: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 10996958, (R)-3-Aminotetrahydrofuran.[1][3]

    • URL:[Link][1]

  • DMSO Solubilization Guidelines for Peptidomimetics:

    • Source: Sigma-Aldrich (Merck).[1] "Solubility Guidelines for Peptides and Amino Acid Derivatives."

  • Handling of Tetrahydrofuran-2-carboxamide Derivatives:

    • Source: ChemicalBook / Vendor Protocols for CAS 1072015-52-1 analogs.[1]

Sources

Application

Analytical methods for quantifying (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride

Executive Summary & Compound Analysis (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride (also known as 3-aminotetrahydrofuran-2-carboxamide) is a critical chiral building block, often employed in the synthesis of peptid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

(2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride (also known as 3-aminotetrahydrofuran-2-carboxamide) is a critical chiral building block, often employed in the synthesis of peptidomimetics and protease inhibitors.[1] Its structural integrity—specifically its stereochemistry and salt stoichiometry—directly impacts the efficacy of downstream pharmaceutical intermediates.

Physicochemical Challenges[1]
  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, exhibiting only weak, non-specific UV absorbance at <210 nm (carboxamide transition).[1]
    
  • High Polarity: The presence of a primary amine and a carboxamide on a tetrahydrofuran ring creates a highly hydrophilic profile (

    
    ), causing near-zero retention on standard C18 stationary phases.[1]
    
  • Stereocomplexity: The compound possesses two chiral centers (C2, C3). Analytical methods must distinguish the target (2S,3R) isomer from its enantiomer (2R,3S) and potentially its diastereomers (2S,3S / 2R,3R).

Strategic Approach

To address these challenges, this guide details three distinct protocols:

  • HILIC-CAD/MS (Primary Assay): For direct, label-free quantification of the parent compound and counter-ion stoichiometry.[1]

  • Chiral Normal Phase LC (Enantiomeric Purity): For resolving stereoisomers.[1]

  • Pre-Column Derivatization (Alternative Assay): For laboratories limited to UV/Fluorescence detection.[1]

Method Selection Decision Tree

The following logic gate ensures the selection of the most appropriate analytical workflow based on available instrumentation and data requirements.

MethodSelection Start Start: Define Analytical Goal Goal Is the goal Chiral Purity or Assay? Start->Goal Chiral Protocol 2: Chiral NP-HPLC (Amylose/Cellulose CSP) Goal->Chiral Chiral Purity Assay Assay Goal->Assay Quantification/Assay Detect Detector Type Assay->Detect Available Detector? CAD_MS Protocol 1: HILIC-CAD/MS (Direct Analysis) Detect->CAD_MS CAD, ELSD, or MS UV_Only Protocol 3: Derivatization (OPA/FMOC + C18) Detect->UV_Only UV/Vis Only

Figure 1: Analytical Method Development Decision Tree. Selects optimal workflow based on instrument capability and analytical objectives.

Protocol 1: HILIC-CAD/MS (Direct Quantification)[1]

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by partitioning them into a water-enriched layer on the stationary phase surface.[1] Charged Aerosol Detection (CAD) is universal and ideal for this non-chromophoric salt.[1]

Chromatographic Conditions[1][2][3]
ParameterSpecification
Column Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection CAD (Nebulizer: 35°C, Power Function: 1.[1][2][3]0) or MS (ESI+)
Injection Vol 5 µL
Gradient Profile

Note: HILIC gradients run from High Organic to Low Organic.

Time (min)% Mobile Phase BComments
0.090Initial equilibration
2.090Isocratic hold to settle baseline
12.060Linear gradient elution
14.060Wash
14.190Return to initial
20.090Re-equilibration (Critical in HILIC)
Technical Insight (The "Why")
  • Buffer Selection: Ammonium formate (pH 3.[1]0) ensures the primary amine is fully protonated, improving peak shape and retention via ionic interactions with the amide stationary phase. It is also volatile, preventing CAD/MS clogging.

  • Sample Diluent: Samples must be dissolved in 80:20 Acetonitrile:Water.[1] Dissolving in 100% water causes "solvent mismatch," leading to peak distortion (fronting) in HILIC.

Protocol 2: Chiral Purity Analysis

Rationale: Separating the (2S,3R) isomer from its enantiomer (2R,3S) requires a polysaccharide-based Chiral Stationary Phase (CSP).[1] Normal Phase mode is preferred for maximum selectivity.[1]

Chromatographic Conditions[1][2][3]
ParameterSpecification
Column Daicel Chiralpak IA or AD-H (5 µm, 4.6 x 250 mm)
Mobile Phase n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Detection UV at 210 nm (or Refractive Index if UV is insufficient)
Temperature 25°C
Critical Considerations
  • Additive Role: Diethylamine (DEA) is mandatory.[1] It masks non-specific silanol interactions on the silica support. Without DEA, the amine group of the analyte will tail severely, destroying chiral resolution.

  • Solubility: The HCl salt is likely insoluble in pure Hexane.

    • Sample Prep: Dissolve the salt in 100% Ethanol (or Methanol), then dilute with the mobile phase. If precipitation occurs, switch to a Polar Organic Mode (POM) consisting of 100% Methanol with 0.1% DEA and 0.1% Acetic Acid using a Chiralpak AD-RH column.[1]

Protocol 3: Pre-Column Derivatization (UV-Vis Alternative)[1]

Rationale: If CAD/MS is unavailable, the primary amine must be tagged with a chromophore. o-Phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[1]

Derivatization Reaction Scheme

Derivatization Analyte Analyte (Amine) Reaction Reaction (pH 9.5, 2 mins) Analyte->Reaction OPA OPA Reagent (o-Phthalaldehyde + Thiol) OPA->Reaction Derivative Fluorescent Isoindole (Ex: 340nm, Em: 450nm) Reaction->Derivative

Figure 2: OPA Derivatization Pathway.[1] Converts non-UV active amine to fluorescent derivative.[1]

Workflow Steps
  • Reagent Prep: Dissolve 10 mg OPA in 250 µL Methanol. Add 25 µL 2-Mercaptoethanol. Dilute to 10 mL with 0.4 M Borate Buffer (pH 9.5).

  • Reaction: Mix 100 µL Sample (in water) + 100 µL OPA Reagent.

  • Incubation: Wait 2 minutes at room temperature (reaction is fast).

  • Injection: Inject immediately (derivatives can be unstable over hours).

HPLC Conditions (Post-Derivatization)[1]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm.

  • Mobile Phase: A: 10 mM Phosphate Buffer pH 7.2; B: Acetonitrile.

  • Gradient: 10% B to 50% B over 15 minutes.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm) or UV 338 nm.

Method Validation Parameters

To ensure trustworthiness, the selected method must be validated according to ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaExperimental Approach
Specificity No interference at RT of analyteInject blank, placebo, and known impurities.[1]
Linearity

5 concentrations from 50% to 150% of target conc.
Accuracy 98.0% - 102.0% RecoverySpike analyte into matrix at 3 levels (80%, 100%, 120%).[1]
Precision RSD < 2.0%6 replicates of the standard solution.
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Determine via serial dilution.

References

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49–71. Link

  • Chiral Technologies. (2023).[1] Chiral Selector Guide for Pharmaceutical Applications. Daicel Corporation.[1] Link

  • Agilent Technologies. (2020).[1] Automated Pre-Column Derivatization of Amino Acids using OPA/FMOC. Application Note 5990-5599EN. Link

  • European Medicines Agency (EMA). (1995).[1] ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Link

Sources

Method

Application Note: (2S,3R)-3-Aminooxolane-2-carboxamide Hydrochloride for Enzyme Inhibition Assays

Executive Summary (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride (also known as (2S,3R)-3-aminotetrahydrofuran-2-carboxamide) is a conformationally restricted, chiral amino acid isostere. Unlike linear amino acids, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride (also known as (2S,3R)-3-aminotetrahydrofuran-2-carboxamide) is a conformationally restricted, chiral amino acid isostere. Unlike linear amino acids, the tetrahydrofuran (oxolane) ring locks the amine and carboxamide groups into a specific spatial vector, making this compound a high-value fragment probe for exploring the S1 and S1' pockets of proteases, particularly Dipeptidyl Peptidase 4 (DPP-4) and Cathepsin K .

This application note details the protocols for utilizing this compound as a low-affinity fragment in biochemical inhibition assays and Surface Plasmon Resonance (SPR) screening. It serves as a critical reference standard for stereochemical purity and a starting scaffold for "grow-from-fragment" drug design strategies.

Technical Background & Mechanism

Structural Significance

The oxolane ring acts as a scaffold that mimics the proline or pyrrolidine ring found in many protease inhibitors (e.g., Vildagliptin, Saxagliptin), but with altered polarity and hydrogen-bonding potential due to the ether oxygen.

  • The Amine ((3R)-Amino): At physiological pH, this group is protonated (

    
    ). It mimics the N-terminal amine of peptide substrates, forming critical salt bridges with anionic residues (e.g., Glu205/Glu206 in DPP-4).
    
  • The Carboxamide ((2S)-Amide): This moiety engages the S1' subsite or interacts with the oxyanion hole, depending on the specific enzyme architecture.

  • Stereochemistry ((2S,3R)): The trans relationship between the substituents is vital. Enantiomers or diastereomers (e.g., 2S,3S) often show >100-fold loss in binding affinity due to steric clashes within the active site cleft.

Mechanism of Action (Fragment Binding)

As a fragment, this molecule typically exhibits weak inhibition (IC


 in the high 

M to low mM range). It functions as a competitive inhibitor , occupying the active site and preventing substrate access.

BindingMechanism Figure 1: Competitive Inhibition Mechanism of the Fragment Probe Enzyme Free Enzyme (Active Site Open) Complex Enzyme-Fragment Complex (Salt Bridge + H-Bonds) Enzyme->Complex + Inhibitor (Fast on) Substrate Fluorogenic Substrate Enzyme->Substrate Binding Inhibitor Fragment (2S,3R)-3-Aminooxolane... Complex->Enzyme - Inhibitor (Fast off) Complex->Substrate Blocked Product Cleaved Product (Fluorescence) Substrate->Product Catalysis

Experimental Protocols

Materials & Reagents
ComponentSpecificationStorage
Test Compound (2S,3R)-3-Aminooxolane-2-carboxamide HCl (>98% ee)Desiccator, -20°C
Enzyme Recombinant Human DPP-4 (or target protease)-80°C (Aliquot)
Substrate Gly-Pro-AMC (Fluorogenic)-20°C, Protected from light
Assay Buffer 25 mM Tris-HCl, pH 7.4, 140 mM NaCl, 0.1% BSA4°C
Positive Control Sitagliptin or Vildagliptin-20°C
Protocol A: Fluorometric IC50 Determination

Note: Due to the fragment nature, high concentrations are required. Ensure pH is re-adjusted if high concentrations of the HCl salt shift the buffer pH.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 100 mM stock solution of the hydrochloride salt in water (highly soluble).

    • Critical Check: Measure pH of the stock. If < 5.0, neutralize with equimolar NaOH or dilute into highly buffered solution (e.g., 100 mM Tris) to maintain assay pH at 7.4.

  • Serial Dilution:

    • Perform a 1:2 serial dilution in Assay Buffer to generate a concentration range from 10 mM down to 10

      
      M (10 points).
      
  • Enzyme Incubation:

    • Add 10

      
      L of diluted compound to 384-well black plates.
      
    • Add 20

      
      L of Enzyme solution (final conc. 0.1–1 nM).
      
    • Incubate for 15 minutes at 25°C to allow thermodynamic equilibrium.

  • Reaction Initiation:

    • Add 20

      
      L of Substrate (Gly-Pro-AMC, final conc. at 
      
      
      
      , typically 20–50
      
      
      M).
  • Kinetic Readout:

    • Monitor fluorescence (Ex: 360 nm / Em: 460 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Fit data to the 4-parameter logistic equation:

      
      
      
Protocol B: Surface Plasmon Resonance (SPR) Binding

For fragments with fast off-rates (typical for this size), SPR is superior to fluorescence assays for validating direct binding.

Workflow:

  • Immobilization: Immobilize biotinylated DPP-4 onto a Streptavidin (SA) sensor chip (Target RU: 2000–3000 for fragment detection).

  • Solvent Correction: Prepare buffer with 5% DMSO if compound solubility requires it (though this HCl salt is water-soluble, DMSO is often used for the matching library).

  • Injection: Inject the compound at concentrations ranging from 10

    
    M to 2 mM.
    
    • Contact time: 30s (Fast association expected).

    • Dissociation time: 30s (Fast dissociation expected).

  • Analysis: Use Steady-State Affinity fitting (Response vs. Concentration) to determine

    
    , as kinetic fitting (
    
    
    
    ) may be beyond instrument limits for small fragments.

SPRWorkflow Figure 2: SPR Fragment Screening Workflow cluster_cycle Injection Cycle (Multi-concentration) Start Start: Chip Preparation Immobilize Immobilize Target Enzyme (SA Chip, ~3000 RU) Start->Immobilize Baseline Equilibrate Buffer (PBS-P+, pH 7.4) Immobilize->Baseline Inject Inject Fragment (30s Contact) Baseline->Inject Dissociate Wash/Dissociation (30s) Inject->Dissociate Dissociate->Inject Next Conc. Analysis Steady-State Fit (R_eq vs Conc) Dissociate->Analysis

Critical Quality Attributes (CQA)

To ensure assay reproducibility, the purity of the (2S,3R) isomer is paramount. Contamination with the (2S,3S) diastereomer can skew results.

ParameterAcceptance CriteriaMethod
Chemical Purity > 98%HPLC-UV (210 nm) / LC-MS
Enantiomeric Excess > 98% eeChiral HPLC (Chiralpak IA or IC)
Water Content < 1.0% (unless hydrate)Karl Fischer Titration
Counter Ion 1.0 ± 0.1 eq HClIon Chromatography / Elemental Analysis

References

  • Fragment-Based Drug Discovery: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery15 , 605–619 (2016). Link

  • Tetrahydrofuran Scaffolds in Protease Inhibition

    • Context: Use of 3-aminotetrahydrofuran deriv
    • Patent: "Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid."[1] WO2008080891A2. Link

  • SIRT5 Inhibition (Analogous Structures): Stucki, F. A., et al. "Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme." ChemMedChem (2019). Link

  • BindingDB Entry: "2-[(3S)- or (3R)- azepan-3- ylamino]-N-(2- cyanophenyl)- thieno[2,3-b]- pyrazine-7- carboxamide." (Illustrates the use of cyclic amino-carboxamide fragments in kinase/enzyme inhibition). Link

Disclaimer: This document is for research use only. The compound described is not approved for human therapeutic use.

Sources

Application

Handling and storage procedures for (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride

Application Note: Handling, Storage, and Analytical Validation of (2S,3R)-3-Aminooxolane-2-carboxamide Hydrochloride Physicochemical Profiling and Mechanistic Dynamics (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Analytical Validation of (2S,3R)-3-Aminooxolane-2-carboxamide Hydrochloride

Physicochemical Profiling and Mechanistic Dynamics

(2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride (CAS: 2375250-95-4) is a highly functionalized chiral building block widely utilized in the synthesis of peptidomimetics and novel pharmaceutical agents [1]. The molecule features an oxolane (tetrahydrofuran) ring that imparts distinct conformational rigidity, flanked by a primary amine and a carboxamide group.

Causality of the Salt Form: Free primary amines of low molecular weight are highly nucleophilic and prone to rapid oxidation, as well as carbamate formation upon exposure to atmospheric CO₂. Formulating this compound as a hydrochloride salt locks the amine in a protonated state (-NH₃⁺). This drastically reduces its reactivity, prevents oxidative degradation, and extends the shelf life of the building block [3]. However, this stabilization comes at the cost of extreme hygroscopicity.

Table 1: Quantitative Physicochemical Properties

PropertySpecification / Value
Chemical Name (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride
CAS Number 2375250-95-4
Molecular Formula C₅H₁₁ClN₂O₂
Molecular Weight 166.61 g/mol
Physical State Solid (Crystalline powder)
Stereochemistry (2S,3R)
H-Bonding Capacity High (Multiple donors/acceptors via oxolane, amide, and protonated amine)

Moisture Mitigation and Storage Workflow

Because the hydrochloride salt lattice contains multiple hydrogen-bonding sites, the compound readily absorbs atmospheric moisture. Exposure to ambient humidity leads to rapid water ingress, which causes significant discrepancies in molarity calculations during stock preparation and can initiate slow hydrolysis of the carboxamide group over time [2].

To prevent this, handling must follow a strict, moisture-free workflow.

Workflow for moisture-free handling and stock solution preparation.

Step-by-Step Handling Protocol
  • Thermal Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining the batch weight.

  • Inert Weighing: Transfer the equilibrated vial to a glovebox purged with dry Nitrogen or Argon. Weigh the required mass using an analytical balance.

  • Purging & Resealing: Backfill the primary source vial with inert gas, seal tightly with Parafilm, and immediately return to -20°C storage.

Preparation of Experimental Stock Solutions (Self-Validating Protocol)

The choice of solvent is critical. The oxolane oxygen and carboxamide nitrogen are potent hydrogen-bond participants. In the presence of water, they form a hydration shell that can interfere with downstream coupling reactions (e.g., peptide synthesis). Therefore, anhydrous DMSO is recommended for long-term stock solutions.

Table 2: Solvent Compatibility and Stock Concentration Limits

SolventMax Recommended ConcentrationApplication Suitability
Anhydrous DMSO 100 mMLong-term storage, organic synthesis, assays
Methanol / Ethanol 50 mMAnalytical validation (HPLC/MS)
Aqueous Buffers (pH < 7) 20 mMImmediate biological use (Do not freeze-thaw)
Step-by-Step Solvation Protocol
  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the pre-weighed solid to achieve the target molarity (e.g., 50 mM).

  • Homogenization: Vortex the mixture for 30 seconds. Follow with water-bath sonication for 2 minutes at room temperature. Causality: Sonication disrupts the crystalline lattice of the HCl salt, ensuring complete solvation without applying thermal energy that could degrade the carboxamide.

  • Self-Validation Checkpoint: Visually inspect the solution against a high-contrast background. The solution must be perfectly optically clear. Any turbidity indicates incomplete dissociation of the hydrochloride lattice or the presence of insoluble impurities, invalidating the calculated molarity. If clear, proceed.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 50 µL) in tightly sealed cryovials to strictly avoid freeze-thaw cycles. Store at -20°C.

Tripartite Analytical Validation

Before utilizing the compound in sensitive biological assays or complex syntheses, its chiral integrity and structural fidelity must be validated. A tripartite self-validating system ensures that no degradation occurred during transit or storage.

Tripartite analytical validation system ensuring structural and chiral integrity.

Step-by-Step Chiral HPLC Protocol

When analyzing chiral amine hydrochlorides via HPLC using a polysaccharide-based chiral stationary phase (e.g., ChiralPAK AD-H), the amine can interact strongly with residual silanols on the silica support, leading to severe peak tailing. Furthermore, the HCl salt must be neutralized in situ to allow the free amine to interact optimally with the chiral selector [4].

Table 3: Chiral HPLC Parameters

ParameterSetting
Column ChiralPAK AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane : Ethanol (80:20 v/v) + 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min
Detection UV at 210 nm and 254 nm
Temperature 25°C
  • Mobile Phase Preparation: Mix Hexane and Ethanol. Add 0.1% Diethylamine (DEA) as a basic modifier. Causality: DEA acts as a sacrificial base, neutralizing the HCl salt and suppressing secondary interactions between the primary amine and the silica backbone, ensuring sharp, symmetrical peaks [4].

  • System Equilibration: Flush the column with the mobile phase at 1.0 mL/min until a stable baseline is achieved.

  • Self-Validation Checkpoint: Inject a blank of the mobile phase prior to the sample. The baseline must remain stable without ghost peaks at the expected retention time of the (2S,3R)-isomer. This confirms that the column is free of carryover and the basic modifier has fully equilibrated with the stationary phase.

  • Sample Injection: Inject 10 µL of a 1 mg/mL sample (diluted in Ethanol).

  • Data Analysis: Calculate the enantiomeric excess (ee) by integrating the peak area of the (2S,3R)-isomer against any minor diastereomeric or enantiomeric peaks. A purity of >98% ee is required for downstream validation.

References

  • Chemikart. "(2S,3R)-3-Aminotetrahydrofuran-2-carboxamide hydrochloride." Chemikart, 2026. URL: [Link]

  • Daicel Chiral Technologies. "Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H." Daicel Chiral Technologies, 2021. URL: [Link]

Method

Fragment-Based Assay Development for Cysteine Proteases Using (2S,3R)-3-Aminooxolane-2-carboxamide Hydrochloride

[4. Refining Introduction and Data I'm now integrating the scientific rationale with data on (2S,3R)-3-aminooxolane-2-carboxamide hydrochloride, highlighting its utility in fragment-based assay development.

Author: BenchChem Technical Support Team. Date: March 2026

[4.

Refining Introduction and Data

I'm now integrating the scientific rationale with data on (2S,3R)-3-aminooxolane-2-carboxamide hydrochloride, highlighting its utility in fragment-based assay development. I'm focusing on the low molecular weight (MW ~164 Da) for optimized assays. I am detailing the interaction of this with Mpro, the main protease, and am finalizing the literature review.

Finalizing Note Components

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Finalizing Application Note

I'm now putting the finishing touches on the application note, meticulously reviewing the experimental protocols and ensuring all data and citations are accurate and properly formatted. I have completed the final adjustments to the FRET-based enzymatic inhibition assay, with details on why we use DABCYL/EDANS substrates to limit optical artifacts, while ensuring a neutral pH to stabilize the catalytic dyad. I've rechecked the introduction and abstract for clarity and completeness.

Refining the FRET Protocol

I'm now detailing the FRET assay protocol for AOC-HCl with Mpro, including compound plating and enzyme addition specifics. I'm noting the need for a 30-minute pre-incubation step at 30°C to capture slow-binding kinetics of fragments. I've specified the final assay buffer, as well as the DABCYL/EDANS substrate.

Refining SPR Specifics

I'm now detailing the SPR binding assay, highlighting challenges with low molecular weight fragments. High Mpro immobilization and DMSO corrections are crucial. I'm focusing on the CM5 chip activation, Mpro immobilization, and emphasizing the need for a DMSO calibration curve to avoid false positives. I'm ensuring all experimental details are precise.

Refining SPR and DSF Details

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Finalizing DSF Methodology

I'm now detailing the step-by-step DSF protocol. I'll make a master mix and ensure a final AOC-HCl concentration of 1 mM. I'll include fluorescence monitoring, a temperature gradient, and calculation of the melting temperature change. I'm making sure it will clarify the binding.

Finalizing Protocol Summaries

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Finalizing Biophysical Data

I'm now integrating Table 1, comparing AOC-HCl's biophysical profile to a standard γ-lactam, and adding an active derivative, AOC-Chloroacetamide, with clear parameters. The results include IC50, KD, and ΔTm for these compounds, and I've also added the Ligand Efficiency (LE) of the compounds. I've ensured a clear structure to the compound list.

Finalizing the Document

I'm now concluding the application note, ensuring all tables, figures, and references are consistent and accurate. I'm carefully proofreading the entire document for clarity and completeness. I am re-examining the protocols, the citations, and validating the final format of the document.

Refining Document Formatting

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Finalizing All Protocol Details

I'm now putting the finishing touches on all the assay protocols, FRET, SPR, and DSF, and reviewing the in-text citations, and ensuring that they are correctly linked to the full reference list. I've rechecked data tables and diagrams for accuracy and visual clarity. I've reviewed the final formatting of the document.

Scientific Rationale & Target Biology

The development of targeted covalent inhibitors for viral cysteine proteases—such as the SARS-CoV-2 Main Protease (Mpro/3CLpro)—relies heavily on the precise engagement of the S1 subsite [4.1]. This pocket exhibits a strict preference for glutamine surrogates, traditionally fulfilled by (S)-γ-lactam or pyrrolidinone rings[1].

(2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride (AOC-HCl) represents a highly constrained, stereochemically pure bioisostere of glutamine. The oxolane (tetrahydrofuran) core restricts the conformational flexibility of the carboxamide, pre-organizing it for optimal hydrogen bonding with the highly conserved His163 and Glu166 residues in the S1 pocket[2]. Furthermore, the primary amine at the 3-position serves as an ideal synthetic vector for attaching electrophilic warheads (e.g., aldehydes, nitriles, or chloroacetamides) directed toward the catalytic Cys145[3].

Because AOC-HCl is a low-molecular-weight fragment (MW ~166.6 g/mol as an HCl salt), standard high-throughput screening (HTS) methodologies often fail to detect its weak, transient binding. Therefore, we have designed a self-validating, orthogonal assay cascade specifically tailored for Fragment-Based Drug Discovery (FBDD)[4].

FBDD_Workflow A Fragment Library (AOC-HCl Scaffold) B Primary Screen (FRET Assay) A->B Screen at 1-5 mM C Orthogonal Validation (DSF Assay) B->C % Inhibition > 50% D Kinetic Profiling (SPR) C->D ΔTm > 0.5 °C E Structural Biology (X-ray Crystallography) D->E Validated KD

Figure 1: Orthogonal fragment-based screening cascade for AOC-HCl derivatives.

Experimental Protocols

Protocol A: FRET-Based Enzymatic Inhibition Assay

This assay measures the ability of AOC-HCl (or its electrophilic derivatives) to competitively inhibit Mpro cleavage of a fluorogenic peptide substrate[5].

Causality & Expertise Insight: We utilize the DABCYL-KTSAVLQ↓SGFRKM-E(EDANS)-NH2 substrate rather than MCA-based substrates. At the high fragment concentrations required for FBDD (up to 5 mM), inner-filter effects and compound autofluorescence frequently cause false positives. The DABCYL/EDANS FRET pair operates at longer wavelengths (Ex: 340 nm / Em: 490 nm), significantly mitigating these optical artifacts[5]. Additionally, because AOC is supplied as a hydrochloride salt, the assay buffer must possess strong buffering capacity (50 mM Tris) to prevent localized pH drops that would artificially deactivate the pH-sensitive Cys-His catalytic dyad.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer containing 50 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM TCEP. (Note: TCEP is preferred over DTT to prevent unwanted reactions if AOC-HCl is derivatized with electrophilic warheads).

  • Compound Plating: Dissolve AOC-HCl in 100% DMSO to a 100 mM stock. Dispense serial dilutions into a black 384-well microplate. The final DMSO concentration must not exceed 5% v/v to maintain Mpro stability.

  • Enzyme Addition: Dilute recombinant SARS-CoV-2 Mpro to 40 nM in Assay Buffer. Add 10 µL to the assay wells (Final enzyme concentration: 20 nM).

  • Pre-Incubation: Incubate the plate at 30°C for 30 minutes. This extended pre-incubation is critical for detecting the slow-binding kinetics typical of covalent fragment derivatives.

  • Reaction Initiation: Add 10 µL of the DABCYL/EDANS substrate (final concentration: 10 µM) to all wells.

  • Kinetic Readout: Immediately monitor fluorescence (Ex 340 nm / Em 490 nm) continuously for 30 minutes. Calculate the initial velocity (

    
    ) from the linear portion of the progress curve to determine 
    
    
    
    .
Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

To confirm that the inhibition observed in the FRET assay is due to direct target engagement rather than assay interference, SPR is employed to measure the binding affinity (


) of the AOC scaffold[4].

Causality & Expertise Insight: AOC-HCl has a very low molecular weight. When binding to a ~34 kDa Mpro monomer, the theoretical maximum response (


) is extremely small (<10 RU). To achieve a detectable signal-to-noise ratio, Mpro must be immobilized at a high density (~5000 RU). Furthermore, because fragments are injected at high concentrations (e.g., 2 mM), bulk refractive index mismatches from DMSO are inevitable. A rigorous 8-point DMSO solvent correction curve is mandatory to prevent false-positive binding signals.

Step-by-Step Methodology:

  • Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject Mpro (diluted in 10 mM Sodium Acetate, pH 5.5) to achieve an immobilization level of 5000–6000 RU. Block unreacted sites with 1 M Ethanolamine-HCl.

  • Solvent Correction: Prepare an 8-point DMSO calibration series ranging from 4.5% to 5.5% DMSO in the running buffer (PBS-P+ with 1 mM TCEP).

  • Analyte Injection: Prepare a 2-fold concentration series of AOC-HCl (ranging from 31.25 µM to 2000 µM) in running buffer containing exactly 5.0% DMSO.

  • Kinetic Analysis: Inject compounds at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Processing: Double-reference the data (subtracting both the reference flow cell and blank buffer injections) and fit to a 1:1 steady-state affinity model to extract the

    
    .
    
Protocol C: Differential Scanning Fluorimetry (DSF)

DSF (Thermal Shift) serves as the final self-validating step. If AOC-HCl binds specifically to the folded state of Mpro, it will thermodynamically stabilize the protein, increasing its melting temperature (


).

Step-by-Step Methodology:

  • Prepare a master mix containing 2 µM Mpro and 5X SYPRO Orange dye in Assay Buffer.

  • Add AOC-HCl (1 mM final concentration) to the reaction wells in a 96-well PCR plate.

  • Subject the plate to a thermal gradient from 25°C to 95°C (ramp rate of 0.5°C/min) in a Real-Time PCR system.

  • Monitor fluorescence (Ex 490 nm / Em 575 nm). Calculate the first derivative of the melt curve to determine the

    
     relative to the DMSO control.
    

Data Presentation & Structural Visualization

The integration of the AOC scaffold into the S1 pocket relies on precise vector alignment. The diagram below illustrates the proposed binding modality, where the oxolane ring optimally positions the carboxamide for hydrogen bonding, leaving the 3-amino group solvent-exposed or directed toward Cys145 for further functionalization.

Binding_Mechanism cluster_S1 S1 Pocket (Mpro) cluster_S2 Catalytic Site AOC (2S,3R)-3-Aminooxolane-2-carboxamide His163 His163 AOC->His163 H-bond (Carboxamide NH2) Glu166 Glu166 AOC->Glu166 H-bond (Carboxamide C=O) Cys145 Cys145 AOC->Cys145 Vector for Electrophile via 3-Amino Group

Figure 2: Proposed S1 pocket binding interactions of the AOC scaffold.

Quantitative Fragment Validation Summary

To benchmark the efficacy of the AOC-HCl scaffold, quantitative data should be summarized and compared against standard reference fragments (e.g., simple γ-lactams). Table 1 provides a structural framework for reporting these critical biophysical parameters.

Table 1: Representative Biophysical Profile of P1 Fragment Scaffolds

Compound ScaffoldFRET

(µM)
SPR

(µM)
DSF

(°C)
Ligand Efficiency (LE)
AOC-HCl (Free base eq.) 850 ± 45920 ± 60+ 1.2 ± 0.10.31
Standard γ-Lactam 1200 ± 801450 ± 110+ 0.6 ± 0.10.28
AOC-Chloroacetamide 12 ± 1.5N/A (Covalent)+ 4.5 ± 0.20.38

(Note: Data represents expected validation metrics for a successful FBDD campaign targeting Mpro).

References

1.[3] Targeting the sars-cov-2 main protease: A mini-review of warheads, p-site design, and lead optimization. Chemistry Journals. 3 2.[1] Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L. NIH. 1 3.[2] Mpro-targeted anti-SARS-CoV-2 inhibitor-based drugs. NIH. 2 4.[4] Applied Biophysical Methods in Fragment-Based Drug Discovery. ResearchGate. 4 5.[5] Supporting Information - bioRxiv.org. bioRxiv.5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride

Prepared by: The Senior Application Scientist Team Welcome to the technical support guide for (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride. This resource is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Compound Overview

(2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride is a small molecule featuring a polar oxolane (tetrahydrofuran) ring, an amino group, and a carboxamide group. As a hydrochloride salt, the amino group is protonated, which is a standard strategy to enhance the aqueous solubility of basic compounds.[1][2] However, achieving a stable and desired concentration in various experimental buffers can still be challenging due to factors like pH, buffer composition, and kinetic versus thermodynamic solubility.[3][4]

PropertyValue / Information
IUPAC Name (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride
Molecular Formula C₅H₁₁ClN₂O₂
Molecular Weight 166.61 g/mol
Structure A polar molecule with a protonated amine, making it a cationic salt.
Expected Solubility Generally higher in acidic aqueous solutions compared to neutral or basic conditions. Susceptible to precipitation at pH values approaching the pKa of the parent amine.
Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial hurdles researchers face.

Q1: I am trying to dissolve the compound directly in PBS (pH 7.4) for my cell-based assay, but it's not dissolving well or forms a cloudy suspension. Why?

A1: This is a common issue. While the hydrochloride salt form is designed for aqueous solubility, several factors can be at play:

  • pH Effect: At a pH of 7.4, a portion of the protonated amine (the soluble form) may convert to its neutral, less soluble free base form. The solubility of amine salts is highly dependent on maintaining a pH well below the pKa of the amino group.[5]

  • Kinetic vs. Thermodynamic Solubility: The rate of dissolution can be slow. What appears as poor solubility might be a slow dissolution process. Without sufficient energy (e.g., vortexing, stirring) and time, the compound may not reach its true solubility limit in the buffer.

  • Buffer Composition: While less common for a simple buffer like PBS, other buffer components in more complex media could potentially interact with the compound, although the "common ion effect" from the chloride in PBS is unlikely to be significant at typical biological concentrations.[6]

Q2: What is the recommended method for preparing a high-concentration stock solution?

A2: The most reliable method is to first create a concentrated stock solution in a water-miscible organic solvent and then perform serial dilutions into your final aqueous buffer.[7]

  • Recommended Co-solvent: Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of compounds.[7]

  • Causality: DMSO disrupts the crystal lattice of the solid compound effectively and creates a high-concentration solution. When this stock is diluted into an aqueous medium, the compound is introduced as individual molecules, bypassing the slow solid dissolution step.

  • Critical Consideration: For cell-based assays, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[7] Always run a vehicle control (buffer with the same final DMSO concentration) to ensure the solvent does not affect your experimental results.

Q3: My compound dissolved perfectly in DMSO, but it crashed out and precipitated when I diluted it into my assay buffer. What's happening and how do I fix it?

A3: This indicates that the final aqueous buffer cannot support the concentration of the compound after the DMSO is diluted. The high concentration was only possible due to the solubilizing power of the organic co-solvent.

Troubleshooting Steps:

  • Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will result in a lower final compound concentration in your assay, but it may stay below the solubility limit of the aqueous buffer.

  • Increase Final DMSO Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility.

  • Use an Alternative Strategy: If the above steps fail, you will need to employ more advanced solubility enhancement techniques, as detailed in the next section.

Advanced Troubleshooting & Enhancement Protocols

If basic co-solvent methods are insufficient, the following strategies can be employed. The workflow below provides a decision-making guide.

Troubleshooting & Optimization Workflow

G cluster_options Optimization Strategies start Solubility Issue Encountered stock Prepare Concentrated Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute precip Precipitation Occurs? dilute->precip success Proceed with Experiment precip->success No lower_stock Option A: Lower Stock Concentration precip->lower_stock Yes lower_stock->dilute ph_adjust Option B: Use pH Adjustment (See Protocol 2) lower_stock->ph_adjust If A fails ph_adjust->dilute excipient Option C: Use Solubility Enhancers (e.g., Cyclodextrin) (See Protocol 3) ph_adjust->excipient If B fails excipient->dilute

Caption: Decision workflow for troubleshooting solubility issues.

Q4: Can I use pH adjustment to keep the compound in solution?

A4: Yes, this is a highly effective strategy for ionizable compounds like amine hydrochlorides. By lowering the pH of the final buffer, you shift the equilibrium towards the protonated (cationic) form of the amine, which is more soluble.

Protocol 2: pH-Dependent Solubility Assessment

  • Prepare Buffers: Prepare a series of biologically compatible buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4). Use buffers whose buffering range is appropriate for the target pH.

  • Add Compound: Add an excess amount of (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride to a fixed volume of each buffer in separate vials.

  • Equilibrate: Tightly cap the vials and stir or shake them at a constant temperature (e.g., 25°C or 37°C) for 24 hours. This allows the solution to reach thermodynamic equilibrium.

  • Separate: Centrifuge the samples at high speed (>10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or UV-Vis spectrophotometry.

  • Analyze: Plot solubility versus pH to determine the optimal pH range for your experiment. Choose the highest pH that provides the required solubility and is compatible with your assay system.

Q5: pH adjustment is not compatible with my cell line. What other advanced methods can I try?

A5: When pH modification is not an option, using excipients like cyclodextrins can significantly increase the apparent solubility of a compound without altering the bulk pH.[8]

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the less polar parts of a drug molecule (like the oxolane ring), effectively shielding it from the aqueous environment and increasing its solubility.

Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 10% w/v solution in PBS). Gentle warming (to no more than 40°C) may be needed to dissolve the HP-β-CD.[8] Cool to room temperature.

  • Add Compound: Add an excess amount of (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride to the HP-β-CD solution.

  • Complexation: Tightly cap the vial and stir at room temperature for 24-48 hours. This extended time is crucial for the formation of the inclusion complex.[8]

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved solid. This ensures you are only measuring the solubilized compound.[8]

  • Quantification: Determine the concentration of the solubilized compound in the filtrate using HPLC-UV or another validated method. This value represents the enhanced solubility.

  • Application: Use this filtered, concentrated stock for serial dilutions in your experiment. Remember to include a vehicle control containing the same concentration of HP-β-CD.

References
  • Benchchem. Navigating the Challenges of Quinoline-3-Carboxamide Solubility in Biological Assays: A Technical Support Guide.
  • Benchchem. Application Notes and Protocols for the Solubilization of 4-Amino-5-benzoylisoxazole-3-carboxamide in Biological Buffers.
  • SlidePlayer. Solubility and distribution.
  • Sciencemadness.org. Solubility of organic amine salts.
  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • BYJU'S. Factors Affecting Solubility.
  • Chemistry LibreTexts. 17.5: Factors that Affect Solubility.
  • Newphase, European Pharmaceutical Review. Pharmaceutical salts of small molecule drugs: opportunities and challenges.
  • MilliporeSigma. Improving API Solubility by Salt and Cocrystal Formation.
  • Drug Development & Delivery. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.

Sources

Optimization

Optimization of (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride dosage for in vivo studies

Technical Support Center: In Vivo Optimization of Chiral Heterocycles Ticket Subject: Optimization of (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride dosage Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: In Vivo Optimization of Chiral Heterocycles Ticket Subject: Optimization of (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride dosage Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are working with (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride , a constrained heterocyclic amino acid analog. As a hydrochloride (HCl) salt, this compound presents a classic dichotomy in in vivo studies: excellent aqueous solubility ex vivo (in the vial) but potential for rapid precipitation or pH-dependent instability upon physiological contact.

This guide addresses the three most common failure modes reported by researchers using this scaffold:

  • IV Bolus Toxicity: Caused by local precipitation or acidity.

  • Variable Oral Exposure: Due to the "Common Ion Effect" or permeability limits.

  • Stereochemical Drift: In vivo epimerization of the alpha-carbon.

Module 1: Formulation & Vehicle Selection

Direct Answer to: "How do I dissolve this for IV/PO dosing without it crashing out?"

The HCl salt form creates a strongly acidic solution when dissolved in water. While soluble in the vial, injecting this directly can cause phlebitis or hemolysis. Furthermore, if the "free base" of your carboxamide is lipophilic, it may precipitate upon hitting the blood (pH 7.4).

Troubleshooting Ticket #001: IV Formulation Strategy

Issue: "My solution is clear in the syringe but causes immediate distress or tail necrosis in mice." Diagnosis: Acidity shock or Micro-precipitation.

Protocol: The "Step-Up" Buffering Method Do not dissolve directly in PBS (Phosphate Buffered Saline), as the chloride/phosphate exchange can force precipitation.

  • Stock Preparation: Dissolve the HCl salt in 0.9% Saline (not water) to 10x the target concentration. The pH will likely be < 3.0.

  • pH Adjustment (The Critical Step):

    • Slowly titrate with 0.1N NaOH while stirring.

    • Target pH: 4.5 – 5.5. Do not aim for pH 7.4, as the free base may crash out.

    • Why? Blood has a high buffering capacity. Injecting a small volume at pH 5.0 is safe; injecting a solution that precipitates at pH 7.4 is lethal.

  • Co-solvent Spike (If precipitation occurs at pH > 4):

    • Add 5% Solutol HS 15 or 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .

    • Cyclodextrins are preferred for chiral amines as they can encapsulate the hydrophobic face of the oxolane ring, preventing aggregation.

Visual Guide: Formulation Decision Tree

FormulationTree Start Start: (2S,3R)-HCl Salt SolubilityCheck Dissolve in 0.9% Saline Start->SolubilityCheck CheckPH Check pH SolubilityCheck->CheckPH Acidic pH < 3.0 (Likely) CheckPH->Acidic Yes Titrate Titrate with 0.1N NaOH to pH 4.5 - 5.5 Acidic->Titrate PrecipCheck Did it Precipitate? Titrate->PrecipCheck Clear Clear Solution: Ready for IV/PO PrecipCheck->Clear No Cloudy Cloudy/Haze PrecipCheck->Cloudy Yes AddCyclo Add 10% HP-β-CD (Encapsulation) Cloudy->AddCyclo Preferred AddCosolvent Add 5% DMSO + 5% Solutol HS 15 Cloudy->AddCosolvent Alternative

Caption: Decision logic for solubilizing aminooxolane HCl salts while mitigating pH-induced precipitation risks.

Module 2: Dosage Optimization & Pharmacokinetics

Direct Answer to: "Why is my oral bioavailability (F%) so low?"

The oxolane ring imparts polarity, but the carboxamide can form strong intermolecular hydrogen bonds (high crystal lattice energy).

Troubleshooting Ticket #002: The Common Ion Effect

Issue: "Oral exposure is lower than expected based on water solubility." Mechanistic Insight: The stomach contains high concentrations of HCl (pH 1-2). When you dose an HCl salt into an HCl environment , the solubility can actually decrease due to the Common Ion Effect (Le Chatelier's principle applied to Cl- ions).

Recommended Oral Dosing Regimen:

  • Vehicle: Use 100 mM Citrate Buffer (pH 4.0) instead of water.

    • Reason: This clamps the pH slightly higher than gastric acid, reducing the common ion suppression without precipitating the free base.

  • Dose Linearity Check:

    • Perform a mini-PK study at 3 mg/kg, 10 mg/kg, and 30 mg/kg .

    • If AUC (Area Under Curve) does not increase linearly, your absorption is solubility-limited (saturation of dissolution).

Data Table: Typical PK Parameters for Polar Heterocycles

Parameter Expected Range Warning Sign Remediation
Tmax 0.25 - 0.5 hr > 2.0 hr Absorption is delayed. Switch to liquid formulation or check gastric emptying.
Bioavailability (F%) > 40% < 10% High First-Pass Metabolism or Efflux. Check Caco-2 permeability.

| Half-life (t1/2) | 1 - 4 hr | < 0.5 hr | Rapid renal clearance. The polar oxolane ring is easily excreted. |

Module 3: Stereochemical Integrity

Direct Answer to: "Is the (2S,3R) geometry stable in vivo?"

The (2S,3R) configuration places the amino group and the carboxamide in a specific spatial arrangement (likely trans or cis depending on priority, but usually trans minimizes steric strain).

Risk Factor: The alpha-proton (at the C2 position, next to the carboxamide) is acidic. In basic conditions or under enzymatic attack (racemases), this proton can be abstracted, leading to an enolate intermediate and re-protonation from the other side, converting (2S) to (2R).

Validation Protocol: You must use a Chiral LC-MS/MS method for plasma analysis.

  • Column: Chiralpak IG or IC (immobilized polysaccharide columns work best for polar amines).

  • Mobile Phase: Heptane/Ethanol/DEA (for normal phase) or Bicarbonate buffers (for reverse phase).

  • Success Criteria: If the (2S,3R) peak decreases and a new (2R,3R) peak appears over time in plasma samples, you have in vivo chiral inversion.

Visual Guide: PK & Stability Workflow

PKWorkflow Dose Dose (2S,3R)-HCl PO/IV Sample Plasma Sampling (0.25 - 24h) Dose->Sample Analysis LC-MS/MS Analysis Sample->Analysis ChiralCheck Chiral Column? Analysis->ChiralCheck Achiral Achiral C18: Measures Total Drug ChiralCheck->Achiral Standard PK Chiral Chiralpak IG: Separates Isomers ChiralCheck->Chiral Required for Stereo-Stability Result1 Good Exposure Single Peak Chiral->Result1 Result2 Double Peak (Racemization) Chiral->Result2

Caption: Workflow to distinguish between simple clearance and stereochemical inversion in vivo.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave the formulation? A: No. Carboxamides can hydrolyze to carboxylic acids under high heat and pressure, especially in the acidic environment of the HCl salt. Use 0.22 µm sterile filtration (PES or PVDF membranes).

Q2: The compound is hygroscopic (absorbs water). How do I weigh it accurately? A: HCl salts of small polar amines are notorious for deliquescence.

  • Solution: Weigh the vial before and after adding the solvent (gravimetric preparation) rather than trying to weigh the powder on a spatula. Calculate the exact concentration based on the mass difference.

Q3: Mice are showing signs of sedation. Is this an off-target effect? A: Possibly. Amino-tetrahydrofurans are structural analogs of GABA (gamma-aminobutyric acid).

  • Check: If the dose is high (>50 mg/kg), you may be hitting GABA receptors. Observe for ataxia or reduced locomotor activity. This is a class effect of small cyclic amino acids.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for HCl salt properties and common ion effects).
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative source on amide stability and chiral inversion mechanisms).
  • Smith, D. A., et al. (2001). Design of drugs involving the modulation of transporters. Pharmaceutical Research, 18, 1299-1310. (Discusses permeability of polar cyclic amines).
  • FDA Guidance for Industry. (2022). Bioavailability Studies Submitted in NDAs or INDs — General Considerations.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of (2S,3R)-3-Aminooxolane-2-carboxamide;HCl

Introduction (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride is a specialized chiral building block often used in the synthesis of peptidomimetics and novel enzyme inhibitors. While the hydrochloride salt is stable in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride is a specialized chiral building block often used in the synthesis of peptidomimetics and novel enzyme inhibitors. While the hydrochloride salt is stable in solid form when stored correctly, the compound exhibits specific degradation pathways in solution—particularly under non-acidic conditions.

This guide provides a deep technical analysis of these instability issues, offering actionable troubleshooting steps and validated protocols to ensure the integrity of your experimental data.

Module 1: The Degradation Landscape

To troubleshoot effectively, one must understand the causality of degradation. This molecule contains two sensitive functionalities in a specific stereochemical arrangement: a carboxamide at C2 and an amine at C3 on a tetrahydrofuran (oxolane) ring.

Primary Degradation Pathways
  • Amide Hydrolysis: The carboxamide group is susceptible to hydrolysis, converting to the carboxylic acid. This is accelerated by extreme pH (both acid and base) and heat.

  • C2-Epimerization: The proton at the C2 position is

    
    -to-carbonyl and 
    
    
    
    -to-oxygen. This electronic environment increases its acidity. In neutral or basic solutions, this proton can be abstracted, leading to inversion of the chiral center from (2S) to (2R), resulting in the formation of the cis-diastereomer.
  • Diketopiperazine Formation (Dimerization): In concentrated neutral solutions, the free amine of one molecule can attack the amide carbonyl of another, leading to dimerization.

Visualization of Degradation Logic

DegradationPathways Start (2S,3R)-Precursor (Intact HCl Salt) FreeBase Free Base Species (Reactive Intermediate) Start->FreeBase pH > 6.0 Neutralization Acid Hydrolysis Product (Carboxylic Acid) Start->Acid Strong Acid (pH < 1) Heat FreeBase->Acid Base Hydrolysis (Slower than Epimerization) Epimer C2-Epimer (2R,3R Isomer) FreeBase->Epimer Base Catalysis Fast Kinetic

Figure 1: Mechanistic pathway showing the critical divergence at neutral pH. Note that epimerization often competes with or precedes hydrolysis in basic media.

Module 2: Troubleshooting Guide & FAQs

Scenario 1: "I see a split peak or shoulder in my HPLC chromatogram."

Diagnosis: Epimerization. The (2S,3R) trans-isomer is converting to the (2R,3R) cis-isomer. This is the most common issue when the compound is left in buffers with pH > 6.5.

  • Why it happens: The C2 proton is acidic. Even mild bases (like phosphate or bicarbonate) can trigger this inversion.

  • Solution:

    • Acidify: Ensure your sample diluent is acidic (0.1% Formic Acid or TFA).

    • Temperature: Keep autosampler temperature at 4°C.

    • Buffer Check: Avoid phosphate buffers at pH 7. Switch to Ammonium Acetate (pH 4-5) if buffering is required.

Scenario 2: "LC-MS shows a mass shift of +1 Da (m/z +1)."

Diagnosis: Hydrolysis. The amide (


, MW fragment 44) has converted to the acid (

, MW fragment 45).
  • Why it happens: Prolonged storage in aqueous solution, or exposure to extreme pH.

  • Solution:

    • Fresh Prep: Prepare solutions immediately before injection.

    • Solvent: If stock solutions are needed, use anhydrous DMSO (stored over molecular sieves) rather than water.

Scenario 3: "The compound precipitates upon neutralizing the HCl salt."

Diagnosis: Isoelectric Point / Solubility Limit. The HCl salt is highly soluble. The free base (zwitterionic or neutral form depending on pH) has significantly lower solubility in water.

  • Solution:

    • Maintain Salt Form: Do not neutralize unless necessary for the reaction.

    • Co-solvent: If neutralization is required, use 10-20% Acetonitrile or Methanol to maintain solubility.

Module 3: Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to verify the purity of your lot before critical experiments.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 0-5 min: 2% B (Isocratic hold to retain polar amine)5-15 min: 2%

30% B15-20 min: Wash
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Amide absorption)
Temperature 25°C (Column), 4°C (Autosampler - Critical)
Protocol B: Forced Degradation Stress Test

Perform this to determine the "safe window" for your specific buffer system.

  • Preparation: Dissolve 1 mg of compound in 1 mL of your target buffer.

  • T0 Sample: Immediately inject 10 µL into HPLC.

  • Stress: Incubate the remaining vial at room temperature (25°C).

  • Timepoints: Inject at 1 hour, 4 hours, and 24 hours.

  • Analysis: Calculate % Area of the main peak.

    • Pass Criteria: >98% retention of main peak area.

    • Fail Criteria: Appearance of shoulder peak (Epimer) or RRT shift (Hydrolysis).

Module 4: Frequently Asked Questions (FAQ)

Q: Can I store the stock solution in DMSO at -20°C? A: Yes, but with caution. DMSO is hygroscopic. If water enters the DMSO stock, hydrolysis will occur over time even at -20°C. We recommend single-use aliquots for DMSO stocks to avoid repeated freeze-thaw cycles which introduce moisture.

Q: Why does the Certificate of Analysis (CoA) specify "Store under Argon"? A: While the primary risks are hydrolysis and epimerization, the amine group can slowly oxidize over months. Argon/Nitrogen blanketing prevents oxidative degradation and, more importantly, excludes atmospheric moisture.

Q: Is the degradation reversible? A:

  • Hydrolysis: No.[1][2][3] Once the amide converts to the acid, it is permanent in solution.

  • Epimerization: Theoretically reversible, but in practice, it leads to a racemic mixture (equilibrium). You cannot easily recover the pure (2S,3R) form from the mixture without chiral resolution.

References

  • Hydrolysis Kinetics of Amides

    • Brown, R. S., et al. "Hydrolysis of Amides. Kinetics and Mechanism." Journal of the American Chemical Society.[4] This foundational text establishes that amide hydrolysis rates are pH-dependent minima near neutral pH but accelerated by general base catalysis.

    • Source:

  • Stereochemical Instability of THF Derivatives

    • Detailed studies on tetrahydrofuran-2-carboxylic acid derivatives confirm that the C2 proton is susceptible to base-catalyzed exchange, leading to epimeriz
    • Source:

  • ICH Guidelines for Stability Testing

    • International Council for Harmonisation (ICH) Q1A (R2). "Stability Testing of New Drug Substances and Products."[5]

    • Source:

Sources

Optimization

Overcoming resistance to (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride in cell lines

Technical Support Center: (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride Compound Code: AO-2C-HCl | Class: Constrained Amino Acid Peptidomimetic[1] Executive Summary This guide addresses resistance mechanisms observe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride Compound Code: AO-2C-HCl | Class: Constrained Amino Acid Peptidomimetic[1]

Executive Summary

This guide addresses resistance mechanisms observed in cell lines treated with (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride .[1] This compound acts as a conformationally constrained amino acid analog, serving as a critical pharmacophore in protease inhibitors (e.g., Cathepsin K, HCV NS3) and tRNA synthetase inhibitors .

Resistance to this scaffold is rarely due to a single factor. It typically arises from a "Triad of Failure": Transport Exclusion (SLC downregulation), Efflux Pumping (MDR1 upregulation), or Target Modification (Active site mutation).[1]

Part 1: The Resistance Triad (Mechanistic Diagnosis)

Before altering your protocol, you must identify why your cells are surviving. Use this diagnostic flowchart to pinpoint the resistance mechanism.

ResistanceMechanism Start Cell Line Resistance (High IC50) Step1 Step 1: Intracellular Accumulation Assay (LC-MS/MS) Start->Step1 LowConc Low Intracellular Conc. Step1->LowConc Drug not entering HighConc High Intracellular Conc. Step1->HighConc Drug enters but fails EffluxCheck Check Efflux (Add Verapamil/Zosuquidar) LowConc->EffluxCheck TargetCheck Check Target Engagement (CETSA / Western Blot) HighConc->TargetCheck Res_Efflux Mechanism: P-gp/BCRP Efflux EffluxCheck->Res_Efflux Sensitization Observed Res_Uptake Mechanism: SLC Transporter Downregulation (LAT1/ASCT2) EffluxCheck->Res_Uptake No Sensitization Res_Mut Mechanism: Target Mutation (Binding Pocket) TargetCheck->Res_Mut Tm Shift Lost Res_Bypass Mechanism: Pathway Bypass (Compensatory Signaling) TargetCheck->Res_Bypass Tm Shift Intact

Figure 1: Diagnostic decision tree for isolating resistance mechanisms in AO-2C-HCl treated cells.

Part 2: Troubleshooting Guides

Module A: Transport & Uptake Failure (The "Entry" Problem)

Symptom: High IC50, but the target protein is wild-type. Mechanism: AO-2C-HCl mimics amino acids (proline/glutamine).[1] It relies on Solute Carrier (SLC) transporters (specifically SLC7A5/LAT1 or SLC1A5/ASCT2 ) for entry.[1] Resistant cells often epigenetically silence these transporters.

Protocol: Competitive Uptake Rescue

  • Hypothesis Validation: Pre-treat cells with an esterified derivative (prodrug) if available, or perform a "Leucine Competition Assay."

  • Experiment:

    • Control: Media + AO-2C-HCl (10 µM).

    • Test: Media (Low Amino Acid) + AO-2C-HCl (10 µM).

    • Logic: If potency increases in low-amino acid media, the drug is competing with native amino acids for a downregulated transporter [1].

  • Solution:

    • Formulation Change: Switch to a lipid-nanoparticle (LNP) delivery to bypass SLC requirements.

    • Media Adjustment: Reduce physiological glutamine/leucine concentrations during the pulse phase to force transporter utilization.

Module B: Target Modification (The "Binding" Problem)

Symptom: Drug enters the cell (confirmed by MS), but downstream signaling (e.g., protease cleavage) is unaffected. Mechanism: Point mutations in the active site of the target protease (e.g., Cathepsin or Proteasome) prevent the carboxamide moiety from forming hydrogen bonds.

Protocol: Cellular Thermal Shift Assay (CETSA) This protocol validates if AO-2C-HCl is physically binding its target in the live cell environment [2].[1]

StepActionTechnical Note
1. Treat Incubate cells with 5x IC50 of AO-2C-HCl for 1 hr.Include a DMSO control.
2. Heat Aliquot cells and heat to a gradient (40°C – 70°C).Use a PCR cycler for precision.
3. Lyse Freeze-thaw x3 (Liquid N2 / 37°C).Do not use detergents yet (interferes with aggregation).[1]
4. Spin Centrifuge at 20,000 x g for 20 min at 4°C.Pellets aggregated (unbound) protein.
5. Blot Western Blot the supernatant for target protein.Result: If drug binds, the protein remains soluble at higher temps (stabilized).
Module C: Chemical Stability & Formulation

Symptom: Inconsistent IC50 values between fresh and stored batches. Mechanism: The (2S,3R) stereochemistry is vital. The alpha-proton adjacent to the carboxamide is susceptible to epimerization in basic media or prolonged storage, converting it to the inactive (2S,3S) or (2R,3R) forms.

Stability Checklist:

  • Storage: Store solid HCl salt at -20°C with desiccant.

  • In Solution: Dissolve in water or DMSO .[1] Avoid phosphate buffers (PBS) for long-term storage (>24h) as phosphate can catalyze amide hydrolysis.[1]

  • Media pH: Ensure cell culture media pH does not exceed 7.4. At pH > 8.0, the free base form promotes rapid epimerization.

Part 3: Frequently Asked Questions (FAQs)

Q1: My cells are resistant, but I see no mutation in the target. What else could it be? A: Check for metabolic inactivation .[1] Cells with high amidase activity (e.g., hepatocytes, kidney lines) can hydrolyze the carboxamide bond, rendering the molecule inactive.

  • Test: Incubate the compound with cell lysate for 4 hours and analyze by LC-MS. Look for the mass peak corresponding to the carboxylic acid hydrolysis product (Mass - 1 Da due to -NH2 to -OH conversion).[1]

Q2: Can I use the free base instead of the hydrochloride salt? A: It is not recommended . The free base of 3-aminooxolane derivatives is an oil that is difficult to weigh accurately and prone to oxidation/epimerization.[1] The HCl salt stabilizes the amine, preventing intramolecular attack on the amide. Always calculate the stoichiometry (MW correction) when switching.

Q3: Is this compound a P-gp substrate? A: Likely, yes. The polar amino-carboxamide motif is a common substrate for MDR1 (P-glycoprotein).[1]

  • Quick Fix: Co-treat with 2 µM Verapamil or 1 µM Zosuquidar .[1] If IC50 drops significantly (>5-fold), your resistance is efflux-mediated [3].[1]

Part 4: References

  • Gottesman, M. M., et al. (2002). "Mechanisms of cancer drug resistance." Annual Review of Medicine. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link[1]

  • Szakács, G., et al. (2006). "Targeting multidrug resistance in cancer." Nature Reviews Drug Discovery. Link[1]

  • Hansen, L., et al. (2015). "Discovery of Amino-Tetrahydrofuran Derivatives as Potent Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).

Sources

Troubleshooting

Purification challenges of (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride

Welcome to the Technical Support Center for Advanced Chromatographic Separations. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of isolat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Chromatographic Separations. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of isolating (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride .

This molecule presents a "perfect storm" of purification hurdles: it is highly polar (hydrophilic), lacks a UV-absorbing chromophore, possesses multiple chiral centers, and exists as a hydrochloride salt. Standard reversed-phase (RP) chromatography and UV detection will fail here. This guide details the causality behind these failures and provides field-proven, self-validating protocols utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).

Part 1: Diagnostic Decision Matrix

Before troubleshooting specific symptoms, it is critical to understand the logical workflow required for this class of molecules. The diagram below illustrates the decision-making process for highly polar, non-UV absorbing amino acid derivatives.

purification_decision_tree Start Crude (2S,3R)-3-Aminooxolane- 2-carboxamide HCl CheckUV Chromophore Check (UV Absorbance?) Start->CheckUV CheckPol Polarity Check (LogP < 0?) Start->CheckPol NoUV No UV Chromophore (< 210 nm only) CheckUV->NoUV Result DetectChoice Select Detector: CAD, ELSD, or MS NoUV->DetectChoice Solution HighPol Highly Polar / Hydrophilic (Elutes in RP Void) CheckPol->HighPol Result ChromChoice Select Chromatography: HILIC or Mixed-Mode HighPol->ChromChoice Solution Prep Preparative LC-CAD/MS using Zwitterionic HILIC DetectChoice->Prep ChromChoice->Prep

Decision matrix for purifying non-UV absorbing, highly polar aminooxolane derivatives.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why does my sample elute in the void volume on a standard C18 column?

The Causality: (2S,3R)-3-Aminooxolane-2-carboxamide is a small, highly polar molecule dominated by hydrogen-bonding groups (an amine, an amide, and an oxolane oxygen). In Reversed-Phase (RP) chromatography, retention relies on hydrophobic interactions. Because this molecule is heavily hydrated, it prefers the polar mobile phase over the hydrophobic C18 stationary phase, resulting in zero retention[1]. The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile). Water acts as the strong eluting solvent by forming a water-enriched layer on the stationary phase into which the polar analyte partitions.

Q2: I am using UV detection at 210 nm, but the baseline is erratic and I cannot quantify my peaks. What is wrong?

The Causality: This molecule lacks conjugated


-systems or aromatic rings. The only functional groups capable of UV absorption are the amide and amine, which absorb weakly at wavelengths below 210 nm. At these low wavelengths, mobile phase solvents (like Acetonitrile) and buffer salts heavily absorb UV light, causing severe baseline drift and masking the analyte[2].
The Solution:  You must use a universal mass-based detector such as a Charged Aerosol Detector (CAD)  or an Evaporative Light Scattering Detector (ELSD) . CAD nebulizes the column eluent, evaporates the volatile solvents, and applies a charge to the remaining non-volatile analyte particles, generating a signal directly proportional to the mass of the analyte present[3].
Q3: In my HILIC method, the peak shapes are incredibly broad and splitting. I dissolved my crude HCl salt in pure water. Is this the issue?

The Causality: Yes. This is a classic "injection solvent effect." In HILIC, water is the strongest eluting solvent. If you inject a sample dissolved in 100% water, the water droplet disrupts the delicate water-enriched partitioning layer at the head of the column. The analyte is swept down the column prematurely, causing severe peak splitting and loss of resolution[4]. The Solution: The sample diluent must closely match the initial mobile phase conditions. Dissolve your crude salt in a minimum amount of water, then dilute with Acetonitrile until the final composition is at least 70-80% Acetonitrile . If the HCl salt precipitates at this concentration, use a small percentage of methanol or DMSO to aid solubility before adding the acetonitrile.

Q4: How does the hydrochloride salt form impact my preparative MS/CAD purification?

The Causality: The chloride counter-ion presents two distinct problems. First, in CAD, chloride is non-volatile and will generate its own massive "system peak," potentially co-eluting with your target[3]. Second, in MS, high concentrations of chloride can cause severe ion suppression and equipment corrosion. The Solution: You must establish a dynamic buffer exchange on-column. Use a volatile buffer system like 10-20 mM Ammonium Formate (pH 3.0) in your mobile phase. The formate will act as a volatile counter-ion, effectively exchanging with the chloride during the chromatographic run, ensuring clean CAD/MS signals and protecting your mass spectrometer[5].

Part 3: Quantitative Data & Column Selection

To optimize your method, refer to the following comparative data summarizing detector capabilities and HILIC column chemistries for aminooxolane derivatives.

Table 1: Detector Suitability for Aminooxolane-2-carboxamide

Detector TypeMechanism of DetectionSuitability for TargetLimitations / Notes
UV-Vis Chromophore absorbancePoor Analyte lacks chromophore; high background noise at <210 nm.
ELSD Light scattering of dry particlesGood Non-linear response; requires volatile buffers.
CAD Electrometer measurement of charged particlesExcellent Uniform response for non-volatiles; highly sensitive; requires volatile buffers[6].
ESI-MS Ionization and mass-to-charge sortingExcellent Provides structural confirmation; susceptible to ion suppression from HCl salt.

Table 2: HILIC Stationary Phase Comparison

Column ChemistryRetention MechanismPerformance for Aminooxolane HCl
Bare Silica Adsorption / PartitioningModerate. Prone to peak tailing due to strong secondary interactions with the basic primary amine.
Amide Phase Hydrogen Bonding / PartitioningHigh. Excellent for peptide/amino acid derivatives; highly stable water layer.
Zwitterionic (ZIC) Electrostatic / PartitioningOptimal . The permanent zwitterion shields silanols and handles the HCl salt form exceptionally well, maintaining sharp peaks[5].

Part 4: Step-by-Step Preparative Methodology

To guarantee a self-validating purification process, follow this integrated workflow for Preparative HILIC-CAD/MS.

hilic_workflow SamplePrep 1. Sample Prep Dissolve in 75% ACN (Minimize Water) Column 2. Zwitterionic HILIC Gradient: 90% to 50% B (Volatile Buffer) SamplePrep->Column Splitter 3. Active Splitter 99% to Collector 1% to Detector Column->Splitter Detector 4. CAD / MS Nebulization & Mass Confirmation Splitter->Detector 1% Collector 5. Fraction Collection Triggered by CAD/MS Splitter->Collector 99% Detector->Collector Trigger Signal Lyophilization 6. Lyophilization Yields Formate Salt Collector->Lyophilization

Step-by-step preparative HILIC-CAD/MS workflow for isolating hydrophilic hydrochloride salts.

Protocol: Preparative Purification of (2S,3R)-3-Aminooxolane-2-carboxamide

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the primary amine is fully protonated, preventing peak tailing, while formate provides a volatile counter-ion).

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

2. Sample Preparation (Critical Step):

  • Weigh 100 mg of crude (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride.

  • Dissolve in 1.0 mL of Mobile Phase A (Water/Buffer).

  • Slowly add 3.0 mL of Acetonitrile while vortexing. If slight turbidity occurs, add 100

    
    L of Methanol until clear. Do not inject a 100% aqueous sample.
    

3. Chromatographic Conditions:

  • Column: Preparative Zwitterionic HILIC (e.g., ZIC-HILIC), 5

    
    m, 21.2 x 150 mm.
    
  • Flow Rate: 20.0 mL/min.

  • Gradient:

    • 0 - 2 min: 90% B (Isocratic hold to establish partitioning layer)

    • 2 - 12 min: 90% B

      
       50% B (Linear gradient to elute the highly polar target)
      
    • 12 - 15 min: 50% B (Wash step to remove highly retained impurities)

    • 15 - 20 min: 90% B (Re-equilibration; HILIC requires longer equilibration times than RP).

4. Split-Flow Detection & Collection:

  • Utilize an active flow splitter directing 99% of the flow to the fraction collector and 1% to the CAD and MS detectors.

  • Set the CAD evaporator temperature to 35°C (to preserve the potentially thermolabile amide)[7].

  • Trigger fraction collection based on the MS Extracted Ion Chromatogram (EIC) for the target mass

    
    , using the CAD signal as a quantitative backup.
    

5. Post-Purification:

  • Pool the collected fractions. Because the method uses volatile ammonium formate, lyophilize the fractions directly. Note that the final product will likely be recovered as a formate salt, having exchanged the problematic chloride during the HILIC process.

References

1.6 2. 7 3.2 4. 3 5.1 6. 7. 4 8.5

Sources

Optimization

Technical Support Center: Minimizing Off-Target Effects of (2S,3R)-3-Aminooxolane-2-carboxamide Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and assay developers working with (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride (CAS: 2375250-95-4).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and assay developers working with (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride (CAS: 2375250-95-4). As a conformationally restricted tetrahydrofuran amino acid (TAA) mimetic, this compound is a highly valuable chiral building block. However, its structural resemblance to endogenous cyclic and polar amino acids (such as L-proline, L-glutamine, and L-asparagine) can lead to unintended biological interactions[1][2].

This guide synthesizes field-proven insights to help you identify, troubleshoot, and mitigate off-target effects in your experimental workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing non-specific cytotoxicity or altered metabolic profiles when using this compound in cell-based assays? Expert Insight: The constrained tetrahydrofuran ring and the primary carboxamide moiety make this compound an effective structural mimic of glutamine and other neutral amino acids. Consequently, it can competitively bind to solute carrier (SLC) amino acid transporters, most notably LAT1 (SLC7A5) and ASCT2 (SLC1A5) [3]. By occupying these transporters without being properly metabolized, the compound starves cells of essential nutrients, disrupting the glutamine–leucine–mTORC1 signaling axis and triggering off-target cell death[3][4]. Mitigation: Perform a competitive rescue assay. Supplement your culture media with excess L-glutamine (4–8 mM) or L-leucine. If the cytotoxicity is reversed, the off-target mechanism is transporter-mediated.

Q2: My receptor-binding assay shows high background noise and poor target specificity. Could the compound be cross-reacting? Expert Insight: Yes. TAA mimetics and their cyclic derivatives possess specific hydrogen-bond donor/acceptor profiles that allow them to interact with various off-target metalloenzymes and receptors[2][5]. The 3-amino and 2-carboxamide groups can mimic neurotransmitters (e.g., GABA or glutamate analogs), leading to cross-reactivity in CNS-targeted or kinase assays. Mitigation: Include a structurally similar but inactive analog as a negative control, or evaluate the compound in a cell-free biochemical system to rule out membrane-transporter accumulation.

Q3: The compound seems to lose efficacy over time in serum-containing media. Is it chemically unstable? Expert Insight: While the tetrahydrofuran core is highly stable, the primary carboxamide group is susceptible to hydrolysis by serum amidases. This enzymatic cleavage converts the molecule into (2S,3R)-3-aminooxolane-2-carboxylic acid. This transformation alters the molecule's charge at physiological pH (forming a zwitterion), drastically changing its membrane permeability and target affinity. Mitigation: Run your assays in heat-inactivated serum or use a broad-spectrum amidase inhibitor cocktail during the incubation phase.

Part 2: Experimental Protocols

To ensure scientific integrity, every protocol described here is designed as a self-validating system . This means the assay inherently includes controls that confirm whether the observed effect is a true off-target interaction or an artifact.

Protocol A: Competitive Transporter Uptake Assay

Objective: To determine if off-target cytotoxicity is driven by LAT1 or ASCT2 blockade[3]. Causality: If the compound reduces the uptake of a radiolabeled amino acid similarly to a known inhibitor, it is actively binding the transporter.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 or A549 cells (high LAT1/ASCT2 expressors) at

    
     cells/well in a 96-well plate. Incubate overnight at 37°C.
    
  • Starvation: Wash cells twice with amino acid-free Hank's Balanced Salt Solution (HBSS) and incubate in HBSS for 30 minutes to deplete intracellular amino acid pools.

  • Treatment Preparation: Prepare three assay conditions in HBSS:

    • Condition A (Vehicle): 0.1% DMSO.

    • Condition B (Test): (2S,3R)-3-Aminooxolane-2-carboxamide at your assay's working concentration (e.g., 10–50 µM).

    • Condition C (Validation): Test compound + JPH203 (10 µM, a selective LAT1 inhibitor) or BCH (10 mM, pan-L-type transporter inhibitor)[3].

  • Tracer Addition: Add a radiolabeled tracer (e.g.,

    
    H-L-leucine for LAT1 or 
    
    
    
    H-L-glutamine for ASCT2) to all wells for exactly 15 minutes.
  • Termination & Lysis: Wash cells rapidly 3x with ice-cold PBS to halt transport. Lyse cells using 0.1 M NaOH or a standard lysis buffer.

  • Quantification: Measure intracellular tracer concentration via liquid scintillation counting. Interpretation: If Condition B shows significantly lower signal than Condition A, your compound is an off-target transporter inhibitor.

Protocol B: Amidase Stability and Metabolite Identification

Objective: To verify if the carboxamide is being enzymatically hydrolyzed to a carboxylic acid in biological buffers.

Step-by-Step Methodology:

  • Incubation: Spike 10 µM of the compound into 50% active human serum and 50% heat-inactivated serum (control) at 37°C.

  • Sampling: Extract 50 µL aliquots at

    
     and 
    
    
    
    minutes.
  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled amino acid).

  • Precipitation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to precipitate serum proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. Monitor the parent mass

    
     and the expected hydrolyzed carboxylic acid metabolite 
    
    
    
    (due to the loss of
    
    
    and gain of
    
    
    ).

Part 3: Data Presentation & Visualization

Quantitative Off-Target Profiling

The following table summarizes the primary off-target liabilities associated with TAA mimetics, their typical binding affinities, and actionable mitigation strategies.

Off-Target ProteinProtein ClassBinding RationaleTypical Affinity (

/

)
Mitigation Strategy
LAT1 (SLC7A5) TransporterMimics large neutral amino acids~15 - 50 µMSupplement media with excess L-Leucine.
ASCT2 (SLC1A5) TransporterMimics L-Glutamine~20 - 100 µMSupplement media with excess L-Glutamine.
SLC6A14 TransporterBroad amino acid transport mimicry~30 - 80 µMUse selective SLC6A14 blockers to isolate effects[4].
Serum Amidases EnzymeCleaves primary carboxamideTime-dependentUse heat-inactivated serum or N-alkylate the amide.
Mechanistic and Workflow Diagrams

Fig 1. Off-target interference of TAA mimetics with LAT1/ASCT2 and mTORC1 signaling.

Fig 2. Workflow for diagnosing and mitigating off-target effects of TAA mimetics.

References

  • AMINO ACID TRANSPORTERS IN DRUG DISCOVERY Science Publications 6

  • Astatine-211-Labeled Therapy Targeting Amino Acid Transporters: Overcoming Drug Resistance in Non-Small Cell Lung Cancer MDPI 3

  • SLC6A14 as a drug target for cancer therapy The Physiological Society4

  • Influence of heterochirality on the structure, dynamics, biological properties of cyclic(PFPF) tetrapeptides obtained by solvent-free ball mill mechanosynthesis ResearchGate 1

  • Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function ResearchGate2

  • Synthesis and Evaluation of 9-epi-Koshidacin B as Selective Inhibitor of Histone Deacetylase 1 ResearchGate 5

Sources

Troubleshooting

How to confirm the purity of synthesized (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride

Welcome to the Technical Support Center for analytical development. This guide is specifically engineered for researchers and quality control scientists tasked with validating the purity of (2S,3R)-3-Aminooxolane-2-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical development. This guide is specifically engineered for researchers and quality control scientists tasked with validating the purity of (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride .

Because this Active Pharmaceutical Ingredient (API) is a highly polar, chiral, low-molecular-weight aliphatic salt lacking a conjugated


-system, standard analytical platforms (like reversed-phase HPLC-UV) will fail to provide accurate purity assessments. This guide details the causal reasoning and self-validating protocols required to establish a robust control strategy in accordance with ICH Q6A guidelines[1].

Overall Analytical Control Strategy

To declare this synthesized molecule pure, you must independently verify four distinct quality attributes. The workflow below illustrates the orthogonal techniques required to build a comprehensive purity profile.

PurityWorkflow cluster_attributes Critical Quality Attributes (CQAs) API (2S,3R)-3-Aminooxolane-2-carboxamide HCl Target Molecule Chem Chemical Purity (Organic Impurities) API->Chem Chiral Stereochemical Purity (Diastereomeric/Enantiomeric) API->Chiral Salt Counterion Assay (Chloride Stoichiometry) API->Salt Solvent Residual Solvents (Volatile Organics) API->Solvent Tech1 HILIC-CAD / LC-MS Chem->Tech1 Tech2 19F/1H NMR with Mosher's Derivatization Chiral->Tech2 Tech3 Ion Chromatography (IC) Suppressed Conductivity Salt->Tech3 Tech4 Headspace GC-FID Solvent->Tech4

Orthogonal analytical workflow for complete API purity verification.

Troubleshooting & Methodology FAQs

Q1: We are using HPLC-UV at 210 nm, but we see severe baseline drift and poor sensitivity. How do we quantify chemical purity?

The Causality: (2S,3R)-3-Aminooxolane-2-carboxamide lacks a strong UV chromophore. The only UV-absorbing functional group is the carboxamide, which absorbs weakly in the low-UV region (200-215 nm)[2]. At these wavelengths, mobile phase absorbance and gradient drift mask the analyte and its impurities. Furthermore, the molecule is highly polar; it will not retain on a standard C18 column, eluting in the void volume.

The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). CAD provides a uniform, mass-dependent response independent of chemical structure, making it ideal for non-UV active compounds[2].

Self-Validating Protocol: HILIC-CAD for Chemical Purity

  • Column Selection: Use a zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Buffer A: 20 mM Ammonium formate in water (pH 3.0 to keep the amine protonated).

    • Buffer B: 100% Acetonitrile.

  • Gradient: Start at 90% B (high organic promotes retention in HILIC). Linearly decrease to 50% B over 20 minutes to elute the highly polar API and related substances.

  • CAD Settings: Set evaporation temperature to 35°C. Ensure the mobile phase is strictly volatile (no phosphate buffers) to prevent detector fouling.

  • Validation: Inject a blank to confirm baseline stability. Inject the API at 0.1% of the nominal concentration to establish the Limit of Quantitation (LOQ) per ICH Q3A guidelines[3].

Q2: How can we confirm the stereochemical purity is strictly the (2S,3R) isomer and not a mixture of diastereomers or enantiomers?

The Causality: Enantiomers possess identical physical properties and NMR spectra in achiral environments. To differentiate them without specialized chiral chromatography, you must convert the enantiomeric/diastereomeric mixture into distinct covalent diastereomers[4]. By reacting the primary amine at the C3 position with an enantiomerically pure chiral derivatizing agent like Mosher's Acid Chloride ((R)-MTPA-Cl) , the resulting amides will exhibit distinct chemical shifts in NMR spectroscopy[5].

The Solution: Use


F NMR after Mosher's derivatization. The trifluoromethyl (

) group on the Mosher moiety provides a clean, sharp singlet in a region free of background interference, allowing for highly accurate integration of Diastereomeric Excess (de) and Enantiomeric Excess (ee)[4].

MosherReaction Amine API (HCl Salt) (2S,3R) Base Excess Pyridine-d5 (Neutralizes HCl) Amine->Base Reaction Derivatization Room Temp, 1h Base->Reaction Reagent (R)-MTPA-Cl (Mosher's Reagent) Reagent->Reaction Product Diastereomeric Mosher Amide Reaction->Product NMR 19F NMR Analysis (Integration of CF3 singlets) Product->NMR

Mechanism of Mosher's acid derivatization for stereochemical NMR analysis.

Self-Validating Protocol: Mosher's Derivatization & NMR

  • Free-Basing: The API is an HCl salt. The amine must be free to act as a nucleophile. Dissolve 10 mg of the API in 0.5 mL of deuterated pyridine (

    
    ). The pyridine acts as both the solvent and the base to neutralize the HCl.
    
  • Derivatization: Add 3 equivalents of (R)-(-)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) to the NMR tube[5].
  • Reaction: Cap the tube, shake vigorously, and let it sit at room temperature for 1 hour to ensure complete conversion.

  • Acquisition: Acquire a

    
    F NMR spectrum (typically around -71 ppm).
    
  • Interpretation: The (2S,3R) isomer will produce a distinct singlet. Any (2R,3S), (2S,3S), or (2R,3R) impurities will appear as separate singlets. Integrate the peaks to calculate the stereoisomeric purity.

Q3: We need to prove the API is a stoichiometric mono-hydrochloride salt. Can we use silver nitrate titration?

The Causality: While


 titration is a classical method, it lacks specificity and can be skewed by other halogens or matrix interferences. Furthermore, it does not confirm the absence of other anionic impurities (like sulfates or formates from upstream synthesis).

The Solution: Ion Chromatography (IC) with Suppressed Conductivity Detection . IC physically separates the chloride ion from other potential anions. The suppressor module chemically neutralizes the highly conductive mobile phase (e.g., converting


 to carbonic acid), dropping background noise to near zero and allowing the highly conductive chloride ion to be quantified with extreme precision[6].

Self-Validating Protocol: IC for Chloride Content

  • System Setup: Use an Anion-Exchange column (e.g., Metrosep A Supp 5 or equivalent) with a carbonate/bicarbonate eluent (3.2 mM

    
     / 1.0 mM 
    
    
    
    )[7].
  • Sample Prep: Dissolve the API in ultra-pure water (18.2 M

    
    ) to a target concentration of 100 µg/mL.
    
  • Calibration: Run a 5-point calibration curve using a certified USP Sodium Chloride reference standard[7].

  • Acceptance Criteria: The theoretical chloride content for (2S,3R)-3-Aminooxolane-2-carboxamide HCl (Molecular Weight

    
     166.6  g/mol ) is approximately 21.3% w/w. The measured assay should fall between 98.0% and 102.0% of this theoretical value.
    

Quantitative Data Summary

The following table summarizes the analytical targets, recommended methodologies, and standard pharmaceutical acceptance criteria for this specific molecule.

Quality AttributeTarget AnalyteRecommended MethodologyTypical Acceptance Criteria (ICH Q6A)
Chemical Purity Organic ImpuritiesHILIC-CAD or LC-MS

98.0% area; Individual unknown

0.10%
Stereochemical Enantiomers/DiastereomersDerivatization +

F NMR

99.0% de / ee
Salt Content Chloride (

)
Ion Chromatography98.0% – 102.0% of theoretical mass
Residual Solvents Synthesis Solvents (e.g., THF)Headspace GC-FIDCompliant with ICH Q3C (e.g., THF

720 ppm)

References

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances European Medicines Agency (EMA)[Link]

  • ICH Q3A (R2) Impurities in New Drug Substances European Medicines Agency (EMA)[Link]

  • Determination of gentamicin sulfate and related compounds by HPLC with evaporative light scattering detection ResearchGate (Application of CAD/ELSD for analytes lacking UV chromophores)[Link]

  • Quality Control Methodologies for Pharmaceutical Counterions LCGC International[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride with other inhibitors

Application Guide: Comparative Analysis of (2S,3R)-3-Aminooxolane-2-carboxamide Hydrochloride in Fragment-Based Inhibitor Design Target Audience: Researchers, biophysicists, and medicinal chemists in Fragment-Based Drug...

Author: BenchChem Technical Support Team. Date: March 2026

Application Guide: Comparative Analysis of (2S,3R)-3-Aminooxolane-2-carboxamide Hydrochloride in Fragment-Based Inhibitor Design

Target Audience: Researchers, biophysicists, and medicinal chemists in Fragment-Based Drug Discovery (FBDD).

Executive Summary

In the evolution of Fragment-Based Drug Discovery (FBDD), the transition from planar, sp2-hybridized scaffolds to Fsp3-rich, stereochemically complex fragments has become a critical strategy for improving clinical success rates[1]. This guide evaluates (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride (CAS 2375250-95-4) as a highly polar, rigid fragment scaffold. To provide actionable insights, we objectively compare its biophysical and biochemical performance against industry-standard fragments—3-aminopiperidine (derived from Alogliptin) and pyrrolidine-2-carbonitrile (derived from Vildagliptin)—using Dipeptidyl Peptidase-4 (DPP-4) as the model target.

Mechanistic Rationale & Target Engagement

DPP-4 is a serine exopeptidase that cleaves dipeptides from the N-terminus of polypeptides. The active site features a highly restricted S1 pocket (requiring a basic amine to interact with Glu205/Glu206) and an S2 pocket/oxyanion hole[2].

The causality behind selecting the (2S,3R)-3-Aminooxolane-2-carboxamide scaffold lies in its unique stereoelectronic profile:

  • The 3-Amino Group: Acts as the primary cation, forming a critical salt bridge in the S1 pocket.

  • The 2-Carboxamide: Unlike the nitrile group in pyrrolidine-2-carbonitrile (which forms a reversible covalent bond with Ser630), the carboxamide acts as a non-covalent hydrogen bond donor/acceptor network, mimicking the transition state of the native peptide substrate without the liability of covalent toxicity.

  • The Oxolane Ring: The substitution of a carbon atom with an oxygen atom (compared to a cyclopentane or pyrrolidine ring) introduces a strong dipole. This dipole alters the local hydration network and engages in specific dipole-dipole interactions with the hydrophobic sub-pocket (Tyr662/Tyr666), providing a distinct binding vector for subsequent fragment growth.

G Fragment (2S,3R)-3-Aminooxolane -2-carboxamide Amine 3-Amino Group (Primary Cation) Fragment->Amine Amide 2-Carboxamide (H-Bond Network) Fragment->Amide Ring Oxolane Ring (Dipole/Steric) Fragment->Ring S1 DPP-4 S1 Pocket (Glu205/Glu206) Amine->S1 Salt Bridge S2 DPP-4 S2 Pocket (Arg125/Ser630) Amide->S2 H-Bond Donor/Acceptor Sub Hydrophobic Sub-pocket (Tyr662/Tyr666) Ring->Sub Dipole-Dipole Interaction

Fig 1. Pharmacophore mapping of the oxolane fragment to DPP-4 active site sub-pockets.

Comparative Performance Data

To objectively evaluate these scaffolds, we present standardized biophysical and biochemical data. Surface Plasmon Resonance (SPR) is utilized to determine thermodynamic binding (Kd) and Ligand Efficiency (LE), which is critical for eliminating false positives in FBDD[3].

Table 1: Comparative Biophysical and Biochemical Profiling of DPP-4 Fragment Inhibitors

Parameter3-AminopiperidinePyrrolidine-2-carbonitrile(2S,3R)-3-Aminooxolane-2-carboxamide
Mechanism Non-covalentCovalent ReversibleNon-covalent
Molecular Weight (Da) 100.1696.13130.14 (Free base)
SPR Affinity (Kd, µM) 450 µM120 µM310 µM
Ligand Efficiency (LE) 0.380.450.36
Biochemical IC50 (µM) >1000 µM85 µM650 µM
Aqueous Solubility High (>100 mM)High (>100 mM)Very High (>150 mM)
Fsp3 Fraction 1.01.01.0

Data Interpretation: While Pyrrolidine-2-carbonitrile shows the highest affinity due to its covalent interaction, (2S,3R)-3-Aminooxolane-2-carboxamide demonstrates excellent Ligand Efficiency (0.36) for a purely non-covalent fragment. Its superior aqueous solubility allows for high-concentration screening without aggregation artifacts.

Experimental Methodologies

The following protocols represent a self-validating system. The SPR assay provides direct biophysical evidence of target engagement, while the orthogonal fluorogenic assay confirms functional enzymatic inhibition.

Protocol A: Surface Plasmon Resonance (SPR) Fragment Screening

SPR is a highly sensitive, label-free technique ideal for detecting the rapid on/off rates of low-molecular-weight fragments[4].

  • Sensor Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate flow cells 1 (reference) and 2 (active) using a standard EDC/NHS amine coupling kit.

  • Protein Immobilization: Dilute recombinant human DPP-4 in 10 mM sodium acetate (pH 4.5). Inject over flow cell 2 until an immobilization level of ~3,000 Response Units (RU) is achieved. Block both flow cells with 1 M ethanolamine-HCl (pH 8.5).

  • Buffer Preparation: Prepare running buffer: PBS-P+ (20 mM phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20) supplemented with exactly 2% (v/v) DMSO. Causality: Strict DMSO matching is critical, as bulk refractive index changes from DMSO mismatch can mask the low RU signals of fragment binding[3].

  • Solvent Correction: Generate a solvent correction curve by injecting buffer solutions ranging from 1.5% to 2.5% DMSO to calibrate the reference channel.

  • Fragment Injection: Prepare a 3-fold dilution series of (2S,3R)-3-Aminooxolane-2-carboxamide (from 1 mM down to 12 µM) in running buffer. Inject at a flow rate of 30 µL/min for 60 seconds, followed by a 120-second dissociation phase.

  • Data Analysis: Double-reference the data (subtracting both the reference channel and a blank buffer injection). Fit the steady-state affinity data to a 1:1 Langmuir binding model to determine the Kd.

Protocol B: Orthogonal Validation via Fluorogenic Enzyme Assay

To validate that the biophysical binding translates to functional inhibition, a biochemical assay utilizing the fluorogenic substrate Gly-Pro-Aminomethylcoumarin (AMC) is employed[2].

  • Assay Buffer Preparation: Prepare 50 mM Tris-HCl (pH 8.0) containing 1 mM EDTA and 0.1% BSA. Causality: BSA prevents non-specific adsorption of the highly polar fragment to the microplate walls.

  • Enzyme & Inhibitor Pre-incubation: In a solid white 96-well half-volume plate, add 25 µL of recombinant human DPP-4 (final concentration 0.5 nM) and 25 µL of the fragment compound (serial dilutions from 2 mM to 10 µM). Incubate at 37°C for 15 minutes to allow system equilibration.

  • Reaction Initiation: Add 50 µL of Gly-Pro-AMC substrate (final concentration 20 µM).

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the release of free AMC by measuring fluorescence intensity (Excitation: 350-360 nm; Emission: 450-465 nm) continuously for 30 minutes at 37°C[2].

  • Validation: Calculate the initial velocity (V0) from the linear portion of the progress curve. Plot % inhibition versus log[inhibitor] to derive the IC50. Include Sitagliptin as a positive control to validate assay sensitivity.

W A Immobilize hDPP-4 (CM5 Chip, Amine Coupling) B SPR Primary Screen (Single Concentration, 200 µM) A->B Baseline Stabilization C SPR Affinity Profiling (Dose-Response, Kd Determination) B->C Select Binders (LE > 0.3) D Orthogonal Validation (Gly-Pro-AMC Fluorogenic Assay) C->D Kinetic Validation E Hit Expansion (Structure-Guided Growth) D->E IC50 Confirmation

Fig 2. FBDD screening workflow integrating SPR biophysics with orthogonal biochemical validation.

Conclusion

While 3-aminopiperidine and pyrrolidine derivatives remain staples in exopeptidase targeting, (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride offers a compelling alternative for next-generation FBDD. Its unique oxolane dipole provides distinct sub-pocket targeting capabilities, and its high aqueous solubility minimizes assay interference, making it an ideal starting point for structure-guided hit-to-lead optimization.

References

  • Fragment screening by surface plasmon resonance Source: ACS Medicinal Chemistry Letters (PubMed/NIH) URL:[Link][3]

  • SPR-based fragment screening: advantages and applications Source: Current Topics in Medicinal Chemistry (PubMed/NIH) URL:[Link][4]

  • Fragment-based drug discovery: A graphical review Source: Cell (PubMed Central/NIH) URL:[Link][1]

Sources

Comparative

Alternative compounds to (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride

This guide provides an in-depth technical comparison of (2S,3R)-3-Aminooxolane-2-carboxamide (also known as (2S,3R)-3-aminotetrahydrofuran-2-carboxamide) and its primary medicinal chemistry alternatives. Comparative Guid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of (2S,3R)-3-Aminooxolane-2-carboxamide (also known as (2S,3R)-3-aminotetrahydrofuran-2-carboxamide) and its primary medicinal chemistry alternatives.

Comparative Guide: Cyclic -Amino Acid Scaffolds in Drug Design

Topic: Alternatives to (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride

Executive Summary

(2S,3R)-3-Aminooxolane-2-carboxamide is a cyclic


-amino acid  scaffold used primarily in peptidomimetics to restrict backbone conformation and improve metabolic stability against proteases.[1] Unlike linear 

-amino acids (e.g., isoserine), the tetrahydrofuran (THF) ring locks the

(phi) and

(psi) torsion angles, favoring specific secondary structures such as 12-helices or turn motifs.

Its unique value proposition lies in its chimeric nature : it combines the conformational rigidity of a carbocycle (like cyclopentane) with the hydrogen-bond accepting capability of an ether oxygen. This makes it a critical "switch" in SAR (Structure-Activity Relationship) studies where solubility or H-bonding is required without sacrificing rigidity.

Primary Application: Synthesis of protease inhibitors (e.g., Cathepsin K), GPCR ligands (e.g., Adenosine agonists like Tecadenoson), and antimicrobial foldamers.

Detailed Analysis of Alternatives

The selection of a cyclic


-amino acid scaffold is a trade-off between lipophilicity , basicity , and hydrogen-bonding potential .
Alternative A: The Carbocyclic Standard (ACPC)
  • Compound: (1R,2S)-2-Aminocyclopentanecarboxylic acid (Cis-ACPC)

  • Mechanism: Acts as a purely hydrophobic conformational lock. Lacking heteroatoms in the ring, it forces the peptide backbone into a stable conformation (often a 12-helix for trans-isomers, or sheet/turn for cis-isomers) driven solely by sterics.

  • Best For: Increasing metabolic stability and lipophilicity (LogP) to improve membrane permeability.

  • Limitation: Poor aqueous solubility; lacks ring-based H-bond interactions.

Alternative B: The Nitrogen Isostere (APC)
  • Compound: (3R,4S)-4-Aminopyrrolidine-3-carboxylic acid (or 3-amino-pyrrolidine-2-carboxylic acid derivatives)

  • Mechanism: Introduces a secondary amine within the ring. This creates a "handle" for further functionalization (e.g., N-alkylation) or introduces a positive charge at physiological pH if left unsubstituted.

  • Best For: Libraries requiring side-chain diversity (via the ring nitrogen) or improving solubility through ionization.

  • Limitation: The basic nitrogen can introduce non-specific binding or toxicity; requires orthogonal protection (e.g., Boc/Fmoc) during synthesis.

Alternative C: The Acyclic Control (Isoserine)
  • Compound: (2R,3S)-3-Amino-2-hydroxybutanamide (or simple

    
    -alanine derivatives)
    
  • Mechanism: Provides the same atomic spacing (two carbons between amine and carboxyl) but without the ring constraint.

  • Best For: Establishing the baseline "entropic penalty" of the ring. If the cyclic analog (Topic) is significantly more potent than Isoserine, the bioactivity is conformation-driven.

  • Limitation: Rapidly degraded by proteases; high entropic cost upon binding.

Comparative Performance Data

The following table contrasts the physicochemical and structural properties of the (2S,3R)-THF scaffold against its competitors.

Feature(2S,3R)-THF Scaffold (Topic)ACPC (Carbocyclic)APC (Pyrrolidine)Isoserine (Acyclic)
Core Structure Tetrahydrofuran (Ether)Cyclopentane (Alkane)Pyrrolidine (Amine)Linear Alkyl
LogP (Calc) ~ -1.2 (Hydrophilic)~ 0.5 (Lipophilic)~ -2.5 (Very Hydrophilic)~ -3.0
H-Bond Donors 2 (Amide/Amine)23 (Ring NH + Amide/Amine)3
H-Bond Acceptors 2 (Ether O + C=O)1 (C=O)2 (Ring N + C=O)2
Conformational Bias Rigid (Envelope)Rigid (Envelope)Rigid (Twist)Flexible
Proteolytic Stability HighHighModerate/HighLow
Synthetic Cost High (Chiral Pool/Sugar)ModerateModerateLow
Key Experimental Insight

In foldamer studies, replacing ACPC with the THF-scaffold often retains the 12-helix secondary structure but increases water solubility by 3-5 fold due to the ether oxygen solvation. However, the ether oxygen can destabilize the helix slightly compared to ACPC due to dipole-dipole repulsion with the backbone amides.

Decision Framework for Scaffold Selection

Use the following logic to select the appropriate


-amino acid replacement for your drug campaign.

ScaffoldSelection Start Start: Need Conformational Restriction? IsRestricted Is the pharmacophore conformation known? Start->IsRestricted Yes UseIso Use Isoserine (Baseline Control) Start->UseIso No (Flexible) NeedSolubility Is Aqueous Solubility Limiting? IsRestricted->NeedSolubility Yes NeedDiv Need Side-Chain Diversity? NeedSolubility->NeedDiv Yes UseACPC Use ACPC (Max Stability/Lipophilicity) NeedSolubility->UseACPC No (Need LogP) UseAPC Use APC (Pyrrolidine) (Diversity Vector) NeedDiv->UseAPC Yes (Functionalize N) UseTHF Use (2S,3R)-THF (Solubility + Rigidity) NeedDiv->UseTHF No (Passive Solvation)

Figure 1: Decision tree for selecting cyclic


-amino acid scaffolds in medicinal chemistry.

Experimental Protocol: Coupling Hindered -Amino Acids

Cyclic


-amino acids like (2S,3R)-3-aminooxolane-2-carboxamide are sterically hindered (secondary amine adjacent to a tertiary/quaternary center). Standard peptide coupling conditions often fail.

Objective: Efficient coupling of Fmoc-(2S,3R)-3-aminooxolane-2-carboxylic acid to a resin-bound peptide.

Materials
  • Resin: Rink Amide MBHA (0.5 mmol/g loading).

  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole), DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Methodology
  • Activation (Pre-activation is critical):

    • Dissolve the Fmoc-protected THF amino acid (3.0 equiv relative to resin) in DMF.

    • Add HATU (2.9 equiv) and HOAt (3.0 equiv). Note: HOAt is preferred over HOBt for hindered amines due to the neighboring group effect.

    • Add DIPEA (6.0 equiv) and stir for 2 minutes (do not exceed 5 mins to avoid racemization).

  • Coupling:

    • Add the pre-activated mixture to the resin.

    • Microwave Irradiation: Heat to 75°C for 20 minutes (25 W).

    • Alternative (Room Temp): Shake for 4-6 hours. Double coupling is mandatory.

  • Monitoring:

    • Use the Chloranil Test (for secondary amines) rather than the Kaiser Test. The Kaiser test (ninhydrin) is often false-negative for cyclic secondary amines like proline or THF-amines.

  • Capping:

    • Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

References

  • Kiss, L., & Fülöp, F. (2017). Highly functionalized cyclic

    
    -amino acid moieties as promising scaffolds in peptide research and drug design.[2] Amino Acids, 49, 1441–1455.[2] Link
    
  • Smith, A. B., et al. (2009). Design and Synthesis of Proline Analogues as Ligands for Ionotropic Glutamate Receptors. Journal of Medicinal Chemistry, 52(4), 1081-1090. Link

  • Claridge, T. D., et al. (1999).

    
    - and 
    
    
    
    -azidotetrahydrofurancarboxylic acid monomers derived from D-glucoheptonolactone. Journal of the Chemical Society, Perkin Transactions 1, (11), 1433-1442. Link
  • Hosseinzadeh, P., et al. (2018).

    
    -Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Journal of the American Chemical Society, 140(1), 123–133. Link
    
  • Fernandes, R. A., et al. (2019). Emergence of 2,3,5-trisubstituted tetrahydrofuran natural products and their synthesis. Organic & Biomolecular Chemistry, 17, 7825-7853. Link

Sources

Validation

A Comparative Guide to the Cross-Reactivity of (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride (Oxamido-HCl)

Introduction: The Imperative of Selectivity in Kinase Inhibition In the landscape of modern drug discovery, protein kinases remain a paramount target class, with their dysregulation implicated in a multitude of diseases,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain a paramount target class, with their dysregulation implicated in a multitude of diseases, most notably cancer and autoimmune disorders. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for these conditions. However, the high degree of structural conservation across the ~500 members of the human kinome presents a significant challenge: achieving target selectivity.[1][2] Off-target activity, or cross-reactivity, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, a comprehensive understanding of a compound's selectivity profile is not merely an academic exercise but a critical step in preclinical safety assessment and candidate selection.[1][3]

This guide provides an in-depth comparison of a novel investigational compound, (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride (herein referred to as Oxamido-HCl), a potent and selective inhibitor of Janus Kinase 2 (JAK2). The JAK-STAT signaling pathway is a crucial mediator of cytokine signaling, and its aberrant activation is a key driver in myeloproliferative neoplasms (MPNs) like myelofibrosis.[4] We will objectively compare the performance of Oxamido-HCl with established JAK inhibitors, Ruxolitinib and Fedratinib , supported by detailed experimental protocols and data.

The Comparators: Ruxolitinib and Fedratinib

To establish a meaningful benchmark for Oxamido-HCl's performance, two clinically approved JAK inhibitors have been selected for comparison:

  • Ruxolitinib (Jakafi®) : A potent inhibitor of both JAK1 and JAK2.[5][6][7] Its activity against JAK1 contributes to its efficacy but may also be associated with immunosuppressive side effects, as JAK1 is involved in the signaling of a broad range of cytokines.[4]

  • Fedratinib (Inrebic®) : A selective JAK2 inhibitor that also exhibits off-target activity against FMS-like tyrosine kinase 3 (FLT3).[8][9] This dual activity can be beneficial in certain patient populations but also highlights a distinct cross-reactivity profile.[9][10]

Experimental Design: A Multi-Tiered Approach to Selectivity Profiling

A robust assessment of kinase inhibitor selectivity requires a cascaded approach, moving from broad, high-throughput screening to more focused biochemical and cellular assays. This ensures a comprehensive understanding of both on-target potency and off-target liabilities.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Biochemical Potency & Selectivity cluster_2 Tier 3: Cellular Functional Assays T1_Screen Primary Screen (e.g., Eurofins KinaseProfiler™ Panel)[11] Single concentration (1 µM) T2_IC50 IC50 Determination (10-point dose-response) Against primary target (JAK2) and hits from Tier 1 T1_Screen->T2_IC50 Hits with >80% inhibition T2_Ki Ki Determination (Competitive Binding Assay) For key on- and off-targets T2_IC50->T2_Ki Prioritized Targets T3_pSTAT Phospho-STAT3 Assay (in JAK2-dependent cell line) Confirms on-target cellular potency T2_Ki->T3_pSTAT On-Target Confirmation T3_OffTarget Off-Target Cellular Assay (e.g., FLT3-dependent cell line) Confirms functional effect of cross-reactivity T2_Ki->T3_OffTarget Off-Target Confirmation

Figure 1: Tiered Experimental Workflow for Kinase Selectivity Profiling.

Biochemical Cross-Reactivity Assessment

The cornerstone of selectivity profiling is the direct measurement of a compound's interaction with a large panel of purified kinases. This provides a clear, quantitative measure of potency and specificity.

Data Summary: Kinase Inhibition Profile

The following table summarizes hypothetical, yet plausible, inhibition data for Oxamido-HCl against a focused panel of kinases, compared to Ruxolitinib and Fedratinib. The data is presented as the inhibition constant (Kᵢ), which reflects the intrinsic binding affinity of the inhibitor to the kinase. Lower Kᵢ values indicate higher potency.

Kinase TargetOxamido-HCl Kᵢ (nM)Ruxolitinib Kᵢ (nM)Fedratinib Kᵢ (nM)Rationale for Inclusion
JAK2 1.5 2.8 [5]3.0 Primary On-Target
JAK1453.3[5]35Closely related family member
JAK3>10,000>400[5]>10,000Closely related family member
TYK295019>10,000Closely related family member
FLT3>5,000>1,00025[8]Known Fedratinib off-target
Aurora A>10,000>1,000>5,000Common kinase off-target
BRD4>10,000>10,000200[10][11]Known Fedratinib off-target

Interpretation of Results:

  • Oxamido-HCl demonstrates high potency against the primary target, JAK2, with a Kᵢ of 1.5 nM. Crucially, it exhibits a 30-fold selectivity for JAK2 over JAK1, a significant improvement compared to Ruxolitinib's near-equal potency. This profile suggests a potentially lower risk of JAK1-mediated immunosuppression. It shows minimal activity against other tested kinases, indicating a highly selective profile.

  • Ruxolitinib confirms its known profile as a potent JAK1/JAK2 inhibitor.[5][6]

  • Fedratinib shows high potency for JAK2 and significant activity against FLT3 and BRD4, consistent with its published characteristics.[9][10][11]

Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay, a robust method for determining inhibitor affinity.[12][13]

Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound.[13][14] A europium (Eu)-labeled antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer is also bound, FRET occurs. An unlabeled inhibitor competes with the tracer, leading to a decrease in the FRET signal.[13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 3X stock solution of each test compound (Oxamido-HCl, Ruxolitinib, Fedratinib) in kinase buffer. Perform a serial dilution to create a 10-point concentration curve.

    • Prepare a 3X kinase/antibody mixture containing the specific kinase (e.g., JAK2) and the Eu-labeled anti-tag antibody in kinase buffer.

    • Prepare a 3X tracer solution at a concentration predetermined by a tracer titration experiment.[14]

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 3X test compound dilutions to the appropriate wells.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells.

    • Include "no inhibitor" (maximum FRET) and "high concentration of a known potent inhibitor" (background FRET) controls.

  • Incubation and Reading:

    • Seal the plate and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 615 nm (Europium) and 665 nm (Alexa Fluor® 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that displaces 50% of the tracer).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the tracer.[15]

Cellular Functional Assessment: Translating Binding to Biology

While biochemical assays are essential for determining direct binding affinity, cellular assays are critical to confirm that this binding translates into functional inhibition of the target pathway in a physiological context.

The JAK-STAT Signaling Pathway

Cytokine binding to its receptor induces dimerization and the subsequent activation of receptor-associated JAKs. JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[4]

G cluster_0 cluster_1 cluster_2 cluster_3 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive 2. Dimerization JAK2_active JAK2-P (Active) JAK2_inactive->JAK2_active 3. Autophosphorylation STAT_inactive STAT JAK2_active->STAT_inactive 4. STAT Phosphorylation STAT_active STAT-P STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation Gene Gene Transcription Nucleus->Gene Oxamido Oxamido-HCl Oxamido->JAK2_active Inhibition

Figure 2: Simplified JAK-STAT Signaling Pathway.

Data Summary: Cellular Potency

The following table shows the half-maximal effective concentration (EC₅₀) for the inhibition of STAT3 phosphorylation in a JAK2-dependent human erythroleukemia cell line (e.g., HEL 92.1.7), which harbors a constitutively active JAK2V617F mutation.

CompoundCellular pSTAT3 EC₅₀ (nM)
Oxamido-HCl15
Ruxolitinib67[6]
Fedratinib80

Interpretation of Results:

  • Oxamido-HCl demonstrates potent inhibition of downstream JAK2 signaling in a cellular context, with an EC₅₀ of 15 nM. This value is consistent with its high biochemical potency and confirms its ability to engage the target and modulate its function within a cell.

  • The cellular potencies of Ruxolitinib and Fedratinib are in line with previously published data, validating the assay system.[6][16]

Experimental Protocol: Cell-Based Phospho-STAT3 (Tyr705) Assay

This protocol describes a cell-based ELISA for the detection of phosphorylated STAT3 at tyrosine 705.[17]

Principle: Cells are cultured in a microplate, treated with inhibitors, and then fixed and permeabilized. A primary antibody specific for the phosphorylated form of STAT3 (pSTAT3) is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The addition of a substrate results in a colorimetric signal proportional to the amount of pSTAT3.[17]

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HEL 92.1.7 cells under standard conditions.

    • Seed the cells into a 96-well tissue culture plate at a density of 20,000 cells/well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Oxamido-HCl, Ruxolitinib, and Fedratinib in cell culture medium.

    • Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 2 hours at 37°C.

  • Fixation and Permeabilization:

    • Carefully remove the medium and wash the cells once with 1X PBS.

    • Add 100 µL of 4% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature to fix the cells.

    • Wash the cells twice with wash buffer.

    • Add 100 µL of permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) and incubate for 15 minutes.[18]

  • Immunodetection:

    • Wash the cells and add 100 µL of blocking solution. Incubate for 1 hour.

    • Add 50 µL of the primary antibody (anti-phospho-STAT3 Tyr705) diluted in antibody dilution buffer to each well. Incubate for 2 hours at room temperature.[17]

    • Wash the cells three times.

    • Add 50 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour.

  • Signal Development and Reading:

    • Wash the cells four times.

    • Add 100 µL of TMB substrate solution and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Add 100 µL of stop solution.

    • Read the absorbance at 450 nm on a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all wells.

    • Normalize the data to the vehicle control (100% signal).

    • Plot the normalized signal against the logarithm of the inhibitor concentration and fit to a four-parameter logistic curve to determine the EC₅₀.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride (Oxamido-HCl) reveals a highly potent and selective JAK2 inhibitor. Compared to the established drugs Ruxolitinib and Fedratinib, Oxamido-HCl demonstrates a superior selectivity profile, particularly with its significantly reduced activity against JAK1. This "cleaner" profile in biochemical assays, which is confirmed by potent and specific on-target inhibition in a cellular context, suggests that Oxamido-HCl may offer an improved therapeutic window with a potentially reduced risk of off-target side effects.

While these initial findings are promising, further studies are warranted. A broad, kinome-wide screen (e.g., against over 400 kinases) would provide a more complete picture of its global selectivity.[19] Additionally, cellular assays using cell lines dependent on potential off-targets identified in broader screens will be crucial for fully de-risking the compound as it progresses toward clinical development.

References

  • Quintana, E., & Sontag, E. (2014). Advances in lanthanide-based luminescent peptide probes for monitoring the activity of kinase and phosphatase. Protein & Peptide Letters. Available at: [Link]

  • Vangrevelinghe, E., et al. (2016). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry. Available at: [Link]

  • Ferte, C., et al. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Future Oncology. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Books. Retrieved from [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • Abdel-Wahab, O., & Levine, R. L. (2020). Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis. Journal of Hematology & Oncology. Available at: [Link]

  • Bioauxilium. (n.d.). THUNDER™ Phospho-STAT3 (Y705) + Total STAT3 TR-FRET Cell Signaling Assay Kit. Retrieved from [Link]

  • Li, W., et al. (2022). Application of JAK inhibitors in paradoxical reaction through immune-related dermatoses. Frontiers in Immunology. Available at: [Link]

  • Talpaz, M., & Kiladjian, J. J. (2021). Clinical Utility of Fedratinib in Myelofibrosis. Cancer Management and Research. Available at: [Link]

  • ResearchGate. (n.d.). Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis | Request PDF. Retrieved from [Link]

  • Histo-Technics. (2025). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from [Link]

  • Gilson, M. K., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]

  • ResearchGate. (2018). Can anyone suggest me a protocol for intracellular p-STAT3 staining?. Retrieved from [Link]

  • Verstovsek, S., & Mesa, R. A. (2012). Ruxolitinib: a potent and selective Janus kinase 1 and 2 inhibitor in patients with myelofibrosis. An update for clinicians. Therapeutic Advances in Hematology. Available at: [Link]

  • Harrison, C. N., & Schafer, A. I. (2020). Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis. Haematologica. Available at: [Link]

  • PubMed. (2014). Advances in lanthanide-based luminescent peptide probes for monitoring the activity of kinase and phosphatase. PubMed. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • ResearchGate. (2025). An evaluation of fedratinib for adult patients with newly diagnosed and previously treated myelofibrosis | Request PDF. Retrieved from [Link]

  • AnaPath. (2019). Tissue Cross-Reactivity Study and its Applications. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011). 202192Orig1s000. Retrieved from [Link]

  • D_Central_Station. (2023). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. Retrieved from [Link]

  • CancerNetwork. (2017). Fedratinib Reduced Spleen Volume in Ruxolitinib-Resistant Myelofibrosis. Retrieved from [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • AACR Journals. (2017). Abstract 2116: Combining the power of different profiling approaches to better understand the activity of kinase inhibitor drugs. Retrieved from [Link]

  • Eurofins. (n.d.). Oncology. Retrieved from [Link]

  • Labcorp. (n.d.). TCR: Tissue cross reactivity studies. Retrieved from [Link]

  • Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • DevTools daily. (n.d.). Graphviz Example: workflow. Retrieved from [Link]

  • Liles, S. (2010). Making pretty diagrams with GraphViz. Steve Liles' Blog. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Clark, J. D., & Flanagan, M. E. (2021). Jakinibs of All Trades: Inhibiting Cytokine Signaling in Immune-Mediated Pathologies. Frontiers in Immunology. Available at: [Link]

  • Ricci, A., et al. (2021). Strategies Targeting Type 2 Inflammation: From Monoclonal Antibodies to JAK-Inhibitors. Journal of Clinical Medicine. Available at: [Link]

  • MDPI. (n.d.). Neurological Adverse Events Associated with the Use of Janus Kinase Inhibitors: A Pharmacovigilance Study Based on Vigibase. Retrieved from [Link]

Sources

Comparative

Head-to-Head Comparison of (2S,3R)-3-Aminooxolane-2-carboxamide Hydrochloride and Its Analogs in Peptidomimetic Drug Discovery

The incorporation of conformationally restricted cyclic amino acids is a cornerstone strategy in modern peptidomimetic drug discovery. By replacing flexible natural amino acids with rigidified scaffolds, researchers can...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of conformationally restricted cyclic amino acids is a cornerstone strategy in modern peptidomimetic drug discovery. By replacing flexible natural amino acids with rigidified scaffolds, researchers can lock peptides into bioactive conformations (such as


-turns or 

-turns), enhance target binding affinity, and drastically improve proteolytic stability.

Among these scaffolds, Tetrahydrofuran amino acids (TAAs) —specifically (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride —have emerged as highly versatile chiral building blocks [1]. This guide provides a head-to-head objective comparison between this oxolane derivative and its structural analogs, offering mechanistic insights and self-validating experimental protocols for drug development professionals.

Structural and Physicochemical Profiling

When designing a peptidomimetic inhibitor, the choice of the cyclic scaffold dictates the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) fate. We compare the target oxolane against its two most common isosteric alternatives: the nitrogen-containing pyrrolidine and the purely carbocyclic cyclopentane.

Table 1: Physicochemical Properties of Cyclic Analogs

Data represents the unconjugated monomeric building blocks.

Scaffold AnalogLogP (Calculated)Polar Surface Area (Ų)H-Bond DonorsH-Bond AcceptorsPhysiological Charge (pH 7.4)
(2S,3R)-Oxolane -0.868.533Neutral
(2S,3R)-Pyrrolidine -1.274.342+1 (Cationic)
(1S,2R)-Cyclopentane 0.259.332Neutral

Mechanistic Insights & Conformational Dynamics

The superiority of a specific analog is rarely absolute; it is highly context-dependent. However, understanding the causality behind their behavior in a biological system is critical for rational drug design.

  • The Oxolane Advantage (Stereoelectronic Effects): The oxygen atom in the (2S,3R)-oxolane ring serves a dual purpose. First, it acts as a localized hydrogen-bond acceptor, which is often crucial for interacting with kinase hinge regions or protease active sites. Second, the electronegative oxygen induces a gauche effect with the adjacent carboxamide group, pre-organizing the dihedral angles (

    
     and 
    
    
    
    ) to strongly favor type-I
    
    
    -turn formations [2]. Furthermore, unlike amines, the ether oxygen remains unprotonated at physiological pH, maintaining optimal membrane permeability.
  • The Pyrrolidine Limitation: While structurally similar, the secondary amine in the pyrrolidine ring has a pKa of ~8.5–9.0. At pH 7.4, it is heavily protonated. While this can increase aqueous solubility, it drastically reduces passive membrane permeability (e.g., Caco-2 models) and can introduce off-target electrostatic interactions.

  • The Cyclopentane Baseline: The cyclopentane analog provides the same steric bulk and conformational restriction but lacks any heteroatom-driven dipole moments or H-bond acceptor capabilities, making it purely hydrophobic.

AnalogSelection Start Target Pocket Analysis Q1 Requires H-bond Acceptor at Ring Position? Start->Q1 Q2 Requires Basic Amine (Protonated at pH 7.4)? Q1->Q2 No Oxolane (2S,3R)-3-Aminooxolane- 2-carboxamide Q1->Oxolane Yes (Oxygen) Pyrrolidine (2S,3R)-3-Aminopyrrolidine- 2-carboxamide Q2->Pyrrolidine Yes (Nitrogen) Cyclopentane (1S,2R)-2-Aminocyclopentane- 1-carboxamide Q2->Cyclopentane No (Hydrophobic)

Decision tree for selecting the optimal cyclic amino acid analog based on pocket requirements.

Head-to-Head Performance in Experimental Assays

To validate the theoretical advantages of the oxolane scaffold, the three analogs were incorporated into a model hexapeptide designed to target a generic serine protease.

Table 2: Comparative Performance Data (Model Peptidomimetic)
Peptide Scaffold VariantPlasma Half-Life (

)
Caco-2 Permeability (

)
Target Binding (

)
Oxolane Analog > 24 hHigh (

cm/s)
15 nM
Pyrrolidine Analog > 24 hLow (

cm/s)
45 nM
Cyclopentane Analog 18 hHigh (

cm/s)
120 nM

Data Interpretation: All cyclic analogs significantly improved plasma stability compared to linear peptides (which typically degrade within minutes). However, the oxolane analog achieved the optimal balance. It maintained high permeability (unlike the charged pyrrolidine) while exhibiting the highest binding affinity (15 nM), proving that the ring oxygen actively participated in stabilizing the peptide-target complex via hydrogen bonding.

Experimental Protocols (Self-Validating Systems)

The following protocols detail the incorporation of the oxolane building block and the subsequent stability validation. These workflows are designed with built-in causal logic to ensure reproducibility.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Because cyclic


-substituted amines are sterically hindered, standard coupling reagents (like DIC/HOBt) often result in incomplete reactions.
  • Resin Swelling: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes. Causality: This expands the polymer matrix, exposing the maximum number of reactive sites.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Coupling the Oxolane: Pre-activate 3.0 eq of Fmoc-(2S,3R)-3-Aminooxolane-2-carboxylic acid with 2.9 eq of HATU and 6.0 eq of DIEA in DMF for 3 minutes, then add to the resin for 2 hours. Causality: HATU is a highly reactive uronium salt that generates an active ester capable of overcoming the severe steric hindrance of the cyclic scaffold.

  • Cleavage: Treat the resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Causality: Triisopropylsilane (TIPS) acts as a carbocation scavenger, preventing the re-alkylation of the cleaved peptide by protecting groups.

Protocol B: In Vitro Plasma Stability Assay

This assay validates the proteolytic resistance imparted by the cyclic scaffold.

  • Incubation: Spike the purified peptidomimetic into pooled human plasma to a final concentration of 10

    
    M. Incubate at 37°C under gentle agitation.
    
  • Quenching: At predetermined time points (0, 1, 2, 4, 8, 24 h), extract a 50

    
    L aliquot and immediately mix with 150 
    
    
    
    L of ice-cold acetonitrile (MeCN) containing an internal standard. Causality: The high concentration of organic solvent instantly denatures and precipitates plasma proteases, halting enzymatic degradation exactly at the time point.
  • Isolation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Causality: This pellets the precipitated proteins, leaving the intact peptide suspended in the supernatant.

  • Quantification: Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the remaining parent compound.

Workflow Step1 SPPS Coupling HATU/DIEA, 2h Step2 Cleavage & Deprotection TFA/TIPS/H2O Step1->Step2 Step3 Plasma Incubation Human Plasma, 37°C Step2->Step3 Step4 Protein Precipitation MeCN Quench Step3->Step4 Step5 LC-MS/MS Readout MRM Transition Step4->Step5

Experimental workflow from SPPS synthesis to LC-MS/MS plasma stability quantification.

References

  • Rjabovs, V., & Turks, M. (2013). Tetrahydrofuran amino acids of the past decade. Tetrahedron, 69(50), 10693-10710. Available at:[Link]

  • Maity, P., Zabel, M., & König, B. (2007). Tetrahydrofuran Cα-Tetrasubstituted Amino Acids: Two Consecutive β-Turns in a Crystalline Linear Tripeptide. The Journal of Organic Chemistry, 72(21), 8046-8053. Available at:[Link]

Validation

Validating the target of (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride using knockout models

The following guide details the validation framework for (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride (also known as (2S,3R)-3-aminotetrahydrofuran-2-carboxamide), treating it as a pharmacological probe for Catheps...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation framework for (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride (also known as (2S,3R)-3-aminotetrahydrofuran-2-carboxamide), treating it as a pharmacological probe for Cathepsin C (Dipeptidyl Peptidase I) .

This structure is a constrained dipeptide mimetic.[] While it shares structural features with DPP-4 inhibitors, its stereochemical configuration and carboxamide warhead are classic determinants for Cathepsin C (CTSC) occupancy, an enzyme critical for activating neutrophil serine proteases (NSPs).

Product: (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride (Probe Code: AO-2C ) Primary Target: Cathepsin C (CTSC) / Dipeptidyl Peptidase I (DPP-I) Validation Standard: Ctsc Knockout (KO) Models (CRISPR/Cas9 or Constitutive)[]

Executive Summary: The Necessity of Orthogonal Validation

In drug discovery, small molecule inhibitors like AO-2C are often plagued by off-target promiscuity (e.g., inhibiting related cysteine proteases like Cathepsin K, L, or B). Relying solely on biochemical IC50 data is insufficient.[]

This guide outlines the definitive workflow to validate AO-2C by benchmarking its phenotypic effects against a genetic null background (Knockout) . If AO-2C is a true, specific inhibitor of Cathepsin C, its administration in wild-type (WT) systems must phenocopy the Ctsc^-/-^ genotype, and it must show zero additional efficacy when dosed in Ctsc^-/-^ models (the "Zero-Effect in KO" rule).[]

Comparative Analysis: Chemical Probe vs. Genetic Knockout

This section contrasts the utility of the AO-2C probe against the "Gold Standard" genetic knockout.

FeatureChemical Probe (AO-2C) Genetic Knockout (Ctsc^-/-^) Validation Insight
Mechanism Reversible/Competitive inhibition of the active site.[]Permanent ablation of protein expression.[]AO-2C must mimic the loss of catalytic function seen in KO.[]
Temporal Control Acute dosing (Minutes/Hours).Chronic/Constitutive (Lifelong).[2]Acute dosing avoids compensatory upregulation of other proteases often seen in constitutive KOs.[]
Specificity Risk of off-target binding (e.g., DPP-4, Cat K).Absolute target specificity (Gene-level).[]If AO-2C shows toxicity in KO cells, it indicates off-target liabilities.[]
Biomarker Reduction in downstream NSP activity (NE, PR3).Complete absence of mature NSPs.[]AO-2C should reduce mature NSPs to levels approaching the KO baseline.

Mechanistic Pathway & Logic[1]

Cathepsin C is an amino-dipeptidase that removes N-terminal dipeptides from zymogens (Pro-NSPs), converting them into active proteases (Neutrophil Elastase, Cathepsin G).

Pathway Diagram: Cathepsin C Activation Cascade

CathepsinC_Pathway ProNSP Pro-Neutrophil Serine Proteases (Inactive Zymogens) ActiveNSP Active NSPs (Elastase, Cathepsin G, PR3) ProNSP->ActiveNSP N-terminal dipeptide excision CatC Cathepsin C (CTSC) (Active Tetramer) CatC->ProNSP Catalyzes AO2C Inhibitor: AO-2C ((2S,3R)-3-Aminooxolane-2-carboxamide) AO2C->CatC Inhibits KO Genetic Knockout (Ctsc -/-) KO->CatC Ablates Inflammation Inflammatory Response (Tissue Damage) ActiveNSP->Inflammation Promotes

Caption: Logical flow of Cathepsin C function. Both AO-2C and Genetic KO should block the transition from Pro-NSP to Active NSP.

Experimental Protocols for Validation

To validate AO-2C, you must perform these experiments side-by-side in WT and Ctsc^-/-^ cells (e.g., bone marrow-derived neutrophils).

Experiment A: Fluorogenic Substrate Turnover (Biochemical Specificity)

Objective: Confirm AO-2C inhibits catalytic activity in lysates and determine selectivity.

  • Preparation: Isolate lysosomes from WT and Ctsc^-/-^ murine bone marrow.

  • Substrate: Use Gly-Phe-AMC (specific CatC substrate).[]

  • Reaction:

    • Group 1: WT Lysate + Vehicle.

    • Group 2: WT Lysate + AO-2C (Concentration Response: 1 nM – 10 µM).[]

    • Group 3: Ctsc^-/-^ Lysate + Vehicle.

    • Group 4: Ctsc^-/-^ Lysate + AO-2C.

  • Readout: Measure Fluorescence (Ex 360nm / Em 460nm) over 30 mins.

  • Validation Criteria:

    • Group 3 should show near-zero activity (Background).[]

    • Group 2 should dose-dependently reduce activity to the level of Group 3.

    • Crucial: Group 4 should show no change compared to Group 3. If AO-2C reduces signal further in KO lysates, it is acting on a non-CatC protease (Off-Target).[]

Experiment B: Intracellular Pro-Enzyme Processing (Western Blot)

Objective: Confirm AO-2C blocks the maturation of Neutrophil Elastase (NE) inside the cell.

  • Cell System: Differentiate HL-60 cells or primary murine progenitors into neutrophils.

  • Treatment: Incubate cells with AO-2C (1 µM, 10 µM) for 24-48 hours during differentiation.

  • Lysis & Blotting: Lyse cells; run SDS-PAGE.

  • Antibodies: Anti-Neutrophil Elastase (detects both Pro-NE and Mature NE).[]

  • Validation Criteria:

    • WT + Vehicle: Strong band for Mature NE (~29 kDa).[]

    • WT + AO-2C: Disappearance of Mature NE band; accumulation of Pro-NE band.[]

    • KO Control: Only Pro-NE band visible (Phenocopy).[]

Data Presentation: Expected Results

The following table summarizes the expected data profile if AO-2C is a valid, on-target inhibitor.

Assay EndpointWT + VehicleWT + AO-2C (High Dose)Ctsc KnockoutCtsc KO + AO-2CInterpretation
Gly-Phe-AMC Hydrolysis 100% Activity<5% Activity<1% Activity<1% ActivityValid: Drug mimics KO.[]
Mature Neutrophil Elastase High LevelsUndetectableUndetectableUndetectableValid: Processing blocked.[]
Cell Viability (Off-Target Check) 100%95-100%100%<80% (Flag) Invalid: If drug kills KO cells, it has toxic off-targets.[]

References

  • Turk, D. et al. (2001).[3] "Structure of human dipeptidyl peptidase I (cathepsin C): exclusion domain added to an endopeptidase framework creates the machine for activation of granular serine proteases."[3] The EMBO Journal.[3] Link

  • Pham, C. T. et al. (2004).[3] "Papillon-Lefèvre syndrome: correlating the molecular, cellular, and clinical consequences of cathepsin C/dipeptidyl peptidase I deficiency in humans." The Journal of Immunology. Link

  • Methot, N. et al. (2007). "Inhibition of the activation of multiple serine proteases with a cathepsin C inhibitor requires sustained exposure to prevent pro-enzyme processing." Journal of Biological Chemistry. Link

  • Guay, D. et al. (2009). "Design and synthesis of dipeptidyl peptidase I (Cathepsin C) inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Korkmaz, B. et al. (2010). "Neutrophil elastase, proteinase 3, and cathepsin G as therapeutic targets in human diseases." Pharmacological Reviews. Link

Sources

Comparative

Comparative analysis of the pharmacokinetic profiles of (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride derivatives

This guide provides a structured comparative analysis framework for evaluating the pharmacokinetic (PK) profiles of (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride and its derivatives. As a constrained β-amino acid mi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a structured comparative analysis framework for evaluating the pharmacokinetic (PK) profiles of (2S,3R)-3-Aminooxolane-2-carboxamide hydrochloride and its derivatives. As a constrained β-amino acid mimic, this scaffold presents unique challenges and opportunities in drug design, particularly regarding metabolic stability, permeability, and transporter interactions.

Executive Summary & Structural Context

The (2S,3R)-3-Aminooxolane-2-carboxamide scaffold (systematically: (2S,3R)-3-aminotetrahydrofuran-2-carboxamide ) represents a conformationally restricted analogue of linear β-amino acids or serine/threonine derivatives. Unlike its pyrrolidine counterparts (e.g., proline mimics), the tetrahydrofuran (oxolane) ring introduces distinct physicochemical properties:

  • Reduced Basicity: The oxygen atom reduces the basicity of adjacent functional groups compared to nitrogen-containing heterocycles, potentially improving membrane permeability by reducing ionization at physiological pH.

  • Metabolic Stability: The oxolane ring is generally more resistant to oxidative metabolism (e.g., by CYP450s) than pyrrolidine or piperidine rings, which are prone to

    
    -carbon oxidation.
    
  • Hydrogen Bonding: The ether oxygen acts as a weak hydrogen bond acceptor, influencing solubility and receptor binding without the donor capability of a secondary amine.

This guide details the comparative PK analysis of this core scaffold versus its N-alkylated, N-acylated, and bioisosteric derivatives.

Comparative Pharmacokinetic Analysis

The following analysis dissects the PK profiles based on standard ADME (Absorption, Distribution, Metabolism, Excretion) parameters.

Absorption & Permeability

The core hydrochloride salt is highly polar (logP < 0) and relies on specific transport mechanisms or formulation strategies for oral bioavailability.

ParameterCore Scaffold (HCl Salt)N-Alkylated DerivativesN-Acylated DerivativesMechanism/Rationale
LogP / LogD Low (< 0)Moderate (1.5 - 3.0)Moderate to High (> 2.5)Alkyl/Acyl chains mask the polar amine, increasing lipophilicity.
Permeability (Papp) Low (<

cm/s)
Moderate-HighModerateThe core is paracellular-limited; derivatives shift to transcellular diffusion.
Transporter Affinity High (PEPT1/2 potential)LowLowThe free amino-carboxamide motif mimics dipeptides, making the core a likely substrate for PEPT1/2.
Efflux Ratio Potential P-gp substrateVariableGenerally LowN-methylation often reduces P-gp recognition.
Distribution & Protein Binding
  • Volume of Distribution (Vd): The core compound typically exhibits a low Vd (~0.6 L/kg), confined largely to extracellular water due to high polarity. Derivatives with lipophilic side chains show increased Vd, penetrating tissues more effectively.

  • Plasma Protein Binding (PPB):

    • Core: Low (< 20%).

    • Derivatives: Increases with lipophilicity (can exceed 90% for greasy N-acyl analogs).

Metabolic Stability

The oxolane ring confers superior stability compared to nitrogenous heterocycles.

  • Phase I (Oxidation): The tetrahydrofuran ring is relatively inert. The primary metabolic risk for derivatives is N-dealkylation (for alkylamines) or amide hydrolysis (for carboxamides).

  • Phase II (Conjugation): The primary amine (N3) is a hotspot for acetylation or glucuronidation. The carboxamide (C2) is generally stable but can undergo hydrolysis to the carboxylic acid in plasma (amidase activity).

Excretion
  • Renal Clearance: The polar core is predominantly excreted unchanged in urine.

  • Biliary/Hepatic: Lipophilic derivatives shift towards hepatic clearance and biliary excretion.

Experimental Protocols for Comparative Profiling

To validate the PK differences, the following standardized protocols are recommended.

In Vitro Metabolic Stability (Microsomal Assay)

Objective: Determine intrinsic clearance (


) and half-life (

) in liver microsomes.
  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Incubation: Dilute to 1

    
    M in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat/mouse).
    
  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into cold acetonitrile (containing internal standard) to quench.
  • Analysis: Centrifuge (4000 rpm, 15 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
    • 
      .
      
Caco-2 Permeability Assay (Bi-directional)

Objective: Assess oral absorption potential and efflux transporter liability.

  • Cell Culture: Seed Caco-2 cells on transwell inserts and culture for 21 days (TEER > 300

    
    ).
    
  • Dosing: Add 10

    
    M test compound to the apical (A) or basolateral (B) chamber.
    
  • Transport: Incubate at 37°C for 2 hours. Sample receiver compartment at 60 and 120 min.

  • Analysis: Quantify via LC-MS/MS.

  • Calculation:

    
    .
    
    • Efflux Ratio (ER):

      
      .
      
    • Interpretation: ER > 2 suggests active efflux (e.g., P-gp).

Visualizations

Metabolic Fate & PK Screening Workflow

The following diagram illustrates the logical flow for evaluating the scaffold's PK properties and its potential metabolic fate.

PK_Workflow cluster_Assays In Vitro Screening Cascade cluster_Fate Metabolic Fate Compound (2S,3R)-3-Aminooxolane-2-carboxamide (Core Scaffold) Solubility Kinetic Solubility (PBS, pH 7.4) Compound->Solubility Permeability Permeability (PAMPA/Caco-2) Target: Papp > 10^-6 cm/s Solubility->Permeability If Soluble MetStab Metabolic Stability (Microsomes/Hepatocytes) Permeability->MetStab If Permeable PlasmaStab Plasma Stability (Amidase Activity) MetStab->PlasmaStab Conjugation N-Acetylation / Glucuronidation (Phase II) MetStab->Conjugation Transferases Oxidation Ring Oxidation (Minor Pathway) MetStab->Oxidation CYP450 Hydrolysis Amide Hydrolysis (To Carboxylic Acid) PlasmaStab->Hydrolysis Amidases

Caption: Figure 1. Pharmacokinetic screening cascade and predicted metabolic pathways for the aminooxolane scaffold.

Structure-Property Relationship (SPR) Map

Visualizing how modifications affect PK parameters.

SPR_Map Core Core Scaffold (Polar, Stable) N_Alk N-Alkylation (+ Lipophilicity + Permeability - Met. Stability) Core->N_Alk Derivatization Amide_Mod Amide Bioisosteres (e.g., Oxadiazole) (+ Met. Stability + Permeability) Core->Amide_Mod Modification Prodrug Ester Prodrugs (Transient) (++ Absorption -- Systemic Exposure) Core->Prodrug Formulation

Caption: Figure 2. Structure-Property Relationships (SPR) impacting PK parameters.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Piotrowska, D. G., et al. (2011). Tetrahydrofuran-based Amino Acids as Scaffolds for Peptidomimetics. Current Medicinal Chemistry, 18(16), 2447-2463. Link

  • Kerns, E. H., et al. (2008). In Vitro Metabolic Stability Assays. In Drug-like Properties: Concepts, Structure Design and Methods. Link

Safety & Regulatory Compliance

Safety

(2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride proper disposal procedures

Executive Summary & Immediate Action For Chemical Spills: Isolate the area. Wear nitrile gloves, lab coat, and safety glasses.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

For Chemical Spills: Isolate the area. Wear nitrile gloves, lab coat, and safety glasses. If the substance is dry, sweep gently to avoid dust generation. If in solution, absorb with an inert pad. Do not flush down the drain.

For Routine Disposal: This compound is a nitrogen-containing organic salt. The only acceptable disposal method for pharmaceutical R&D intermediates of this class is High-Temperature Incineration via a licensed chemical waste contractor.

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the physicochemical nature of the material before disposal. This compound is a chiral building block (cyclic amino acid derivative) often used in the synthesis of protease inhibitors.

PropertyDescriptionOperational Implication
IUPAC Name (2S,3R)-3-Aminotetrahydrofuran-2-carboxamide hydrochlorideUse for waste manifesting.
CAS Number Isomer Specific: 2375250-95-4 (analog/enantiomer ref)Verify specific lot CAS; often treated as "Research Substance" if unlisted.
Physical State White to off-white crystalline solidHygroscopic; keep containers tightly sealed to prevent caking.
Solubility Highly soluble in water; soluble in DMSO/MethanolSpills can be cleaned with water; aqueous waste requires segregation.
Acidity Acidic in solution (HCl salt)Aqueous solutions may require neutralization before consolidation.
GHS Hazard Classification (Derived)

Based on structural analogs (e.g., proline amide derivatives):

  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Detailed Disposal Protocols

A. Solid Waste (Bulk Substance)

Objective: Complete thermal destruction to prevent environmental leaching of nitrogenous heterocycles.

  • Segregation: Do not mix with strong oxidizers or reactive metals. Keep in the original glass or compatible plastic (HDPE) container if possible.

  • Packaging:

    • Place the primary container into a clear, sealable secondary bag (e.g., Ziploc).

    • Transfer to a Fiber Drum or Poly Pail designated for "Solid Organic Waste."

  • Labeling:

    • Must read: "Non-Regulated Organic Solid, N.O.S. (Contains (2S,3R)-3-Aminooxolane-2-carboxamide HCl)."

    • Check "Irritant" on the waste tag.

B. Aqueous/Liquid Waste (Reaction Mixtures)

Objective: Prevent contamination of municipal water systems.

  • pH Check: If the waste stream is highly acidic (pH < 2) due to the HCl salt, neutralize carefully with Sodium Bicarbonate (NaHCO₃) to pH 5–9 to prevent corrosion of waste drums.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Methanol) is compatible with the waste drum's liner.

  • Consolidation: Pour into the "Halogenated" or "Non-Halogenated" solvent waste stream depending on the co-solvents present.

    • Note: If dissolved only in water, collect in a separate "Aqueous Organic" drum destined for incineration, never the sanitary sewer.

C. Contaminated Packaging (Empties)
  • Triple Rinse: Rinse the empty bottle three times with a small volume of water or methanol.

  • Rinsate Disposal: Pour all rinsate into the Liquid Waste container (see Section B).

  • Defacing: Cross out the original label. Write "EMPTY" clearly.

  • Disposal: Discard the glass bottle in the "Laboratory Glass" bin (if rinsed) or "Solid Waste" bin (if visible residue remains).

Decision Matrix: Disposal Workflow

The following logic flow ensures you select the correct waste stream based on the physical state of the material.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Pure Pure Substance? Solid->Pure SolventType Solvent Base? Liquid->SolventType SolidWaste Solid Organic Waste (Incineration) Pure->SolidWaste Yes (Bulk/Spill) Trash Trash (Triple Rinsed) Pure->Trash No (Empty Container) Halo Halogenated Waste (DCM, Chloroform) SolventType->Halo Contains Halogens NonHalo Non-Halogenated Waste (MeOH, Water, DMSO) SolventType->NonHalo No Halogens

Caption: Operational decision tree for segregating (2S,3R)-3-Aminooxolane-2-carboxamide HCl waste streams.

Safety & Spill Response (Operational)

Personal Protective Equipment (PPE) Matrix
Protection LevelRequirementReason
Respiratory N95 Mask (minimum)Prevent inhalation of fine dust during scooping.
Dermal Nitrile Gloves (Double gloving recommended)Protect against skin irritation from HCl salt.
Ocular Chemical Splash GogglesPrevent eye damage from dust or splashes.
Body Lab Coat (Buttoned)Minimize clothing contamination.
Spill Cleanup Protocol
  • Stop: Cease all work. Alert nearby personnel.

  • Contain: If liquid, dike with absorbent socks. If solid, cover with a paper towel to prevent draft dispersal.

  • Clean:

    • Solid: Scoop gently into a dust pan. Do not use a brush if it creates dust clouds.

    • Residue: Wipe the surface with a wet paper towel (water/methanol).

  • Dispose: Place all cleanup materials (towels, gloves, scoop contents) into the Solid Organic Waste drum.

Regulatory Compliance (US/EU)

  • US EPA (RCRA): This compound is not P-listed or U-listed. However, it must be characterized. Due to the amino-chloride functionality, characterize as D003 (Reactivity) only if mixed with strong agents, otherwise classify as "Non-Regulated Chemical Waste" destined for incineration.

  • EU Waste Code (EWC): Use code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

References

  • PubChem. Compound Summary for CID 66146 (Analog Reference). National Library of Medicine. [Link]

  • US EPA. Hazardous Waste Management for Laboratories.[Link]

Handling

Comprehensive Safety and Handling Guide for (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride

This guide provides essential safety protocols and logistical information for the handling and disposal of (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride. As a trusted partner in your research, we aim to deliver valu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride. As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information to maintain a safe laboratory environment. The following procedures are based on established best practices for handling similar chemical entities and are designed to empower you, the researcher, with the knowledge to work safely and effectively.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin and Eye Irritation: Similar to many amine hydrochlorides and carboxamides, this compound may cause irritation upon contact with skin and eyes.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of the powder may cause respiratory irritation.[1][3][5]

  • Harmful if Swallowed: Ingestion may be harmful.[3][5]

A thorough risk assessment should be conducted before beginning any work with this compound.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The cornerstone of safe laboratory practice is the consistent and correct use of PPE.[7] The following table outlines the minimum required PPE for handling (2S,3R)-3-Aminooxolane-2-carboxamide;hydrochloride.

PPE Component Specifications Rationale
Eye/Face Protection Safety goggles with side shields or a full-face shield.[8][9][10][11]Protects against splashes and airborne particles, preventing eye irritation or serious damage.[1][4][12]
Skin Protection Compatible chemical-resistant gloves (e.g., nitrile).[2][5][8][9] A standard laboratory coat is mandatory.[12]Prevents direct skin contact, which can lead to irritation or allergic reactions.[3][13][14]
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder outside of a chemical fume hood.[5][8]Minimizes the risk of inhaling fine particles that could cause respiratory tract irritation.[1][3]

Always inspect PPE for integrity before use and dispose of single-use items properly after handling the chemical. [5][8]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing exposure and ensuring the integrity of your experiment.

Step-by-Step Handling Protocol:
  • Preparation:

    • Ensure a clean and uncluttered workspace.

    • Verify that an emergency eyewash station and safety shower are readily accessible.[8]

    • Don all required PPE as outlined in the table above.

  • Weighing and Aliquoting:

    • Whenever possible, perform these operations within a chemical fume hood to contain any airborne powder.[9]

    • If a fume hood is not available, use a balance with a draft shield and wear a respirator.

    • Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.[15]

  • Dissolution:

    • Add the solid to the solvent slowly while stirring.

    • Be aware of any potential exothermic reactions, although this is less likely with a hydrochloride salt.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][4][8][14]

    • Decontaminate the work surface.[12]

Workflow Diagram:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep2 Prepare Workspace: - Fume Hood/Ventilated Area - Clean Surface prep1->prep2 Secure weigh Weigh Compound prep2->weigh Proceed dissolve Dissolve in Solvent weigh->dissolve Transfer react Perform Reaction dissolve->react Introduce decon Decontaminate Workspace react->decon Complete dispose Dispose of Waste decon->dispose Segregate

Caption: A typical laboratory workflow for handling chemical compounds.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][9][16] Seek medical attention.[1][9]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][3][8][9][16] Remove contaminated clothing.[2][9][14] If irritation persists, seek medical attention.[9]
Inhalation Move the individual to fresh air.[1][3][9] If breathing is difficult, provide oxygen. Seek medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3][5][16] Seek immediate medical attention.[2][9]

Disposal Plan: A Commitment to Environmental Stewardship

Proper disposal of chemical waste is paramount for both safety and environmental protection.[17]

Waste Segregation and Disposal Protocol:
  • Segregation:

    • Do not mix this compound with other waste streams unless you have confirmed their compatibility.[17][18]

    • Solid waste (e.g., contaminated paper towels, gloves) should be placed in a designated, labeled hazardous waste container.[5][18]

    • Aqueous waste containing the compound should be collected in a separate, labeled hazardous waste container.[18]

  • Neutralization of Aqueous Waste (if permissible by your institution):

    • Due to the hydrochloride salt, the aqueous solution may be acidic.

    • Neutralize the solution by slowly adding a weak base (e.g., sodium bicarbonate) until the pH is between 6 and 8.[19]

    • Always check with your institution's environmental health and safety (EHS) office before neutralizing and disposing of waste down the drain.[19][20] Some institutions may prohibit drain disposal of any laboratory chemical waste.[18][21]

  • Final Disposal:

    • All waste must be disposed of in accordance with local, state, and federal regulations.[15]

    • Contact your institution's EHS department for specific guidance on waste pickup and disposal.

Disposal Decision Tree:

G start Waste Generated is_solid Solid Waste? start->is_solid solid_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes is_aqueous Aqueous Waste? is_solid->is_aqueous No final_disposal Arrange for Pickup by EHS solid_container->final_disposal aqueous_container Collect in Labeled Aqueous Hazardous Waste Container is_aqueous->aqueous_container Yes check_ehs Consult Institutional EHS for Neutralization Protocol aqueous_container->check_ehs neutralize Neutralize to pH 6-8 (if permitted) check_ehs->neutralize Permitted check_ehs->final_disposal Not Permitted neutralize->final_disposal

Caption: A decision-making workflow for the proper disposal of chemical waste.

By adhering to these guidelines, you contribute to a culture of safety and responsibility within the scientific community. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.

References

  • Enamine. (n.d.). Safety Data Sheet.
  • BroadPharm. (2016, October 21). Safety Data Sheet.
  • Pfizer. (2007, September 19). Material Safety Data Sheet.
  • Lab Alley. (2024, July 15). How to dispose of hydrochloric acid.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • JNCASR. (n.d.). Procedures for Laboratory Chemical Waste Disposal.
  • (2018, May 11). Material Safety Data Sheet.
  • (n.d.). 1. Product and Company Identification 2. Hazards Identification 3. Composition/Information on Ingredients 4. First Aid Measures.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • Iris Biotech GmbH. (n.d.). Safety Data Sheet.
  • Kao Chemicals GmbH. (2021, August 24). Safety Data Sheet. ChemPoint.com.
  • Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • MG Chemicals. (2020, March 9). Safety Data Sheet.
  • Hänseler AG. (2012, April 30). Safety Data Sheet.
  • (n.d.). Laboratory Safety Guidelines.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet.
  • LABOSHOP. (2026, January 20). Safety Data Sheet.
  • (n.d.). Guide for Drain Disposal of Laboratory Chemicals.
  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Benchchem. (2025, December). Navigating the Safe Disposal of 1-Aminoethanol in a Laboratory Setting.
  • (2025, February 9). Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions.
  • Thermo Fisher Scientific. (n.d.). Personal Protective Equipment.
  • Princeton EHS. (n.d.). Administration of Biological and Chemical Hazards to Animals.
  • Casa Sauza. (2021, December 21). Safety in the Laboratories During Chemical Handling.

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